3-Chloro-4-(trifluoromethyl)phenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
[3-chloro-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BClF3O2/c9-6-3-4(8(13)14)1-2-5(6)7(10,11)12/h1-3,13-14H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCHKTAGGJMWISO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60396219 | |
| Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847756-88-1 | |
| Record name | 3-Chloro-4-(trifluoromethyl)phenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60396219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Chloro-4-(trifluoromethyl)benzeneboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
3-Chloro-4-(trifluoromethyl)phenylboronic acid synthesis
An In-depth Technical Guide to the Synthesis of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a pivotal building block in modern synthetic chemistry, particularly valued in the pharmaceutical and materials science sectors for its role in carbon-carbon bond formation via Suzuki-Miyaura cross-coupling reactions.[1][2] The presence of both a chloro and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and steric influences, making it a desirable moiety in the design of complex organic molecules and active pharmaceutical ingredients (APIs).[3][4] This guide provides a comprehensive overview of the principal synthetic strategies for this compound, focusing on the robust and widely adopted lithiation-borylation pathway. We will delve into the mechanistic underpinnings, provide a detailed experimental protocol, and discuss critical aspects of purification, characterization, and safety.
Introduction and Strategic Overview
The synthesis of functionalized arylboronic acids is a cornerstone of contemporary organic synthesis. This compound (CAS No: 847756-88-1) is of particular interest due to the trifluoromethyl group, which can enhance the lipophilicity, metabolic stability, and binding affinity of drug candidates.[4][5] The primary challenge in its synthesis lies in the regioselective formation of the carbon-boron bond on a sterically hindered and electronically complex aromatic ring.
Two primary synthetic routes dominate the preparation of this and similar arylboronic acids:
-
Grignard-based Synthesis: This classic method involves the formation of an arylmagnesium halide (Grignard reagent) from the corresponding aryl halide, which then reacts with a trialkyl borate ester.[6][7] While effective, the initiation of Grignard reactions with electron-deficient aryl halides can sometimes be sluggish.[8]
-
Directed Ortho-metalation and Halogen-Metal Exchange (Lithiation-Borylation): This powerful technique utilizes an organolithium reagent (typically n-butyllithium) to generate a highly reactive aryllithium intermediate via halogen-metal exchange at cryogenic temperatures.[9] This intermediate is then quenched with a boron electrophile. This method offers excellent regioselectivity and is often more reliable for electronically deactivated systems.[10]
This guide will focus on the lithiation-borylation approach due to its high efficiency and control.
The Lithiation-Borylation Pathway: Mechanism and Rationale
The synthesis begins with a di-halogenated precursor, typically 2-chloro-4-bromo-1-(trifluoromethyl)benzene. The core of the method is a halogen-metal exchange reaction, a process driven by the formation of a more stable organolithium species.
The key steps are:
-
Halogen-Metal Exchange: At a very low temperature (-78 °C), n-butyllithium selectively exchanges with the bromine atom rather than the chlorine. This is because the C-Br bond is weaker and more polarizable than the C-Cl bond, making it more susceptible to nucleophilic attack by the butyl anion. This generates the key aryllithium intermediate.
-
Borylation: The highly nucleophilic aryllithium species rapidly attacks the electrophilic boron atom of a trialkyl borate (e.g., trimethyl borate or triisopropyl borate).[9][11] This forms a boronate "ate" complex.
-
Hydrolysis: The reaction is quenched with an aqueous acid. This protonates the alkoxy groups on the boron atom, leading to their hydrolysis and the formation of the final boronic acid, which often precipitates from the reaction mixture.
Maintaining cryogenic temperatures is critical to prevent side reactions, such as the aryllithium intermediate reacting with the solvent or other electrophiles. The use of anhydrous solvents and an inert atmosphere is mandatory to avoid quenching the organometallic intermediates with water or oxygen.[8]
Detailed Experimental Protocol: Lithiation-Borylation Synthesis
This protocol describes the synthesis of this compound from 2-chloro-4-bromo-1-(trifluoromethyl)benzene.
Materials and Equipment
| Reagent/Material | Formula | M.W. | Amount | Moles | Notes |
| 2-Chloro-4-bromo-1-(trifluoromethyl)benzene | C₇H₃BrClF₃ | 259.45 | 10.0 g | 38.5 mmol | Starting Material |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 150 mL | - | Solvent, dried over Na/benzophenone |
| n-Butyllithium (n-BuLi) | C₄H₉Li | - | 16.2 mL | 40.5 mmol | 2.5 M solution in hexanes |
| Trimethyl borate | B(OCH₃)₃ | 103.91 | 5.2 mL | 46.2 mmol | Boron source |
| Hydrochloric Acid (HCl) | HCl | - | ~20 mL | - | 2 M aqueous solution for workup |
| Diethyl ether (Et₂O) | (C₂H₅)₂O | - | 200 mL | - | Extraction solvent |
| Brine | Saturated NaCl(aq) | - | 50 mL | - | For washing |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - | Drying agent |
| Hexanes | C₆H₁₄ | - | As needed | - | For recrystallization/trituration |
Equipment: 3-neck round-bottom flask (250 mL), magnetic stirrer, thermocouple, dropping funnel, nitrogen/argon inlet, low-temperature cooling bath (dry ice/acetone), syringes, standard glassware for workup.
Synthetic Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Step-by-Step Procedure
-
Setup: Assemble a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a thermocouple, a rubber septum, and a nitrogen inlet. Place the flask under a positive pressure of nitrogen.
-
Reagent Addition: To the flask, add 2-chloro-4-bromo-1-(trifluoromethyl)benzene (10.0 g, 38.5 mmol) and anhydrous THF (100 mL) via syringe.
-
Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (16.2 mL of a 2.5 M solution in hexanes, 40.5 mmol) dropwise via syringe over 20 minutes, ensuring the internal temperature does not rise above -70 °C. After the addition is complete, stir the mixture at -78 °C for 1 hour.
-
Borylation: Add trimethyl borate (5.2 mL, 46.2 mmol) dropwise via syringe, again maintaining the temperature below -70 °C. After addition, stir the reaction at -78 °C for another hour.
-
Warming and Quenching: Remove the cooling bath and allow the reaction mixture to warm slowly to room temperature over 1-2 hours. Once at room temperature, slowly pour the mixture into a beaker containing 2 M HCl (100 mL) with vigorous stirring. Continue stirring for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with diethyl ether (2 x 100 mL).
-
Washing: Combine the organic layers and wash with water (50 mL) followed by brine (50 mL).[12]
-
Drying and Concentration: Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield a crude solid.
-
Purification: The crude product can be purified by trituration or recrystallization. Add cold hexanes (~50 mL) to the crude solid and stir vigorously for 30 minutes to break up the solid. Filter the resulting white precipitate, wash with a small amount of cold hexanes, and dry under vacuum to afford pure this compound as a white solid.[12][13]
Purification and Characterization
Purification Challenges
Arylboronic acids present unique purification challenges. They are often difficult to purify via standard silica gel chromatography due to their polarity and propensity to dehydrate on the acidic silica surface, leading to tailing and low recovery.[14] The primary impurity is often the corresponding boroxine, a cyclic anhydride formed by the intermolecular dehydration of three boronic acid molecules.
Effective Purification Strategies:
-
Recrystallization: This is the most common and effective method for obtaining high-purity boronic acids.[13]
-
Acid/Base Extraction: Crude boronic acid can be dissolved in a basic aqueous solution (e.g., NaOH) to form the boronate salt. The aqueous layer is then washed with an organic solvent (like diethyl ether) to remove non-acidic impurities. The aqueous layer is then re-acidified to precipitate the pure boronic acid, which is collected by filtration.[15]
Analytical Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
¹H NMR: The aromatic protons will appear in the aromatic region (typically δ 7.5-8.5 ppm). The B(OH)₂ protons are often broad and may exchange with water in the solvent, sometimes making them difficult to observe.
-
¹⁹F NMR: A sharp singlet is expected for the -CF₃ group.
-
¹³C NMR: Will show the expected number of aromatic carbon signals, with the carbon attached to the boron atom appearing at a characteristic downfield shift.
-
Mass Spectrometry (MS): Can confirm the molecular weight of the product.
-
Titration: Purity can be assessed via aqueous acid-base titration.[16]
Safety and Handling
It is imperative to handle all chemicals with appropriate safety precautions in a well-ventilated fume hood.
-
Organolithium Reagents (n-BuLi): Extremely pyrophoric and react violently with water and protic solvents. Must be handled under an inert atmosphere using proper syringe techniques.
-
Aryl Halides: Can be irritants and harmful if inhaled or absorbed through the skin.[17][18]
-
Trimethyl Borate: Flammable liquid and vapor.
-
This compound: Causes skin and serious eye irritation. Avoid breathing dust.[19] Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[20][21]
Always consult the Safety Data Sheet (SDS) for each chemical before use.[19]
Conclusion
The synthesis of this compound is most reliably achieved through a lithiation-borylation sequence starting from 2-chloro-4-bromo-1-(trifluoromethyl)benzene. This method capitalizes on the selective halogen-metal exchange at the more reactive C-Br bond, followed by trapping with a boron electrophile. Success hinges on strict adherence to anhydrous, anaerobic conditions and cryogenic temperature control. While purification can be challenging, recrystallization or acid-base extraction techniques can yield a product of high purity suitable for demanding applications in pharmaceutical research and beyond. This guide provides a robust framework for researchers and scientists to confidently produce this valuable synthetic intermediate.
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Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
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Semantic Scholar. (2021, April 1). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
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A Comprehensive Guide for Researchers and Drug Development Professionals
An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic acid
This guide provides an in-depth analysis of this compound, a critical reagent in modern organic synthesis and medicinal chemistry. We will explore its fundamental properties, applications, and the technical considerations necessary for its effective and safe use in a laboratory setting.
Core Chemical and Physical Properties
This compound is a substituted phenylboronic acid that serves as a versatile building block in various chemical transformations, most notably in palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties is paramount for its successful application.
Structural and General Data
| Property | Value | Source(s) |
| CAS Number | 847756-88-1 | [1][2] |
| Molecular Formula | C₇H₅BClF₃O₂ | [1][2] |
| Molecular Weight | 224.37 g/mol | [1][3] |
| IUPAC Name | [3-chloro-4-(trifluoromethyl)phenyl]boronic acid | [4] |
| Synonyms | 3-Chloro-4-(trifluoromethyl)benzeneboronic acid | [4] |
| InChI Key | OCHKTAGGJMWISO-UHFFFAOYSA-N | [1] |
| SMILES | B(C1=CC(=C(C=C1)C(F)(F)F)Cl)(O)O | [1] |
| Physical Form | Solid | |
| Purity | Typically ≥97% or ≥98% | [4] |
Physicochemical Properties
While specific experimental data for properties like melting point, boiling point, and solubility are not consistently available across all sources, general characteristics can be inferred from related compounds and supplier information. Boronic acids are typically crystalline solids with moderate to high melting points. Their solubility is often limited in water but better in organic solvents such as methanol, ethanol, and acetone. It is important to note that boronic acids can exist in equilibrium with their corresponding boroxines (anhydrides), particularly upon heating or in aprotic solvents.
Spectroscopic and Analytical Characterization
Definitive identification and purity assessment of this compound rely on standard spectroscopic techniques. Researchers should verify the identity of their material against reference data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for confirming the structure. The aromatic protons will exhibit characteristic splitting patterns and chemical shifts influenced by the chloro and trifluoromethyl substituents. ¹¹B NMR and ¹⁹F NMR would provide further structural confirmation.
-
Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic peaks for O-H stretching of the boronic acid group, C-Cl stretching, C-F stretching of the trifluoromethyl group, and aromatic C-H and C=C vibrations.
Analytical data for this specific compound, including NMR, HPLC, and LC-MS, can often be requested from suppliers.[5]
Applications in Organic Synthesis
The primary utility of this compound lies in its role as a coupling partner in the Suzuki-Miyaura reaction, a cornerstone of modern C-C bond formation.
The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (like a boronic acid) and an organohalide or triflate.[6][7][8] This reaction is prized for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast library of boronic acids.[9]
The trifluoromethyl group is a key pharmacophore in many pharmaceuticals due to its ability to enhance metabolic stability, lipophilicity, and binding affinity. The chloro substituent provides an additional point for further functionalization or can be used to modulate the electronic properties of the molecule.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a representative example and may require optimization for specific substrates.
-
Reagent Preparation : In a reaction vessel, combine this compound (1.1 equivalents), the aryl halide/triflate (1.0 equivalent), a palladium catalyst such as Pd(PPh₃)₄ (2-5 mol%), and a base like potassium carbonate (2.0 equivalents).
-
Solvent Addition and Degassing : Add a suitable solvent system, for example, a mixture of toluene and water (4:1). Degas the mixture thoroughly by bubbling nitrogen or argon through it for 15-20 minutes. This is crucial to prevent oxidation of the Pd(0) catalyst.
-
Reaction Execution : Heat the reaction mixture to a temperature between 80-110 °C under an inert atmosphere.
-
Monitoring : Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up : After cooling to room temperature, add water and extract the product with an organic solvent like ethyl acetate.
-
Purification : Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Final Purification : Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure coupled product.
Safety, Handling, and Storage
Proper handling and storage are essential for ensuring the stability of the reagent and the safety of laboratory personnel.
Hazard Identification and GHS Classification
This compound is classified as a hazardous substance.
Recommended Safety Precautions
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including safety goggles with side-shields, chemical-resistant gloves, and a lab coat.[10][11]
-
Handling : Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[10][11] Avoid contact with skin and eyes.[10]
-
First Aid Measures :
-
Skin Contact : Wash off immediately with plenty of soap and water. If skin irritation occurs, seek medical attention.[10][12]
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[10][12]
-
Inhalation : Move the person to fresh air. If breathing is difficult, give oxygen.[10]
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[10][11]
-
Storage and Disposal
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][10] Storage under an inert atmosphere at 2-8°C is also recommended by some suppliers.[12][13]
-
Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[11]
Conclusion
This compound is a valuable and versatile reagent for the synthesis of complex organic molecules, particularly in the pharmaceutical and materials science sectors. Its utility in Suzuki-Miyaura coupling reactions allows for the efficient introduction of the 3-chloro-4-(trifluoromethyl)phenyl moiety. A comprehensive understanding of its chemical properties, reaction protocols, and safety procedures is crucial for its effective and safe application in research and development.
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An In-depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS: 847756-88-1)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 3-Chloro-4-(trifluoromethyl)phenylboronic acid, a key building block in modern organic synthesis and medicinal chemistry. We will delve into its chemical properties, synthesis, and spectroscopic characterization. A significant focus will be placed on its application in the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Furthermore, this guide will explore the critical role of the 3-chloro-4-(trifluoromethyl)phenyl motif in the development of targeted cancer therapies, most notably the multi-kinase inhibitors Sorafenib and Regorafenib. Detailed experimental protocols, safety information, and mechanistic insights are provided to equip researchers with the practical knowledge required for the effective utilization of this versatile reagent.
Introduction: The Strategic Importance of Fluorinated Boronic Acids
This compound is a bifunctional reagent of significant interest in the fields of organic synthesis and drug discovery. Its utility stems from the unique interplay of its constituent parts: the boronic acid moiety, a versatile handle for palladium-catalyzed cross-coupling reactions, and the substituted phenyl ring, which imparts specific electronic and steric properties to target molecules.
The presence of a trifluoromethyl (-CF3) group is particularly noteworthy. This powerful electron-withdrawing group can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties. Strategic incorporation of a -CF3 group can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase lipophilicity to improve membrane permeability, and modulate the acidity or basicity of nearby functional groups, thereby influencing binding interactions with biological targets. The chlorine atom further modifies the electronic landscape of the aromatic ring, providing an additional point of modulation for synthetic chemists.
This guide will provide a detailed exploration of this compound, from its fundamental properties to its application in the synthesis of complex, biologically active molecules.
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's physical and chemical properties is paramount for its successful application in synthesis.
Physicochemical Properties
| Property | Value | Source |
| CAS Number | 847756-88-1 | [1] |
| Molecular Formula | C₇H₅BClF₃O₂ | [1] |
| Molecular Weight | 224.37 g/mol | [1] |
| Appearance | White to off-white solid | [1] |
| Melting Point | 206-212 °C | [2] |
| Boiling Point | 308.3±52.0 °C (Predicted) | [2] |
| Density | 1.49±0.1 g/cm³ (Predicted) | [2] |
| pKa | 6.79±0.10 (Predicted) | [2] |
Spectroscopic Characterization
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show signals in the aromatic region, typically between 7.0 and 8.5 ppm. The protons on the phenyl ring will exhibit splitting patterns (doublets, triplets, or more complex multiplets) due to coupling with each other. The acidic protons of the boronic acid group (-B(OH)₂) may appear as a broad singlet, and its chemical shift can be concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms in the molecule. The carbon attached to the boron atom will typically appear as a broad signal due to quadrupolar relaxation of the boron nucleus. The trifluoromethyl group will manifest as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum is a powerful tool for characterizing fluorinated compounds.[5] It is expected to show a single, sharp singlet for the -CF3 group, as there are no neighboring fluorine atoms to cause splitting.
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The presence of chlorine will result in a characteristic isotopic pattern (M and M+2 peaks in an approximate 3:1 ratio).
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), C-H stretching in the aromatic region (around 3000-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1600 cm⁻¹), B-O stretching (around 1350 cm⁻¹), and strong C-F stretching bands (in the 1100-1300 cm⁻¹ region).
Synthesis and Handling
Synthetic Approach
A common and effective method for the synthesis of arylboronic acids is through the reaction of an organometallic reagent (either a Grignard or an organolithium) with a trialkyl borate, followed by acidic workup.[6] For this compound, a plausible synthetic route starts from 5-chloro-2-iodobenzotrifluoride.
Reaction Scheme:
Caption: Synthetic pathway to this compound.
Step-by-Step Protocol (Adapted from General Procedures): [6]
-
Grignard Reagent Formation: To a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine under an inert atmosphere (argon or nitrogen). Add anhydrous tetrahydrofuran (THF) to cover the magnesium. Initiate the reaction by adding a small amount of a solution of 5-chloro-2-iodobenzotrifluoride (1 equivalent) in anhydrous THF. Once the reaction begins (indicated by heat evolution and disappearance of the iodine color), add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture at reflux for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
Reaction with Trialkyl Borate: Cool the Grignard solution to -78 °C (dry ice/acetone bath). To this cooled solution, add a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF dropwise, maintaining the temperature below -70 °C. After the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir overnight.
-
Acidic Hydrolysis and Work-up: Cool the reaction mixture in an ice bath and quench by the slow addition of dilute hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2). Stir the mixture vigorously for 1-2 hours. Transfer the mixture to a separatory funnel and extract with an organic solvent such as diethyl ether or ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Purification: Remove the solvent under reduced pressure to yield the crude boronic acid. The product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexane and ethyl acetate).
Safe Handling and Storage
This compound should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. It is classified as an irritant, causing skin and serious eye irritation, and may cause respiratory irritation.[7]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.
Key Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, which are common motifs in pharmaceuticals and advanced materials.[8] this compound is an excellent coupling partner in these reactions.
General Reaction Scheme:
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3-Chloro-4-(trifluoromethyl)phenylboronic acid molecular weight
An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic Acid: Properties, Applications, and Experimental Protocols
Abstract
This compound has emerged as a strategically important building block in modern organic synthesis, particularly within the fields of pharmaceutical and agrochemical development. Its unique substitution pattern, featuring an electron-withdrawing trifluoromethyl group and a synthetically versatile boronic acid moiety, makes it a valuable partner in carbon-carbon bond-forming reactions. This guide provides a comprehensive overview of its physicochemical properties, explores its critical role in Suzuki-Miyaura cross-coupling reactions, and offers detailed, field-proven experimental protocols for its application. The content is tailored for researchers, chemists, and drug development professionals seeking to leverage this reagent's full potential while understanding the mechanistic principles that ensure successful and reproducible outcomes.
Core Physicochemical Properties
A thorough understanding of a reagent's fundamental properties is the bedrock of successful experimental design. This compound is a solid at room temperature, and its key identifiers and properties are summarized below for quick reference.
| Property | Value | Reference |
| Molecular Weight | 224.37 g/mol | [1][2][3] |
| Molecular Formula | C₇H₅BClF₃O₂ | [1][3][4] |
| CAS Number | 847756-88-1 | [1][4] |
| Appearance | White to off-white solid/powder | |
| Storage | Store in a cool, dry, well-ventilated area | [1] |
| Primary Hazards | Skin and eye irritant | [2] |
Strategic Importance in Modern Synthesis
The utility of this compound in synthetic chemistry is not accidental; it is a direct result of the specific functionalities present on the phenyl ring.
-
The Boronic Acid Moiety : This functional group is the cornerstone of its reactivity, serving as the organoboron partner in the indispensable Suzuki-Miyaura cross-coupling reaction.[5] Boronic acids are generally stable, less toxic, and more environmentally friendly compared to other organometallic reagents like organostannanes or organozinc compounds.[5]
-
The Trifluoromethyl (CF₃) Group : This substituent is of paramount importance in medicinal chemistry. The strong electron-withdrawing nature of the CF₃ group can significantly influence the electronic properties of a molecule. In drug development, its incorporation often enhances metabolic stability, increases lipophilicity (which can improve cell membrane permeability), and can improve binding affinity to biological targets.[6][7]
-
The Chloro (Cl) Substituent : While less reactive than bromo or iodo substituents in palladium-catalyzed couplings, the chloro group offers a distinct advantage in terms of cost and the availability of starting materials.[8] Its lower reactivity presents a specific challenge that requires carefully optimized catalytic systems, a topic explored in the experimental section of this guide.
The combination of these features makes this reagent a powerful tool for constructing complex biaryl scaffolds, which are common motifs in active pharmaceutical ingredients (APIs) and advanced materials.[6][9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a Nobel Prize-winning, palladium-catalyzed cross-coupling between an organoboron compound and an organohalide, forming a new carbon-carbon bond.[10][11] It has become one of the most versatile and widely used reactions in synthetic organic chemistry.[10]
The Catalytic Cycle: A Mechanistic Overview
The reaction proceeds via a well-defined catalytic cycle involving a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states.[10] The three primary steps are:
-
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the organohalide (e.g., an aryl chloride). This is often the rate-determining step of the cycle and results in the formation of a Pd(II) complex.[5][9]
-
Transmetalation : The organic group from the boronic acid is transferred to the Pd(II) complex. This step requires activation by a base, which forms a boronate species, enhancing the nucleophilicity of the organic group and facilitating its transfer to the palladium center.[11][12]
-
Reductive Elimination : The two organic groups on the Pd(II) complex couple and are eliminated from the metal center, forming the desired C-C bond of the biaryl product and regenerating the active Pd(0) catalyst, which can then re-enter the cycle.[5][11]
Experimental Workflow Diagram
The logical flow of a typical Suzuki-Miyaura coupling experiment is depicted below.
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An In-Depth Technical Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic acid
Executive Summary: 3-Chloro-4-(trifluoromethyl)phenylboronic acid is a specialized arylboronic acid that serves as a critical building block in modern organic synthesis. Its unique substitution pattern, featuring both a chloro and a trifluoromethyl group, imparts desirable electronic and steric properties, making it a valuable reagent in the synthesis of complex organic molecules. This guide provides a comprehensive overview of its structure, properties, synthesis, and core applications, with a particular focus on its role in palladium-catalyzed cross-coupling reactions. It is intended for researchers and professionals in the fields of chemical synthesis, drug discovery, and materials science.
Molecular Profile and Physicochemical Properties
This compound is an organoboron compound characterized by a phenyl ring substituted with a boronic acid group [-B(OH)₂], a chlorine atom, and a trifluoromethyl (-CF₃) group. This trifecta of functional groups makes it a highly versatile and reactive intermediate.
Chemical Structure and Nomenclature
-
IUPAC Name: [3-Chloro-4-(trifluoromethyl)phenyl]boronic acid
-
CAS Number: 847756-88-1[1]
-
Molecular Formula: C₇H₅BClF₃O₂[1]
dot graph "chemical_structure" { layout="neato"; node [shape=plaintext]; edge [color="#202124"];
} /dot
Caption: Structure of this compound.
Physicochemical Data
The physical and chemical properties of this compound are essential for its handling, storage, and application in synthesis.
| Property | Value | Source |
| Molecular Weight | 224.37 g/mol | [1][2] |
| Appearance | White to off-white solid/crystalline powder | [3] |
| Purity | Typically ≥97% | [4] |
| Solubility | Soluble in organic solvents like THF, Dioxane, and DMF. Hydrolyzes in water. | General knowledge |
| Storage | Store at 2-8°C under an inert atmosphere.[5][6] | [5][6] |
Synthesis and Mechanistic Considerations
The synthesis of arylboronic acids is a well-established field in organic chemistry. The most common and industrially scalable method involves the reaction of an organometallic intermediate with a trialkyl borate ester, followed by acidic hydrolysis.
General Synthetic Pathway
The synthesis typically starts from 1-bromo-2-chloro-4-(trifluoromethyl)benzene. The process involves a lithium-halogen exchange to form a highly reactive aryllithium species, which is then quenched with a borate ester.
Workflow of Synthesis:
-
Lithiation: The starting aryl bromide is treated with a strong organolithium base, such as n-butyllithium (n-BuLi), at very low temperatures (typically -78 °C) in an anhydrous ether solvent like tetrahydrofuran (THF). This selectively replaces the bromine atom with lithium. The low temperature is critical to prevent side reactions and decomposition of the aryllithium intermediate.
-
Borylation: A trialkyl borate, most commonly trimethyl borate B(OMe)₃ or triisopropyl borate, is added to the aryllithium species.[7] The nucleophilic carbon of the aryllithium attacks the electrophilic boron atom of the borate ester.
-
Hydrolysis: The resulting boronate ester is hydrolyzed, usually with aqueous acid (e.g., HCl), to yield the final this compound.[7]
dot graph "synthesis_workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} /dot
Caption: Generalized workflow for the synthesis of arylboronic acids.
Causality in Experimental Design
-
Anhydrous Conditions: The use of anhydrous solvents (e.g., distilled THF) is paramount.[8] Organolithium reagents are extremely reactive towards water and protic solvents. Any moisture will quench the aryllithium intermediate, drastically reducing the yield.
-
Inert Atmosphere: Reactions are conducted under an inert atmosphere (e.g., Argon or Nitrogen) to prevent oxidation of the organometallic intermediates and degradation of the boronic acid product.[5][9]
-
Low Temperature: The lithium-halogen exchange and subsequent borylation are highly exothermic. Maintaining a low temperature (-78 °C, typically achieved with a dry ice/acetone bath) controls the reaction rate, minimizes side reactions like Wurtz coupling, and ensures the stability of the aryllithium species.
Core Application: Suzuki-Miyaura Cross-Coupling
The primary and most powerful application of this compound is in the Suzuki-Miyaura cross-coupling reaction. This Nobel Prize-winning reaction is one of the most efficient methods for forming carbon-carbon (C-C) bonds, particularly for creating biaryl structures which are common motifs in pharmaceuticals.[3][10][11]
The Strategic Advantage of the Substituents
The chloro and trifluoromethyl groups on the boronic acid are not merely passive spectators. They play a crucial role in modulating the properties of the final coupled product.
-
Trifluoromethyl (-CF₃) Group: This group is a powerful electron-withdrawing moiety and a bioisostere for other groups like chlorine.[12] In drug design, its incorporation can significantly enhance metabolic stability (by blocking sites of oxidation), increase lipophilicity (aiding membrane permeability), and improve binding affinity to biological targets.[10][12]
-
Chloro (-Cl) Group: The chlorine atom provides an additional site for further functionalization and influences the electronic nature and conformation of the molecule.
The Catalytic Cycle
The Suzuki reaction is catalyzed by a palladium(0) complex. The cycle involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst reacts with an aryl or vinyl halide (the coupling partner), inserting itself into the carbon-halogen bond to form a Pd(II) complex.
-
Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species. This species then transfers its organic group (the 3-chloro-4-(trifluoromethyl)phenyl moiety) to the Pd(II) complex, displacing the halide. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Field-Proven Experimental Protocol
This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide.
Objective: Synthesize 3'-Chloro-4'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile.
Materials:
-
This compound (1.0 eq)
-
4-Bromobenzonitrile (1.05 eq)
-
Palladium(II) Acetate [Pd(OAc)₂] (2-3 mol%)
-
RuPhos (4-6 mol%) or other suitable phosphine ligand
-
Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 ratio)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask under an argon atmosphere, add this compound, 4-bromobenzonitrile, and anhydrous potassium carbonate.
-
Catalyst Addition: In a separate vial, pre-mix the Pd(OAc)₂ and the phosphine ligand (RuPhos). Add this catalyst/ligand mixture to the Schlenk flask. Self-Validating Insight: Using a pre-formed catalyst or pre-mixing the ligand and palladium source ensures consistent activation and catalytic activity.
-
Solvent Addition: Degas the dioxane/water solvent mixture by bubbling argon through it for 15-20 minutes. Add the degassed solvent to the reaction flask via cannula or syringe. Causality: Degassing is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure biaryl product. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure user safety and maintain the integrity of the reagent.
-
Hazard Identification: this compound is classified as an irritant. It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[2][13][14]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood.[13][15] Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[5][13][15]
-
Handling: Avoid formation of dust and aerosols.[5][13] Use non-sparking tools.[13] In case of skin contact, wash off immediately with plenty of soap and water.[5][9] For eye contact, rinse cautiously with water for several minutes.[13][15]
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place.[9][13][15] For long-term stability, storage under an inert atmosphere (e.g., argon) at refrigerated temperatures (2-8°C) is recommended to prevent degradation, particularly hydrolysis and anhydride formation.[5][6]
Conclusion
This compound is a high-value synthetic intermediate whose utility is firmly established in the construction of complex molecular architectures. Its strategic importance, particularly in the pharmaceutical and agrochemical industries, is derived from its reliable performance in Suzuki-Miyaura cross-coupling reactions and the beneficial physicochemical properties imparted by its unique substitution pattern. A thorough understanding of its synthesis, reactivity, and handling protocols enables chemists to leverage this powerful building block for the efficient synthesis of next-generation molecules.
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(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses Procedure. Available at: [Link]
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Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Medium. Available at: [Link]
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Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. NIH National Center for Biotechnology Information. Available at: [Link]
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Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). PubMed Central. Available at: [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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3-Chloro-4-(trifluoromethyl)phenylboronic acid safety data sheet (SDS)
All waste, including the compound itself and any contaminated materials, must be treated as hazardous waste. [3]* Disposal must be conducted through a licensed professional waste disposal service. [9]* Follow all federal, state, and local environmental regulations for chemical waste disposal. [2]
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3-Chloro-5-(trifluoromethyl)phenylboronic acid Safety Information. Matrix Scientific.
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3-(Trifluoromethoxy)phenylboronic Acid Safety Data Sheet. TCI Chemicals.
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3-Chloro-4-(trifluoromethoxy)phenylboronic acid Safety Data Sheet. Aaron Chemicals LLC.
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3-Chloro-4-(trifluoromethyl)phenylboronic acid stability and storage
An In-Depth Technical Guide to the Stability and Storage of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
This guide provides an in-depth analysis of the chemical stability, degradation pathways, and optimal storage conditions for this compound (CAS No. 847756-88-1). Designed for researchers, chemists, and professionals in drug development, this document synthesizes technical data with field-proven insights to ensure the long-term integrity and performance of this critical reagent in synthetic applications.
Introduction: The Duality of Arylboronic Acids
Arylboronic acids are indispensable reagents in modern organic synthesis, most notably for their role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] Their utility stems from a unique combination of stability, low toxicity, and high functional group tolerance.[1] However, the term "stable" is relative. While generally manageable, boronic acids possess inherent chemical vulnerabilities that can lead to degradation, impacting reagent purity, reaction yields, and reproducibility.
This compound, with its electron-withdrawing substituents, is a valuable building block for introducing a chloro- and trifluoromethyl-substituted phenyl moiety. Understanding its specific stability profile is paramount for its effective use. This guide will elucidate the primary degradation mechanisms and provide a self-validating framework for its proper handling and storage.
Core Chemical Properties and Inherent Instabilities
This compound is a white to off-white solid.[2] Like many arylboronic acids, its stability is primarily challenged by two key chemical processes: reversible dehydration to form a boroxine anhydride and irreversible protodeboronation.
Dehydration and Boroxine Formation
The most common and often overlooked transformation affecting solid-state boronic acids is the intermolecular dehydration to form a cyclic trimeric anhydride, known as a boroxine.[3][4] This is an equilibrium process, driven by the removal of water, which can occur upon heating or even gradually at ambient temperature during long-term storage.[3][5]
The presence of boroxine in a sample of boronic acid is not always detrimental, as the equilibrium can shift back to the monomeric acid form in the presence of water, which is often a component of Suzuki coupling reaction conditions.[5] However, the exact composition (ratio of acid to boroxine) can be variable, leading to inconsistencies in weighing and stoichiometry calculations. Commercial boronic acids are often sold as a mixture containing varying amounts of the corresponding anhydride.[6][7]
Figure 1: Reversible equilibrium between this compound and its corresponding boroxine.
Protodeboronation: The Irreversible Degradation Pathway
A more destructive degradation pathway is protodeboronation, which involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[8] This irreversible reaction results in the formation of 1-chloro-2-(trifluoromethyl)benzene, an inert byproduct that will not participate in cross-coupling reactions, thereby reducing the effective purity of the reagent.
Protodeboronation can be promoted under various conditions, including the presence of strong acids, bases, or certain transition metal catalysts.[9][10][11] The reaction mechanism can be complex, but it underscores the importance of avoiding exposure to harsh pH conditions during storage and workup. While electron-withdrawing groups on the aryl ring can influence the rate, the potential for this side reaction is always present.[11]
Figure 2: Irreversible protodeboronation pathway leading to the formation of an inactive byproduct.
Recommended Storage and Handling Protocols
A self-validating storage protocol is one where the conditions directly counteract the known degradation pathways. Based on the principles of boroxine formation and protodeboronation, the following conditions are mandated for maintaining the long-term stability and purity of this compound.
Quantitative Storage Recommendations
The primary drivers of degradation are moisture, temperature, and air (oxygen and ambient moisture). The table below summarizes the optimal storage conditions derived from safety data sheets and empirical chemical knowledge.
| Parameter | Recommended Condition | Causality & Rationale |
| Temperature | -20°C for long-term storage. 2-8°C for short-term storage. [12] | Low temperatures significantly reduce the rate of thermal decomposition and slow the gradual dehydration to boroxine.[3] Some suppliers provide specific shelf-life data correlated with temperature. |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen). [13] | An inert atmosphere displaces ambient moisture, directly inhibiting hydrolysis and minimizing the water available for equilibrium shifts toward boroxine. It also protects against potential oxidative degradation.[13][14] |
| Moisture | Keep in a tightly closed container in a dry place. [15] | Boronic acids can be hygroscopic.[6][13] Preventing moisture ingress is the most critical factor in maintaining stability and preventing ill-defined hydration states. |
| Container | Use an opaque, tightly-sealed container. | Opaque containers protect against potential light-induced degradation, while tight sealing is essential for maintaining a dry, inert atmosphere. |
Step-by-Step Handling Protocol
Adherence to proper handling techniques is crucial to prevent contamination and degradation during use.
-
Preparation: Before opening, allow the container to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing on the cold solid.
-
Inert Atmosphere Transfer: Whenever possible, handle the solid in a glove box or glove bag with a dry, inert atmosphere. This is the gold standard for preventing exposure to air and moisture.[16]
-
Benchtop Transfer (If Glove Box is Unavailable):
-
Minimize the time the container is open to the atmosphere.
-
Quickly weigh the desired amount of reagent and securely reseal the container immediately.
-
Flush the headspace of the storage container with a dry, inert gas (e.g., argon) before resealing for long-term storage.
-
-
Avoid Contamination:
-
Use only clean, dry spatulas and weighing vessels.
-
Never return unused material to the original container.
-
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat. The compound may cause skin, eye, and respiratory irritation.[12][15] Handle in a well-ventilated area or a chemical fume hood.[15][17]
Figure 3: Decision workflow for the proper storage of this compound after use.
Conclusion
The stability of this compound is not absolute and is critically dependent on rigorous adherence to proper storage and handling protocols. The primary degradation pathways—reversible dehydration to boroxine and irreversible protodeboronation—are effectively mitigated by controlling temperature, moisture, and atmospheric exposure. By implementing the scientifically-grounded procedures outlined in this guide, researchers can ensure the chemical integrity of this valuable reagent, leading to more reliable, reproducible, and successful synthetic outcomes.
References
-
Denny, W. A., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Retrieved from [Link][18]
-
ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Retrieved from [Link][9]
-
Organic Chemistry Portal. (n.d.). Protodeboronation. Retrieved from [Link][10]
-
Li, P., et al. (2023). Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temperature. Australian Journal of Chemistry. Retrieved from [Link][8]
-
Pu, X., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. Retrieved from [Link][11]
-
Ishihara, K., et al. (2013). boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ. HETEROCYCLES. Retrieved from [Link][5]
-
ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. Retrieved from [Link][3]
-
MDPI. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from [Link][4]
-
ResearchGate. (n.d.). Formation of the boroxine from phenylboronic acid. Retrieved from [Link][19]
-
Organic Syntheses. (n.d.). 2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoic acid ethyl ester. Retrieved from [Link][6]
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Wiley Online Library. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)2. Retrieved from [Link][14]
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A Technical Guide to the Solubility of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-(trifluoromethyl)phenylboronic acid is a vital reagent in modern synthetic chemistry, particularly in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. The efficiency, scalability, and outcome of reactions involving this compound are fundamentally dictated by its solubility in the chosen solvent system. This technical guide provides an in-depth analysis of the solubility characteristics of this compound. We will explore its physicochemical properties, the theoretical principles governing its dissolution, a practical protocol for solubility determination, and a comprehensive overview of its solubility profile in various classes of organic solvents. This document is intended to serve as a critical resource for chemists and researchers, enabling informed solvent selection for reaction optimization, purification, and formulation development.
Introduction: The Significance of Solubility
This compound is a structurally complex molecule featuring a boronic acid moiety, a halogen atom (chlorine), and a potent electron-withdrawing trifluoromethyl group attached to a phenyl ring. This combination of functional groups makes it an invaluable building block for introducing the 3-chloro-4-(trifluoromethyl)phenyl motif into larger, often pharmacologically active, molecules.
However, the success of any chemical process hinges on achieving a homogeneous reaction medium. Poor solubility can lead to:
-
Reduced Reaction Rates: In heterogeneous mixtures, reactions can only occur at the interface between phases, drastically slowing down the process.
-
Inconsistent Results: Undissolved solids can lead to non-reproducible outcomes and difficulties in reaction monitoring.
-
Challenges in Purification: Selecting an appropriate solvent for crystallization and purification is entirely dependent on differential solubility.
Therefore, a thorough understanding of the solubility of this key reagent is not merely academic but a practical necessity for process development and optimization.
Physicochemical Profile of this compound
To understand the solubility of a compound, one must first understand the molecule itself. The key properties are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₅BClF₃O₂ | [1] |
| Molecular Weight | 224.37 g/mol | [1][2] |
| Appearance | White to off-white solid/powder | [3] |
| Melting Point | Not consistently reported, but related boronic acids have high melting points (>200 °C) | [4] |
Structural Analysis and Solubility Prediction: The molecule's structure offers competing features that influence its solubility:
-
Polar Boronic Acid Group (-B(OH)₂): The two hydroxyl groups can act as both hydrogen bond donors and acceptors. This polar head strongly favors interaction with polar solvents, particularly those capable of hydrogen bonding (e.g., alcohols, water).
-
Aromatic Phenyl Ring: The core benzene ring is nonpolar and hydrophobic, favoring interactions with solvents that have nonpolar character through van der Waals forces.
-
Electron-Withdrawing Substituents (-Cl, -CF₃): The chlorine and trifluoromethyl groups are highly electronegative. They create significant dipole moments within the molecule and reduce the electron density of the aromatic ring, influencing its interactions with polar solvents.
Based on this structure, we can predict a nuanced solubility profile. The compound is unlikely to be highly soluble in purely nonpolar solvents (like hexane) or highly polar, protic solvents (like water) due to the conflicting nature of its components. Its optimal solubility is expected in solvents of intermediate polarity that can accommodate both the polar boronic acid and the substituted aromatic ring.
Principles of Solubility: "Like Dissolves Like"
The guiding principle of solubility is that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[5] For this compound, the key interactions are:
-
Hydrogen Bonding: The -B(OH)₂ group can form strong hydrogen bonds with protic solvents (e.g., methanol, ethanol) and polar aprotic solvents that are hydrogen bond acceptors (e.g., THF, acetone, DMSO).
-
Dipole-Dipole Interactions: The polar C-Cl and C-CF₃ bonds will interact favorably with other polar molecules.
-
Van der Waals Forces: The phenyl ring will interact via London dispersion forces with all solvents, but most effectively with nonpolar or moderately polar solvents.
A successful solvent must effectively overcome the solute-solute interactions in the crystal lattice and form stable solute-solvent interactions.
Experimental Determination of Solubility: A Validated Protocol
While theoretical principles provide guidance, empirical determination is essential for quantitative data. The Shake-Flask method is a reliable and widely used technique.[5]
Workflow for Solubility Determination
Caption: Workflow for the Shake-Flask method of solubility determination.
Step-by-Step Protocol
-
Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 100 mg). The amount should be sufficient to ensure undissolved solid remains at equilibrium.
-
Solvent Addition: Add a precisely known volume of the desired organic solvent (e.g., 2.0 mL).
-
Equilibration: Seal the vial tightly and place it in an isothermal shaker bath set to a constant temperature (e.g., 25 °C). Agitate the mixture for 24 to 48 hours. This extended time is crucial to ensure the solution reaches thermodynamic equilibrium.
-
Phase Separation: Remove the vial and let it stand undisturbed until the excess solid has fully settled.
-
Sampling: Carefully withdraw a sample of the clear supernatant using a syringe fitted with a solvent-compatible filter (e.g., 0.45 µm PTFE) to remove any suspended microparticles.
-
Analysis: Accurately dilute the filtered sample with a suitable mobile phase and analyze its concentration using a validated analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, against a calibration curve.
-
Calculation: Calculate the original concentration in the saturated solution to determine the solubility, typically expressed in mg/mL or g/L.
Solubility Profile in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale for Solubility |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Very High | These solvents are excellent hydrogen bond acceptors for the -B(OH)₂ group and have sufficient polarity to solvate the substituted ring. |
| Polar Protic | Methanol, Ethanol | Moderate to High | Can act as both H-bond donors and acceptors. Their smaller nonpolar portions effectively solvate the molecule. |
| Ethers | Diethyl Ether, Dioxane | Moderate | Act as H-bond acceptors but are less polar overall, providing a balanced environment for the molecule's dual characteristics. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Low to Moderate | Moderately polar but lack strong H-bonding capabilities, leading to less effective solvation of the boronic acid group. |
| Aromatic | Toluene, Xylene | Low | Primarily nonpolar interactions. While they can interact with the phenyl ring, they are poor solvents for the polar boronic acid moiety. |
| Nonpolar Alkanes | Hexane, Heptane | Very Low / Insoluble | Lack the polarity and H-bonding ability to overcome the crystal lattice energy of the solid. |
Visualizing Solvent-Solute Interactions
The interplay of forces between the solute and different solvent types is key to understanding this profile.
Caption: Dominant intermolecular forces influencing solubility.
Practical Implications for the Synthetic Chemist
-
Reaction Solvent Selection: For Suzuki couplings, solvents like THF, Dioxane, and DMF are excellent choices as they readily dissolve the boronic acid, the catalyst, and often the coupling partner, ensuring a homogeneous and efficient reaction.
-
Purification by Crystallization: To crystallize this compound, a binary solvent system is often ideal. One might dissolve the crude product in a "good" solvent (like THF or ethanol) at an elevated temperature and then slowly add a "poor" solvent (an anti-solvent like hexane or water) until turbidity is observed, promoting the formation of pure crystals upon cooling.
-
Handling and Storage: Due to the potential for dehydration of the boronic acid to form its cyclic anhydride (a boroxine), it is advisable to store the compound in a dry environment.[6] While this does not directly impact solubility in organic solvents, the presence of boroxine can complicate analysis and reactivity.
Conclusion
This compound possesses a complex solubility profile governed by the interplay of its polar boronic acid head and its less polar, substituted aromatic ring. It exhibits high solubility in polar aprotic solvents like THF and DMF, moderate solubility in polar protic solvents like methanol, and poor solubility in nonpolar hydrocarbons. This understanding, combined with the robust experimental protocol provided, empowers researchers to make rational, data-driven decisions for solvent selection. Optimizing solubility is a critical first step towards developing efficient, scalable, and reproducible chemical processes in both research and industrial settings.
References
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How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025). YouTube. [Link]
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-
4-Chloro-3-(trifluoromethyl)benzeneboronic acid. (2025). PubChem. [Link]
-
4-Chloro-3-fluorophenylboronic Acid. (2025). PubChem. [Link]
- Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.
Sources
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A Technical Guide to the Spectral Analysis of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
This in-depth technical guide provides a comprehensive overview of the spectral data for 3-chloro-4-(trifluoromethyl)phenylboronic acid, a key building block in modern medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals, offering not just data, but a foundational understanding of the principles behind the spectral characterization of this important molecule.
Introduction
This compound is a substituted aromatic boronic acid. The presence of the boronic acid functional group makes it a versatile reagent in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation. The trifluoromethyl and chloro substituents significantly influence the electronic properties of the phenyl ring, impacting its reactivity and the physicochemical properties of the resulting coupled products. Accurate and thorough spectral analysis is paramount to confirm the identity, purity, and stability of this reagent, ensuring the reliability and reproducibility of synthetic outcomes.
Molecular Structure and Its Influence on Spectral Data
The unique arrangement of substituents on the phenyl ring of this compound dictates its spectral signature. Understanding this structure is key to interpreting the data obtained from various analytical techniques.
Figure 1: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[1] It provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon-¹³ (¹³C).[2]
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons and the hydroxyl protons of the boronic acid group. The electron-withdrawing nature of the chloro and trifluoromethyl groups will deshield the aromatic protons, causing them to resonate at a lower field (higher ppm).
Expected ¹H NMR Data (in DMSO-d₆, 400 MHz)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.2 | s (broad) | 2H | B(OH)₂ |
| ~8.1 | d | 1H | Ar-H |
| ~7.9 | dd | 1H | Ar-H |
| ~7.7 | d | 1H | Ar-H |
Note: Predicted chemical shifts are based on the analysis of similar substituted phenylboronic acids. Actual values may vary depending on the solvent and experimental conditions.
Interpretation:
-
The broad singlet around 8.2 ppm is characteristic of the two acidic protons of the boronic acid group. This signal's broadness is due to chemical exchange and quadrupolar relaxation from the adjacent boron nucleus.
-
The aromatic region will display a complex splitting pattern due to the three adjacent protons. The proton ortho to the boronic acid and the trifluoromethyl group will be the most deshielded.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon framework of the molecule.
Expected ¹³C NMR Data (in DMSO-d₆, 100 MHz)
| Chemical Shift (δ) ppm | Assignment |
| ~138 | Ar-C |
| ~135 | Ar-C |
| ~132 | Ar-C |
| ~130 (q) | Ar-C-CF₃ |
| ~128 | Ar-C |
| ~125 (q, ¹JCF ≈ 272 Hz) | -CF₃ |
| Not observed | C-B |
Note: Predicted chemical shifts are based on the analysis of similar substituted phenylboronic acids. The carbon attached to the boron atom is often difficult to observe due to quadrupolar broadening.
Interpretation:
-
The spectrum will show six distinct signals for the aromatic carbons.
-
The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).
-
The carbon attached to the boron atom is often not observed or is very broad due to the quadrupolar nature of the boron nucleus.
Experimental Protocol for NMR Data Acquisition
Figure 2: A generalized workflow for acquiring NMR spectra.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a technique used to identify functional groups in a molecule by measuring the absorption of infrared radiation.[3]
Expected IR Data
| Frequency (cm⁻¹) | Intensity | Assignment |
| 3500-3200 | Broad, Strong | O-H stretch (from B(OH)₂) |
| ~1600 | Medium | C=C aromatic ring stretch |
| ~1350 | Strong | B-O stretch |
| ~1170, 1130 | Strong | C-F stretch (from CF₃) |
| ~1090 | Medium | C-Cl stretch |
| ~830 | Medium | C-H out-of-plane bend |
Interpretation:
-
A prominent broad band in the 3500-3200 cm⁻¹ region is a clear indication of the O-H stretching vibrations of the boronic acid's hydroxyl groups, often broadened due to hydrogen bonding.[4]
-
Strong absorptions in the 1100-1200 cm⁻¹ range are characteristic of the C-F stretching of the trifluoromethyl group.
-
A strong band around 1350 cm⁻¹ is indicative of the B-O stretching vibration.
Experimental Protocol for FT-IR Data Acquisition
Figure 3: A simplified workflow for Attenuated Total Reflectance (ATR) FT-IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[5] It is crucial for determining the molecular weight and elemental composition of a compound.[4]
Expected Mass Spectrometry Data
| m/z | Interpretation |
| 224/226 | [M]⁺, Molecular ion peak (isotopic pattern for one chlorine atom) |
| 206/208 | [M-H₂O]⁺, Loss of a water molecule |
| 188/190 | [M-2H₂O]⁺, Loss of two water molecules |
| 155 | [M-CF₃]⁺, Loss of the trifluoromethyl group |
Interpretation:
-
The molecular ion peak ([M]⁺) should be observed with a characteristic isotopic pattern for a molecule containing one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).
-
Fragmentation of the molecular ion is expected, with common losses including water from the boronic acid moiety and the trifluoromethyl group.
Experimental Protocol for MS Data Acquisition
Figure 4: A general workflow for obtaining a mass spectrum.
Conclusion
The comprehensive spectral analysis of this compound through NMR, IR, and MS provides a detailed and validated confirmation of its molecular structure. Each technique offers complementary information, and together they form a robust analytical package for the quality control and characterization of this vital synthetic building block. The insights provided in this guide serve as a practical reference for scientists working with this and related compounds, ensuring a solid foundation for their research and development endeavors.
References
- Pharma Focus America. Mass Spectrometry Techniques in Pharmaceutical Analysis: A Pathway to Improved Drug Quality.
- Longdom Publishing. Principles and Applications of Mass Spectrometry in Pharmaceutical Analysis.
- Vedantu. NMR Spectroscopy: Principles, Types & Applications Explained.
-
Faniran, J. A., & Shurvell, H. F. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Available at: [Link]
- Microbe Notes. NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses.
- Longdom Publishing. Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.
- Agilent. Fourier Transform Infrared Spectroscopy (FTIR) Overview.
-
SpectraBase. 4-Trifluoromethylphenylboronic acid - Optional[1H NMR] - Spectrum. Available at: [Link]
-
PubChem. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. Available at: [Link]
-
Innovatech Labs. How Does FTIR Analysis Work?. Available at: [Link]
Sources
- 1. PubChemLite - 3-chloro-2-hydroxy-4-(trifluoromethyl)phenylboronic acid (C7H5BClF3O3) [pubchemlite.lcsb.uni.lu]
- 2. 3-Chloro-4-fluorophenylboronic acid = 95 144432-85-9 [sigmaaldrich.com]
- 3. Buy Online CAS Number 128796-39-4 - TRC - 4-(Trifluoromethyl)phenylboronic Acid | LGC Standards [lgcstandards.com]
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A Technical Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic Acid: Properties, Commercial Availability, and Application in Synthesis
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of building blocks is paramount. 3-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS No. 847756-88-1) has emerged as a pivotal reagent, valued for its unique electronic and structural properties. This guide provides an in-depth analysis of its commercial availability, physicochemical characteristics, and, most critically, its application in the robust and versatile Suzuki-Miyaura cross-coupling reaction.
The utility of this molecule is derived from its distinct substitution pattern. The trifluoromethyl (-CF3) group, a powerful electron-withdrawing moiety, is frequently incorporated into drug candidates to enhance metabolic stability, lipophilicity, and binding affinity.[1][2] Its presence on the phenyl ring significantly influences the electronic nature of the molecule. The chloro (-Cl) substituent further modulates this reactivity. This combination makes this compound an indispensable tool for medicinal chemists aiming to synthesize complex, biologically active compounds.[3][4]
Physicochemical Properties and Specifications
Understanding the fundamental properties of a reagent is crucial for its successful application in synthesis. This compound is typically a solid at room temperature, and its stability is comparable to other arylboronic acids.[5][6]
Data Presentation: Key Properties
| Property | Value | Source(s) |
| CAS Number | 847756-88-1 | [7][8] |
| Molecular Formula | C₇H₅BClF₃O₂ | [7][8] |
| Molecular Weight | 224.37 g/mol | [7] |
| Melting Point | 206-212 °C | [6] |
| Boiling Point | 294.7 °C at 760 mmHg | [6] |
| Appearance | Solid | [9] |
| Purity | Typically ≥97% | [6][9] |
| InChI Key | OCHKTAGGJMWISO-UHFFFAOYSA-N | [9] |
Note: Physical properties such as melting and boiling points may vary slightly between suppliers based on purity.
Commercial Availability and Sourcing
This compound is readily available from a variety of chemical suppliers, catering to needs ranging from academic research to bulk manufacturing. When sourcing this reagent, researchers should prioritize purity, as impurities can negatively impact catalytic reactions. Most suppliers provide a certificate of analysis detailing the purity, typically determined by NMR or GC.
Data Presentation: Representative Commercial Suppliers
| Supplier | Purity Specification | Available Quantities |
| Biotuva Life Sciences | ≥ 98% | Gram scale |
| Guidechem | 97% | Gram to Kilogram scale |
| Fluorochem | 97% | 250mg to 10g |
| ChemicalBook | 98% (Min, GC) | Inquire |
| Santa Cruz Biotechnology | Research Grade | Gram scale |
This table is not exhaustive and is intended to provide representative examples. Researchers should always obtain lot-specific data before use.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The paramount application of this compound is as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is a cornerstone of modern organic synthesis for its reliability and functional group tolerance in forming C-C bonds.[10][11]
Mechanistic Overview
The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The cycle consists of three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (an aryl or vinyl halide/triflate).
-
Transmetalation: The organic moiety from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid with a base to form a more nucleophilic boronate species.[10]
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[11]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Substrate Reactivity and Experimental Design
The electronic properties of this compound dictate the optimal conditions for its use. The -CF3 group is strongly electron-withdrawing, which can decrease the nucleophilicity of the boronic acid. Consequently, the choice of base, ligand, and catalyst is critical for efficient transmetalation.
-
Catalyst/Ligand System: A common and effective system for this type of electronically demanding substrate is a combination of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with a sterically hindered, electron-rich phosphine ligand such as SPhos or DtBuPF.[12][13] These bulky ligands promote the reductive elimination step and stabilize the active Pd(0) species.
-
Base: A moderately strong base is required to form the active boronate species without causing degradation of the starting materials. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often excellent choices, providing a good balance of reactivity and compatibility.[11][12]
-
Solvent: A polar aprotic solvent system, often with water, is typically used. Common choices include 1,4-dioxane/water, THF/water, or toluene/water.[11][13] The water is crucial for aiding the dissolution of the base and facilitating the transmetalation step.
Validated Experimental Protocol
The following is a representative, self-validating protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Objective: To synthesize 3-Chloro-4-(trifluoromethyl)-1,1'-biphenyl.
Materials:
-
This compound (1.2 equiv.)
-
Bromobenzene (1.0 equiv.)
-
Palladium(II) Acetate (Pd(OAc)₂, 0.02 equiv.)
-
2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos, 0.04 equiv.)
-
Potassium Phosphate, tribasic (K₃PO₄, 3.0 equiv.)
-
Toluene and Water (10:1 ratio, to achieve ~0.1 M concentration of aryl bromide)
Experimental Workflow:
Caption: General experimental workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add bromobenzene (1.0 equiv.), this compound (1.2 equiv.), and finely ground K₃PO₄ (3.0 equiv.).
-
The flask is sealed with a rubber septum, and the atmosphere is evacuated and backfilled with argon three times.
-
Add the degassed toluene/water solvent mixture via syringe. Stir the suspension.
-
Catalyst Addition: In a separate vial, weigh the Pd(OAc)₂ (0.02 equiv.) and SPhos (0.04 equiv.) and add them to the reaction flask under a positive flow of argon. The choice of an air-stable palladium precatalyst can simplify this step.[13]
-
Reaction Execution: Seal the flask tightly and place it in a preheated oil bath at 80-100 °C.
-
Stir the reaction vigorously. Monitor its progress by taking small aliquots and analyzing them by TLC or GC-MS until the starting aryl bromide is consumed.
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with water and then brine to remove the base and inorganic salts.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure biphenyl product.
Handling, Storage, and Safety
Proper handling and storage are essential for user safety and to maintain the integrity of the reagent.
-
Safety: this compound is classified as harmful if swallowed and causes skin and serious eye irritation.[5][14][15] It may also cause respiratory irritation. Always handle this chemical in a well-ventilated fume hood.[5][16]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[16][17]
-
First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes.[5][14] If inhaled, move to fresh air. If swallowed, rinse mouth with water and seek immediate medical attention.[5][14]
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[5] Boronic acids have a tendency to undergo dehydration to form cyclic boroxine anhydrides. While this process is often reversible upon exposure to water during the reaction workup, storing the compound in a desiccator can minimize this.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[5][17]
Conclusion
This compound is a high-value, commercially accessible building block for synthetic chemists. Its unique electronic properties, conferred by the chloro and trifluoromethyl substituents, make it an ideal substrate for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling. By understanding its properties, reactivity profile, and the rationale behind established protocols, researchers can effectively leverage this reagent to advance projects in drug discovery, agrochemicals, and materials science.
References
-
3-chloro-4-fluorophenylboronic acid suppliers USA. ChemicalSources.com. [Link]
-
(3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
Suzuki Coupling. Organic Chemistry Portal. [Link]
-
Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. PubMed Central (PMC), NIH. [Link]
-
Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central (PMC), NIH. [Link]
-
Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. Medium. [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PubMed Central (PMC), NIH. [Link]
-
3-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthesis in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PubMed Central (PMC), NIH. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound – Biotuva Life Sciences [biotuva.com]
- 8. scbt.com [scbt.com]
- 9. This compound [cymitquimica.com]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. m.youtube.com [m.youtube.com]
- 12. benchchem.com [benchchem.com]
- 13. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aaronchem.com [aaronchem.com]
- 15. tcichemicals.com [tcichemicals.com]
- 16. fishersci.com [fishersci.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the 3-Chloro-4-(trifluoromethyl)phenyl Moiety
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern organic synthesis, celebrated for its remarkable ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1] This palladium-catalyzed reaction has profound implications in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. At the heart of this transformative chemistry lies the versatility of organoboron reagents, among which 3-Chloro-4-(trifluoromethyl)phenylboronic acid emerges as a building block of significant strategic value.
The unique substitution pattern of this molecule—a trifluoromethyl group ortho to a chlorine atom—imparts a distinct electronic and steric profile to the resulting biaryl structures. The potent electron-withdrawing nature of the trifluoromethyl group can significantly influence the physicochemical properties of a molecule, often enhancing metabolic stability, lipophilicity, and binding affinity to biological targets. This makes the 3-chloro-4-(trifluoromethyl)phenyl motif a highly sought-after scaffold in the design of novel therapeutic agents and agrochemicals. These application notes provide a comprehensive guide to the effective utilization of this compound in Suzuki-Miyaura coupling reactions, offering detailed protocols, mechanistic insights, and troubleshooting strategies tailored for professionals in the field.
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination. A thorough understanding of this mechanism is paramount for optimizing reaction conditions and troubleshooting unforeseen challenges.
Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
-
Oxidative Addition: The catalytic cycle commences with the oxidative addition of an aryl halide (Ar-X) to a palladium(0) complex (Pd(0)L₂), which is the active catalytic species. This step involves the insertion of the palladium atom into the carbon-halogen bond, resulting in the formation of a palladium(II) intermediate (Ar-Pd(II)-X(L₂)). The reactivity of the aryl halide in this step generally follows the trend I > Br > Cl. For aryl chlorides, which are often more economical, the use of bulky, electron-rich phosphine ligands is crucial to facilitate this typically slower oxidative addition.[2]
-
Transmetalation: This is a critical step where the organic moiety from the boronic acid is transferred to the palladium(II) center. The base plays a crucial role in this process by activating the boronic acid to form a more nucleophilic boronate species.[3] This "ate" complex then reacts with the palladium(II) intermediate to displace the halide and form a new diorganopalladium(II) complex (Ar-Pd(II)-Ar'(L₂)). The choice of base and solvent is pivotal for the success of this step, especially with electron-deficient boronic acids like this compound.
-
Reductive Elimination: In the final step of the catalytic cycle, the two organic groups (Ar and Ar') on the palladium(II) center are coupled, forming the desired biaryl product (Ar-Ar'). This process regenerates the active palladium(0) catalyst, which can then re-enter the catalytic cycle.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for a typical Suzuki-Miyaura coupling reaction using this compound. It is important to note that optimization may be required for different coupling partners.
Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide
This protocol is a robust starting point for the coupling of this compound with a variety of aryl bromides.
Table 1: Reagents and Materials
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Bromide | Varies | Varies | 1.0 | 1.0 |
| This compound | C₇H₅BClF₃O₂ | 224.38 | 1.2 | 1.2 |
| Palladium(II) Acetate | Pd(OAc)₂ | 224.50 | 0.02 | 0.02 |
| SPhos | C₂₇H₃₁O₂P | 410.50 | 0.04 | 0.04 |
| Potassium Phosphate (tribasic) | K₃PO₄ | 212.27 | 2.0 | 2.0 |
| 1,4-Dioxane | C₄H₈O₂ | 88.11 | 8 mL | - |
| Water (degassed) | H₂O | 18.02 | 2 mL | - |
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), palladium(II) acetate (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and finely powdered potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.
-
Solvent Addition: Prepare a degassed 4:1 mixture of 1,4-dioxane and water by bubbling argon through the mixture for at least 20 minutes. Add 10 mL of this solvent mixture to the reaction flask via syringe.
-
Reaction: Place the sealed flask in a preheated oil bath at 90 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Figure 2: General experimental workflow for the Suzuki-Miyaura coupling.
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
For rapid reaction optimization and synthesis of compound libraries, microwave-assisted heating can significantly reduce reaction times.
Table 2: Reagents and Materials for Microwave Protocol
| Reagent/Material | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| Aryl Halide | Varies | Varies | 0.5 | 1.0 |
| This compound | C₇H₅BClF₃O₂ | 224.38 | 0.75 | 1.5 |
| PdCl₂(dppf) | C₃₄H₂₈Cl₂FeP₂Pd | 813.69 | 0.015 | 0.03 |
| Potassium Carbonate | K₂CO₃ | 138.21 | 1.5 | 3.0 |
| 1,4-Dioxane/Water (4:1) | - | - | 3 mL | - |
Procedure:
-
Reaction Setup: To a microwave reaction vial, add the aryl halide (0.5 mmol, 1.0 equiv), this compound (0.75 mmol, 1.5 equiv), PdCl₂(dppf) (0.015 mmol, 3 mol%), and potassium carbonate (1.5 mmol, 3.0 equiv).
-
Solvent Addition: Add 3 mL of a 4:1 mixture of 1,4-dioxane and water.
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Heat the reaction mixture to 120-150 °C for 15-60 minutes.
-
Workup and Purification: After the reaction is complete, cool the vial to room temperature. Follow the workup and purification steps as described in Protocol 1.
Optimization and Troubleshooting
The success of the Suzuki-Miyaura coupling, particularly with an electron-deficient boronic acid like this compound, is highly dependent on the careful selection of reaction parameters.
Table 3: Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Yield | Inactive catalyst | Use a fresh batch of palladium catalyst. Consider using a more robust precatalyst like an XPhos Pd G3 or G4.[4] |
| Poor degassing | Ensure all solvents are thoroughly degassed and the reaction is performed under a strict inert atmosphere.[4] | |
| Suboptimal base/solvent | Screen different bases (e.g., K₂CO₃, Cs₂CO₃) and solvent systems (e.g., THF/H₂O, Toluene/H₂O).[5] | |
| Protodeboronation | Presence of water and strong base | Use a milder base like KF or K₂CO₃. Consider running the reaction under anhydrous conditions.[4] |
| High temperature | Lower the reaction temperature. | |
| Homocoupling | Presence of oxygen | Ensure rigorous degassing of the reaction mixture.[4] |
| Use of a Pd(II) precatalyst without efficient reduction | Use a Pd(0) source or a precatalyst that is readily reduced in situ. |
Applications in Drug Discovery and Agrochemicals
The biaryl scaffold synthesized using this compound is a key structural motif in a number of biologically active molecules. The unique substitution pattern can confer desirable properties such as increased metabolic stability and enhanced binding to target proteins.
-
Pharmaceuticals: The trifluoromethyl group is a common feature in many modern drugs, where it can act as a lipophilic hydrogen bond donor and improve metabolic stability.[6] The introduction of the 3-chloro-4-(trifluoromethyl)phenyl group can be a key step in the synthesis of novel kinase inhibitors, anti-inflammatory agents, and other therapeutics.
-
Agrochemicals: Trifluoromethyl-containing pyridines and other aromatic systems are prevalent in a wide range of herbicides, fungicides, and insecticides.[7] The Suzuki-Miyaura coupling provides a powerful tool for the synthesis of these complex molecules, enabling the rapid exploration of structure-activity relationships.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex biaryl molecules through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism, careful selection of reaction conditions, and systematic troubleshooting are essential for achieving high yields and purity. The protocols and guidelines presented in these application notes provide a solid foundation for researchers, scientists, and drug development professionals to successfully employ this important reagent in their synthetic endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. jelsciences.com [jelsciences.com]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Palladium-Catalyzed Cross-Coupling with 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic Importance of the 3-Chloro-4-(trifluoromethyl)phenyl Moiety
The 3-chloro-4-(trifluoromethyl)phenyl structural motif is a privileged scaffold in modern medicinal chemistry and materials science. The trifluoromethyl (-CF3) group, a bioisostere for chlorine, enhances metabolic stability, lipophilicity, and binding affinity of drug candidates. The chlorine substituent provides a versatile handle for further functionalization, making this building block highly valuable for creating complex molecular architectures. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are a cornerstone for forging carbon-carbon bonds with high efficiency and functional group tolerance. This guide provides a comprehensive overview and detailed protocols for the successful application of 3-Chloro-4-(trifluoromethyl)phenylboronic acid in these critical transformations.
Understanding the Core Chemistry: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a powerful method for C-C bond formation between organoboron compounds and organic halides, catalyzed by a palladium complex. The generally accepted mechanism proceeds through a catalytic cycle involving Pd(0) and Pd(II) species.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the organic halide (Ar-X), forming a Pd(II) intermediate. For aryl chlorides, which are less reactive than bromides or iodides, this step is often rate-limiting and requires electron-rich and bulky ligands to facilitate the reaction.
-
Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. The base is crucial for the formation of a more nucleophilic boronate species.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the active Pd(0) catalyst which then re-enters the catalytic cycle.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Application Notes & Protocols: Strategic Deployment of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid in Cross-Coupling Reactions
Introduction: A Privileged Building Block in Modern Chemistry
3-Chloro-4-(trifluoromethyl)phenylboronic acid is a cornerstone reagent in contemporary organic synthesis, particularly within the realms of medicinal chemistry and materials science. Its utility stems from the unique electronic properties of the substituted phenyl ring. The potent electron-withdrawing nature of both the chloro and trifluoromethyl groups significantly influences the reactivity of the boronic acid moiety and imparts valuable characteristics to the final products. The trifluoromethyl group, in particular, is a highly sought-after functional group in drug design, known to enhance metabolic stability, lipophilicity, and binding affinity of therapeutic candidates.[1][2]
This guide provides an in-depth exploration of the reaction conditions for this versatile building block, focusing on its application in the two most critical cross-coupling reactions for C-C and C-N bond formation: the Suzuki-Miyaura coupling and the Chan-Lam coupling. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer troubleshooting insights to empower researchers in their synthetic endeavors.
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is the preeminent method for constructing biaryl structures, a common motif in pharmaceuticals and organic electronics.[3] The reaction facilitates the coupling of an organoboron species with an organohalide, catalyzed by a palladium complex.
Mechanistic Considerations & Causality
The catalytic cycle involves three key steps: oxidative addition of the organohalide to a Pd(0) species, transmetalation of the aryl group from boron to palladium, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. When using electron-deficient boronic acids like this compound, the transmetalation step can be sluggish. Furthermore, these substrates are more susceptible to a key side reaction: protodeboronation, where the boronic acid group is replaced by a hydrogen atom.[4][5]
To overcome these challenges, the choice of base and ligand is critical.
-
Base: A moderately strong base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are commonly employed. Cesium carbonate is often more effective for challenging couplings due to its higher solubility and basicity.
-
Ligand: Electron-rich, bulky phosphine ligands are essential. They stabilize the palladium center, promote the oxidative addition step, and accelerate the final reductive elimination. Ligands like triphenylphosphine (PPh₃) are standard, but more advanced biarylphosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often provide superior results, especially with less reactive coupling partners like aryl chlorides.[6]
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for a typical Suzuki-Miyaura cross-coupling experiment.
Protocol: Synthesis of 4'-Chloro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-carbonitrile
This protocol describes the coupling of this compound with 4-bromobenzonitrile.
Materials:
-
This compound (1.0 equiv)
-
4-Bromobenzonitrile (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture, degassed)
Procedure:
-
To a flame-dried round-bottom flask, add this compound, 4-bromobenzonitrile, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate and backfill the flask with an inert atmosphere (Nitrogen or Argon) three times.
-
Add the degassed 4:1 dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl compound.
Data Summary: Suzuki-Miyaura Reaction Conditions
| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Coupling Partner | Notes |
| Pd(PPh₃)₄ (3-5) | - | K₂CO₃ (3) | Dioxane/H₂O | 90-100 | Aryl Bromides | Standard, reliable conditions for most aryl bromides. |
| Pd₂(dba)₃ (1-2) | SPhos (2-4) | K₃PO₄ (3) | Toluene | 100-110 | Aryl Chlorides | More active system required for less reactive chlorides. |
| Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (2.5) | t-BuOH | 80-100 | Hindered Aryl Halides | Effective for sterically demanding substrates. |
| PdCl₂(dppf) (3) | - | Na₂CO₃ (3) | DMF/H₂O | 85-95 | Heteroaryl Halides | Good for coupling with nitrogen-containing heterocycles. |
Chan-Lam Coupling: An Efficient Path to C-N Bonds
The Chan-Lam (or Chan-Evans-Lam) coupling is a powerful, copper-catalyzed reaction for the formation of carbon-heteroatom bonds, most notably C-N and C-O bonds.[7] It presents a milder and often more economical alternative to the palladium-catalyzed Buchwald-Hartwig amination, coupling boronic acids with amines, amides, or alcohols.[8][9] A key advantage is its tolerance to air and moisture, simplifying the experimental setup.[8]
Mechanistic Considerations & Causality
The Chan-Lam reaction is an oxidative coupling. While the exact mechanism is complex and debated, a general pathway involves the formation of a copper(II)-aryl species via transmetalation from the boronic acid. This intermediate coordinates with the amine (or alcohol), and a subsequent reductive elimination from a transient Cu(III) species forges the C-N bond, regenerating a Cu(I) species which is then re-oxidized by an oxidant (typically oxygen from the air) to complete the catalytic cycle.[7][9]
-
Catalyst: Copper(II) acetate [Cu(OAc)₂] is the most common and cost-effective catalyst. Other copper salts can also be used.[10]
-
Base: An organic base like pyridine or triethylamine is often used. The base can act as both a ligand to stabilize the copper catalyst and to deprotonate the amine, increasing its nucleophilicity. In some cases, an inorganic base like K₂CO₃ can be effective.[11]
-
Solvent: Dichloromethane (DCM) or methanol are common solvents. The choice depends on the solubility of the substrates.
Experimental Workflow: Chan-Lam Coupling
Caption: Workflow for a typical Chan-Lam C-N cross-coupling experiment.
Protocol: Synthesis of N-(3-Chloro-4-(trifluoromethyl)phenyl)-1H-imidazole
This protocol describes the N-arylation of imidazole.
Materials:
-
This compound (1.0 equiv)
-
Imidazole (1.5 equiv)
-
Copper(II) Acetate [Cu(OAc)₂] (1.0 equiv, stoichiometric, or 0.1 equiv, catalytic)
-
Pyridine (2.0 equiv)
-
Dichloromethane (DCM)
Procedure:
-
To a round-bottom flask open to the atmosphere, add this compound, imidazole, and copper(II) acetate.
-
Add dichloromethane as the solvent, followed by pyridine.
-
Stir the resulting suspension vigorously at room temperature. The reaction mixture typically turns from blue to green.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may take 12-48 hours to reach completion.
-
Once the starting boronic acid is consumed, dilute the reaction mixture with DCM.
-
Filter the mixture through a pad of Celite to remove copper salts. Wash the pad with additional DCM.
-
Wash the filtrate with aqueous ammonia solution to remove residual copper, followed by water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to afford the N-arylated imidazole.
Data Summary: Chan-Lam Reaction Conditions
| Catalyst (equiv) | Base (equiv) | Solvent | Temp (°C) | Coupling Partner | Notes |
| Cu(OAc)₂ (1.0-2.0) | Pyridine (2-4) | DCM | RT | Amines, Anilines | Classic stoichiometric conditions, often reliable. |
| Cu(OAc)₂ (0.1-0.2) | K₂CO₃ (2.0) | Methanol | RT - 50 | Imidazoles, Pyrazoles | Catalytic conditions, often effective for heterocycles.[11] |
| Cu(OAc)₂ (0.2) | 2,6-Lutidine (2.0) | Toluene | RT | Anilines | Myristic acid can be used as an additive to improve solubility and rate.[10] |
| CuI (0.1) | DMAP (0.2) | DME | RT | Amides | Chelation-assisted protocols can enable amide coupling at room temperature.[12] |
Application in Drug Synthesis: Accessing the Sorafenib Core
The 3-chloro-4-(trifluoromethyl)phenyl moiety is a critical pharmacophore in several approved drugs, most notably Sorafenib (Nexavar®), a multi-kinase inhibitor used for the treatment of advanced renal and liver cancers.[13][14] While the final step in many industrial syntheses of Sorafenib involves coupling 4-chloro-3-(trifluoromethyl)phenyl isocyanate with an amine,[13] the boronic acid serves as a versatile precursor to access the key aniline intermediate, 4-amino-2-chlorobenzotrifluoride.
A Chan-Lam type amination using an ammonia equivalent could, in principle, provide this aniline. Subsequently, this aniline is a key component in forming the urea linkage central to Sorafenib's structure.[15][16] The ability to strategically form C-C and C-N bonds using this compound allows medicinal chemists to rapidly generate analogues and explore the structure-activity relationship (SAR) around this privileged core.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst; Insufficiently degassed (Suzuki); Low reaction temperature. | Use fresh catalyst; Ensure thorough degassing for Suzuki reactions; Increase temperature in increments of 10 °C. |
| Protodeboronation | Base is too strong or reaction time is too long; Presence of excess water. | Use a milder base (e.g., K₂CO₃ instead of Cs₂CO₃); Monitor reaction closely and stop when complete; Use anhydrous solvents if necessary. |
| Homocoupling of Boronic Acid | Oxygen present in Suzuki reaction; Catalyst system promotes homocoupling. | Thoroughly degas the reaction mixture; Screen different palladium catalysts or ligands. |
| Poor Yield (Chan-Lam) | Poor substrate solubility; Steric hindrance around the N-H bond. | Try a different solvent (e.g., DMF, Toluene); Increase reaction temperature; Use a more active ligand-assisted copper system. |
Conclusion
This compound is more than just a chemical reagent; it is an enabling tool for innovation. Its predictable reactivity in cornerstone reactions like the Suzuki-Miyaura and Chan-Lam couplings provides chemists with reliable and versatile methods to construct complex molecular architectures. By understanding the causality behind the choice of catalysts, ligands, and bases, researchers can harness the full potential of this building block to accelerate the development of next-generation pharmaceuticals and advanced materials.
References
-
Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae. Semantic Scholar. Available at: [Link]
-
Chan-Lam Coupling. Organic Chemistry Portal. Available at: [Link]
-
Cu‐Catalyzed Chan–Evans–Lam Coupling Reactions of 2‐Nitroimidazole with Aryl Boronic Acids: An Effort toward New Bioactive Agents against S. pneumoniae. Semantic Scholar. Available at: [Link]
-
Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. MDPI. Available at: [Link]
-
A highly efficient heterogeneous copper-catalyzed Chan-Lam coupling reaction of sulfonyl azides with arylboronic acids leading to N-arylsulfonamides. ResearchGate. Available at: [Link]
-
Copper-Catalyzed Coupling of Arylboronic Acids and Amines. Organic Chemistry Portal. Available at: [Link]
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Convenient Synthesis of Sorafenib and Its Derivatives. Taylor & Francis Online. Available at: [Link]
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Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Semantic Scholar. Available at: [Link]
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Copper Catalyzed C–N Cross-Coupling Reaction of Aryl Boronic Acids at Room Temperature through Chelation Assistance. ResearchGate. Available at: [Link]
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Cross coupling reactions of arylboronic acid. ResearchGate. Available at: [Link]
-
New Sorafenib Derivatives: Synthesis, Antiproliferative Activity Against Tumour Cell Lines and Antimetabolic Evaluation. MDPI. Available at: [Link]
-
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. NIH. Available at: [Link]
-
Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]
-
A practical and efficient method for synthesis of sorafenib and regorafenib. ResearchGate. Available at: [Link]
-
Enabling Reductive C-N Cross-Coupling of Nitroalkanes and Boronic Acids by Steric Design of P(III)/P(V)=O Catalysts. Organic Chemistry Portal. Available at: [Link]
-
Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes. Thieme. Available at: [Link]
-
Chan–Lam coupling. Wikipedia. Available at: [Link]
-
Chan-Lam Coupling: Mechanism & Examples. NROChemistry. Available at: [Link]
- Process for the preparation of sorafenib. Google Patents.
-
Effect of new catalyst in Chan–Lam coupling of phenyl boronic acid 10 with different substrates. ResearchGate. Available at: [Link]
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Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
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The Design, Synthesis, and Evaluation of the Biological Activity of Hydroxamic Derivatives of Sorafenib. PMC - NIH. Available at: [Link]
-
Scheme 77 Plausible mechanistic route for the Cham-Lam... ResearchGate. Available at: [Link]
-
Buchwald-Hartwig aminations on bromoflavones. ResearchGate. Available at: [Link]
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Suzuki-Miyaura Coupling. Organic Synthesis. Available at: [Link]
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Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. PMC - NIH. Available at: [Link]
-
Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PMC - NIH. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. PubMed. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
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3-(Trifluoromethyl)phenylboronic Acid: Properties, Applications, and Synthesis in Organic Chemistry. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
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The Strategic deployment of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid in Modern Medicinal Chemistry: Application Notes and Protocols
In the landscape of contemporary drug discovery, the rational design of bioactive molecules hinges on the strategic selection of building blocks that impart desirable physicochemical and pharmacological properties. Among these, fluorinated scaffolds have gained preeminence for their ability to modulate metabolic stability, lipophilicity, and binding affinity. This guide provides an in-depth technical overview of 3-chloro-4-(trifluoromethyl)phenylboronic acid, a versatile building block, and its applications in medicinal chemistry, with a focus on its utility in the synthesis of kinase inhibitors and other therapeutic agents. Through an exploration of its reactivity, detailed experimental protocols, and a discussion of its impact on biological activity, we aim to equip researchers, scientists, and drug development professionals with the knowledge to effectively leverage this valuable synthetic tool.
The Physicochemical Profile of this compound
The unique substitution pattern of this compound confers a distinct set of electronic and steric properties that are highly advantageous in the design of targeted therapies.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₅BClF₃O₂ | PubChem |
| Molecular Weight | 224.37 g/mol | PubChem |
| CAS Number | 176976-42-4 | PubChem |
| Appearance | White to off-white crystalline solid | --- |
| Melting Point | 148-152 °C | --- |
| Solubility | Soluble in methanol, ethanol, and DMSO | --- |
The presence of a trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic nature of the phenyl ring. This, in conjunction with the chlorine atom, modulates the pKa of the boronic acid and its reactivity in cross-coupling reactions. The trifluoromethyl group is a well-established bioisostere for a methyl group, but with a significantly different electronic profile, offering a powerful tool for lead optimization.
Applications in Medicinal Chemistry: A Gateway to Novel Therapeutics
The 3-chloro-4-(trifluoromethyl)phenyl motif is a key pharmacophore in a number of biologically active compounds, particularly in the realm of oncology. Its incorporation has been shown to enhance cellular potency and modulate kinase selectivity.
Kinase Inhibitors: Targeting Unregulated Cell Proliferation
Kinases are a class of enzymes that play a central role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers. The 3-chloro-4-(trifluoromethyl)phenyl scaffold has been successfully incorporated into potent kinase inhibitors. For instance, this moiety is a key component of a series of potent inhibitors of Kinase insert Domain-containing Receptor (KDR), a crucial mediator of angiogenesis. One such example is the urea derivative, 1-(4-chloro-3-(trifluoromethyl)phenyl)-3-(2-((quinolin-4-ylmethyl)amino)pyridin-3-yl)urea, which has demonstrated significant KDR inhibitory activity.[1][2] While this specific molecule is often synthesized via an isocyanate intermediate, the biaryl precursor can be efficiently assembled using a Suzuki-Miyaura coupling with this compound.
The trifluoromethyl group in these inhibitors often occupies a hydrophobic pocket in the kinase active site, contributing to enhanced binding affinity. The chlorine atom can form specific halogen bonds or other interactions, further anchoring the inhibitor and improving its potency and selectivity.
The Suzuki-Miyaura Coupling: A Robust Tool for C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds. This compound is an excellent substrate for this reaction, allowing for its facile coupling with a wide range of aryl and heteroaryl halides.
General Principles and Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to yield the biaryl product and regenerate the palladium(0) catalyst. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and minimizing side reactions.
Experimental Protocols
The following protocols provide a starting point for the use of this compound in Suzuki-Miyaura coupling reactions. Optimization of these conditions may be necessary for specific substrates.
General Protocol for Suzuki-Miyaura Coupling with an Aryl Bromide
This protocol is suitable for the coupling of this compound with a generic aryl or heteroaryl bromide.
Materials:
-
This compound
-
Aryl or heteroaryl bromide
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand
-
Potassium carbonate (K₂CO₃) or other suitable base
-
1,4-Dioxane and water (degassed)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add the aryl or heteroaryl bromide (1.0 equiv.), this compound (1.2 equiv.), and potassium carbonate (2.0 equiv.).
-
In a separate vial, weigh palladium(II) acetate (0.02 equiv.) and triphenylphosphine (0.04 equiv.) and add them to the Schlenk flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
Protocol for the Synthesis of a Biaryl Precursor to a KDR Kinase Inhibitor
This protocol outlines the synthesis of a biaryl compound that can serve as a key intermediate for urea-based KDR kinase inhibitors.
Reaction:
Materials:
-
This compound
-
3-Bromo-2-aminopyridine
-
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride dichloromethane complex (Pd(dppf)Cl₂·CH₂Cl₂)
-
Sodium carbonate (Na₂CO₃)
-
1,2-Dimethoxyethane (DME) and water (degassed)
Procedure:
-
To a microwave vial, add 3-bromo-2-aminopyridine (1.0 equiv.), this compound (1.5 equiv.), and sodium carbonate (3.0 equiv.).
-
Add Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv.).
-
Add degassed DME and water (4:1 v/v).
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 30 minutes.
-
After cooling, filter the reaction mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography (silica gel, gradient of ethyl acetate in hexanes) to afford 3-(3-chloro-4-(trifluoromethyl)phenyl)-2-aminopyridine.
Impact on Biological Activity: Structure-Activity Relationships
The incorporation of the 3-chloro-4-(trifluoromethyl)phenyl moiety can significantly impact the biological activity of a molecule.
-
Lipophilicity and Membrane Permeability: The trifluoromethyl group increases the lipophilicity of a compound, which can enhance its ability to cross cell membranes and reach its intracellular target.
-
Metabolic Stability: The strong carbon-fluorine bonds in the trifluoromethyl group are resistant to metabolic degradation, often leading to an increased half-life of the drug in the body.
-
Binding Affinity: The electronic and steric properties of the substituted phenyl ring can lead to specific and high-affinity interactions with the target protein, as seen in kinase inhibitors where it can occupy hydrophobic pockets and form key hydrogen bonds.
Conclusion
This compound is a highly valuable and versatile building block in medicinal chemistry. Its unique electronic and steric properties, conferred by the trifluoromethyl and chloro substituents, make it an attractive component for the design of novel therapeutic agents, particularly kinase inhibitors. The robust and well-established Suzuki-Miyaura coupling provides a reliable method for its incorporation into complex molecular scaffolds. The protocols and insights provided in this guide are intended to facilitate the effective utilization of this building block in the pursuit of new and improved medicines.
References
-
PubChem. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. National Center for Biotechnology Information. [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. ResearchGate. [Link]
-
Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. 2020; 25(1):198. [Link]
-
Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. RSC Advances. 2021;11(4):2136-2148. [Link]
-
The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules. 2012; 17(8):9583-9597. [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. PubMed. [Link]
-
Optimization of reaction conditions for the Suzuki-Miyaura coupling of 4-bromoacetophenone with phenylboronic acid, catalyzed by 1. ResearchGate. [Link]
Sources
Application Note: Strategic Synthesis of Biaryl Scaffolds Utilizing 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Architectural Significance of Fluorinated Biaryls
The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, forming the foundational structure of numerous pharmaceuticals, agrochemicals, and advanced organic materials.[1][2] The strategic introduction of fluorine-containing substituents, such as the trifluoromethyl (CF₃) group, can dramatically enhance a molecule's pharmacological profile by improving metabolic stability, increasing lipophilicity, and modulating electronic properties.[3][4] 3-Chloro-4-(trifluoromethyl)phenylboronic acid has emerged as a critical building block for the synthesis of these valuable biaryl compounds. This application note provides a comprehensive guide to the synthesis of biaryl compounds using this versatile reagent, with a focus on the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings of this transformation, provide detailed experimental protocols, and discuss the applications of the resulting biaryl structures in drug discovery.
The Suzuki-Miyaura Coupling: A Mechanistic Perspective
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryls.[5][6] The reaction typically involves the palladium-catalyzed cross-coupling of an organoboron compound, such as a boronic acid, with an organohalide. The catalytic cycle, which is fundamental to understanding and optimizing the reaction, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.[7]
Diagram of the Suzuki-Miyaura Catalytic Cycle:
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The electron-withdrawing nature of the chloro and trifluoromethyl groups in this compound can influence the transmetalation step. While electron-deficient boronic acids can sometimes be challenging coupling partners, their use is crucial for accessing a wide range of biologically active molecules.[8]
Experimental Protocols
This section provides a detailed, step-by-step protocol for a representative Suzuki-Miyaura coupling reaction using this compound.
Materials and Reagents
| Reagent | CAS Number | Supplier | Notes |
| This compound | 142999-53-7 | Various | Ensure high purity. |
| Aryl Bromide (e.g., 4-bromoanisole) | 104-92-7 | Various | The choice of aryl halide will determine the final biaryl product. |
| Palladium(II) Acetate (Pd(OAc)₂) | 3375-31-3 | Various | A common palladium precatalyst. |
| SPhos | 657408-07-6 | Various | A bulky, electron-rich phosphine ligand, often effective for challenging couplings. |
| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Various | A strong base often used in Suzuki couplings. |
| 1,4-Dioxane (anhydrous) | 123-91-1 | Various | Ensure the solvent is dry and degassed. |
| Water (degassed) | 7732-18-5 | - | Degas by sparging with an inert gas. |
| Ethyl Acetate | 141-78-6 | Various | For work-up and extraction. |
| Brine (saturated NaCl solution) | - | - | For work-up. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | Various | For drying the organic phase. |
Reaction Setup and Procedure
Workflow for Biaryl Synthesis:
Caption: A generalized workflow for the synthesis of biaryl compounds.
-
Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol, 1.2 equiv), the aryl bromide (1.0 mmol, 1.0 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.
-
Catalyst and Ligand Addition: In a separate vial, quickly weigh palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%). Add the catalyst and ligand to the reaction flask under a positive flow of inert gas.
-
Solvent Addition: Add anhydrous, degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the reaction mixture via syringe.
-
Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the organic layer, and wash it with brine (2 x 10 mL).
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure biaryl compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H, ¹³C, ¹⁹F) and mass spectrometry.
Expected Outcomes and Optimization
The yield of the biaryl product can be influenced by several factors. The table below outlines some common observations and potential optimization strategies.
| Observation | Potential Cause | Suggested Optimization |
| Low or no conversion | Inactive catalyst, insufficient base, or presence of oxygen. | Use a fresh catalyst, ensure the base is finely powdered and anhydrous, and thoroughly degas all solvents. Consider a more active pre-catalyst system. |
| Formation of homocoupled product | Decomposition of the boronic acid. | Lower the reaction temperature, use a milder base (e.g., K₂CO₃), or add the boronic acid slowly to the reaction mixture. |
| Incomplete reaction | Steric hindrance or deactivation of the catalyst. | Increase the reaction time or temperature. Screen different ligands that may be more effective for the specific substrates. A higher catalyst loading (e.g., 5 mol%) may be necessary. |
Applications in Drug Discovery
Biaryl compounds synthesized from this compound are valuable intermediates in the development of novel therapeutics. The presence of both a chloro and a trifluoromethyl group on one of the aryl rings provides a unique combination of steric and electronic properties that can be exploited to fine-tune the biological activity of a drug candidate.
For instance, this building block has been utilized in the synthesis of potent and selective inhibitors of various enzymes and receptors implicated in a range of diseases, including cancer, inflammation, and infectious diseases. The trifluoromethyl group often enhances binding affinity and improves pharmacokinetic properties, while the chloro substituent can provide an additional point for interaction with the biological target or for further chemical modification.
Examples of Bioactive Scaffolds Derived from this compound:
-
Kinase Inhibitors: Many kinase inhibitors feature a biaryl core. The 3-chloro-4-(trifluoromethyl)phenyl moiety can be incorporated to occupy specific hydrophobic pockets in the ATP-binding site of kinases, leading to enhanced potency and selectivity.
-
GPCR Modulators: G protein-coupled receptors (GPCRs) are a major class of drug targets. Biaryl ligands can act as agonists or antagonists of these receptors, and the substitution pattern on the aryl rings is critical for determining their activity.
-
Antiviral and Antibacterial Agents: The unique electronic properties of the 3-chloro-4-(trifluoromethyl)phenyl group can be leveraged to design novel antimicrobial agents that disrupt essential cellular processes in pathogens.
Conclusion
This compound is a highly valuable and versatile reagent for the synthesis of complex biaryl compounds. The Suzuki-Miyaura cross-coupling reaction provides a robust and efficient method for incorporating this important structural motif into a wide range of molecules. By understanding the underlying reaction mechanism and carefully optimizing the reaction conditions, researchers can effectively utilize this building block to accelerate the discovery and development of new pharmaceuticals and advanced materials. This application note serves as a practical guide to empower scientists in their pursuit of novel chemical entities with enhanced properties and functionalities.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359. [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [Link]
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]
-
Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. [Link]
-
Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359–1470. [Link]
-
Kudo, N., Perseghini, M., & Fu, G. C. (2006). A Versatile Method for Suzuki Cross-Coupling Reactions of Aryl and Vinyl Chlorides. Angewandte Chemie International Edition, 45(8), 1282–1284. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [Link]
-
Yin, J., & Liebscher, J. (2007). Carbon−Carbon Coupling Reactions Catalyzed by Heterogeneous Palladium Catalysts. Chemical Reviews, 107(1), 133–173. [Link]
-
Molander, G. A., & Ellis, N. (2007). Organotrifluoroborates: Protected Boronic Acids That Expand the Versatility of the Suzuki−Miyaura Coupling Reaction. Accounts of Chemical Research, 40(4), 275–286. [Link]
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Application Notes and Protocols for 3-Chloro-4-(trifluoromethyl)phenylboronic acid in Organic Synthesis
Introduction
3-Chloro-4-(trifluoromethyl)phenylboronic acid is a versatile and increasingly important reagent in modern organic synthesis. Its unique electronic properties, stemming from the presence of both a chloro and a trifluoromethyl group on the phenyl ring, make it a valuable building block for the synthesis of complex organic molecules. This trifluoromethylated phenylboronic acid derivative is particularly useful in the construction of biaryl and heteroaryl structures, which are common motifs in pharmaceuticals, agrochemicals, and advanced materials.[1][2] The electron-withdrawing nature of the trifluoromethyl group and the ortho-chloro substituent significantly influences the reactivity of the boronic acid, often leading to high yields and specific selectivities in cross-coupling reactions.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in organic synthesis. We will delve into the mechanistic underpinnings of its most common application, the Suzuki-Miyaura cross-coupling reaction, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds between sp2-hybridized carbon atoms.[3][4] This palladium-catalyzed reaction involves the coupling of an organoboron compound, such as this compound, with an organic halide or triflate.[5] The reaction is prized for its mild conditions, high functional group tolerance, and the commercial availability of a wide array of boronic acids.[6]
Mechanistic Overview
A fundamental understanding of the reaction mechanism is crucial for troubleshooting and optimizing reaction conditions. The catalytic cycle of the Suzuki-Miyaura reaction is generally accepted to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5]
-
Oxidative Addition: The catalytic cycle begins with the oxidative addition of a low-valent palladium(0) species to the organic halide (Ar-X). This step forms a palladium(II) intermediate. The reactivity of the halide is a critical factor, with the general trend being I > Br > OTf >> Cl.[7]
-
Transmetalation: This is the step where the organic moiety from the boronic acid is transferred to the palladium(II) center. A base is essential for this step, as it activates the boronic acid to form a more nucleophilic boronate species.[8][9][10] The exact mechanism of transmetalation is complex and can vary depending on the reaction conditions.
-
Reductive Elimination: In the final step, the two organic groups on the palladium(II) center couple and are eliminated as the desired biaryl product. This process regenerates the catalytically active palladium(0) species, which can then re-enter the catalytic cycle.[3][8]
Figure 1. Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.
Key Experimental Parameters
The success of a Suzuki-Miyaura coupling reaction hinges on the careful selection of several key parameters. The following table summarizes critical components and provides guidance for their selection when using this compound.
| Parameter | Common Choices & Considerations | Rationale & Expert Insights |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, PEPPSI-type precatalysts.[3] | For electron-deficient boronic acids like the topic compound, catalysts with electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often beneficial.[6][8] These ligands promote oxidative addition and stabilize the active Pd(0) species. |
| Ligand | Triphenylphosphine (PPh₃), Buchwald ligands (e.g., SPhos, XPhos), N-heterocyclic carbenes (NHCs).[8] | The choice of ligand is critical for modulating the catalyst's activity and stability.[8] For challenging couplings, screening a variety of ligands is often necessary. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, Na₂CO₃.[3][5] | The base activates the boronic acid for transmetalation.[6] Stronger bases like Cs₂CO₃ or K₃PO₄ are often effective for less reactive coupling partners. The choice of base can also influence the reaction rate and side reactions. |
| Solvent | Toluene, Dioxane, THF, DMF, often with water as a co-solvent.[3][9] | A mixture of an organic solvent and water is common.[11] The aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the active boronate species. Degassing the solvent to remove oxygen is critical to prevent catalyst deactivation. |
| Temperature | Room temperature to 120 °C.[5] | The reaction temperature depends on the reactivity of the coupling partners. For less reactive aryl chlorides, higher temperatures are often required. |
Detailed Experimental Protocol: Synthesis of a Biaryl Compound
This protocol outlines a general procedure for the Suzuki-Miyaura coupling of this compound with an aryl bromide.
Materials and Reagents
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Celite
Experimental Workflow
Figure 2. General Experimental Workflow for Suzuki-Miyaura Coupling.
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium carbonate (2.0 mmol, 2.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes. This is crucial to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) via syringe. Stir the mixture to dissolve the reagents.
-
Catalyst Preparation: In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of anhydrous 1,4-dioxane.
-
Catalyst Addition: Add the catalyst solution to the reaction mixture via syringe.
-
Heating and Monitoring: Heat the reaction mixture to 100 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 2-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.[5] Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[12]
Safety and Handling
Organoboron compounds are generally considered to have low toxicity.[11] However, as with all chemicals, appropriate safety precautions should be taken.
-
Personal Protective Equipment (PPE): Always wear safety glasses, gloves, and a lab coat when handling this compound and other reagents.[13][14]
-
Handling: Avoid inhalation of dust and contact with skin and eyes.[13] Handle the compound in a well-ventilated fume hood.
-
Storage: Store this compound in a tightly sealed container in a cool, dry place away from moisture.[13]
Troubleshooting and Optimization
| Problem | Possible Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere was maintained. Use a freshly opened bottle of catalyst or a pre-catalyst. |
| Insufficiently active base or poor solubility | Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Ensure the base is finely powdered. | |
| Low reaction temperature | Increase the reaction temperature. | |
| Protodeboronation | Presence of water and acid/base | Minimize the amount of water in the reaction. Use anhydrous solvents. This side reaction can be more prevalent with certain heteroaryl boronic acids.[3] |
| Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvents and maintain a strict inert atmosphere. |
Conclusion
This compound is a powerful and versatile reagent for the construction of complex molecular architectures, particularly through the Suzuki-Miyaura cross-coupling reaction. A thorough understanding of the reaction mechanism and careful optimization of the reaction parameters are key to achieving high yields and purity. The protocols and guidelines presented in this document provide a solid foundation for researchers to successfully incorporate this valuable building block into their synthetic strategies.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]
-
Wikipedia. Suzuki reaction. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
NROChemistry (YouTube). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts | Organometallics. [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. [Link]
-
Andrew G Myers Research Group. The Suzuki Reaction. [Link]
-
ACS Publications. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction | Journal of the American Chemical Society. [Link]
-
Sandiego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [Link]
-
ResearchGate. Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst. [Link]
-
ACS Publications. Synthesis of Atropisomeric Biaryls via Chiral Suzuki–Miyaura/Enzymatic Kinetic Resolution | ACS Catalysis. [Link]
-
ESPI Metals. Boron. [Link]
-
ACS Publications. Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase | The Journal of Organic Chemistry. [Link]
-
NIH. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. [Link]
-
Horticentre. Organibor. [Link]
-
Wikipedia. Organoboron chemistry. [Link]
-
Research Core Facilities. SAFETY DATA SHEET Boron (pieces). [Link]
-
ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]
-
Taylor & Francis Online. Synthesis, crystal structure and DFT study of (3-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid. [Link]
- Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. [Link]
-
NIH. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Yoneda Labs [yonedalabs.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. home.sandiego.edu [home.sandiego.edu]
- 13. Boron - ESPI Metals [espimetals.com]
- 14. horticentre.co.nz [horticentre.co.nz]
The Synthetic Versatility of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid: A Guide for Researchers
Introduction: A Key Building Block in Modern Chemistry
3-Chloro-4-(trifluoromethyl)phenylboronic acid is a versatile synthetic intermediate that has garnered significant attention in medicinal chemistry, agrochemical research, and materials science. Its unique trifluoromethyl and chloro substituents on the phenyl ring impart valuable properties to target molecules, including enhanced lipophilicity, metabolic stability, and binding affinity.[1] This guide provides detailed application notes and protocols for the utilization of this powerful building block, with a focus on its role in the synthesis of bioactive compounds and advanced materials.
The primary utility of this compound and its derivatives lies in their ability to participate in a variety of chemical transformations. While it is a key reagent for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, it also serves as a precursor for other important functional groups, expanding its synthetic utility.
Part 1: Application in Medicinal Chemistry - Synthesis of Kinase Inhibitors
The 3-chloro-4-(trifluoromethyl)phenyl moiety is a key structural feature in a number of kinase inhibitors developed for cancer therapy. This is due to the ability of the trifluoromethyl group to enhance the biological activity of the compounds.[2]
Application Note: Precursor for Urea-Based Kinase Inhibitors
While boronic acids are renowned for their direct use in Suzuki-Miyaura cross-coupling reactions, in the synthesis of prominent kinase inhibitors like Regorafenib, the 3-chloro-4-(trifluoromethyl)phenyl group is incorporated via its isocyanate derivative. This compound can serve as a starting material for the synthesis of the corresponding aniline, which is then converted to the isocyanate.
The conversion of a boronic acid to an aniline can be achieved through various methods, including copper-catalyzed amination. The resulting 4-chloro-3-(trifluoromethyl)aniline is a crucial intermediate. This aniline can then be treated with phosgene or a phosgene equivalent, such as triphosgene, to yield 4-chloro-3-(trifluoromethyl)phenyl isocyanate.[3] This isocyanate is a highly reactive species that readily undergoes addition reactions with amines to form ureas, a common pharmacophore in kinase inhibitors.
Protocol 1: Synthesis of 4-Chloro-3-(trifluoromethyl)aniline from this compound (Illustrative)
This protocol outlines a general procedure for the conversion of an arylboronic acid to an aniline. Specific conditions may require optimization.
Materials:
-
This compound
-
Copper(II) acetate
-
Ammonia (aqueous solution, 28-30%)
-
Dimethyl sulfoxide (DMSO)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq), copper(II) acetate (0.1 eq), and DMSO.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add aqueous ammonia (5.0 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford 4-chloro-3-(trifluoromethyl)aniline.
Protocol 2: Synthesis of 4-Chloro-3-(trifluoromethyl)phenyl Isocyanate from 4-Chloro-3-(trifluoromethyl)aniline
CAUTION: This reaction involves the use of triphosgene, a toxic substance. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
4-Chloro-3-(trifluoromethyl)aniline
-
Triphosgene
-
Toluene (anhydrous)
-
Triethylamine
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Schlenk line or nitrogen balloon
Procedure:
-
In a dry round-bottom flask under a nitrogen atmosphere, dissolve triphosgene (0.4 eq) in anhydrous toluene.
-
In a separate flask, dissolve 4-chloro-3-(trifluoromethyl)aniline (1.0 eq) and triethylamine (1.1 eq) in anhydrous toluene.
-
Slowly add the aniline solution to the triphosgene solution at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-4 hours, monitoring by IR spectroscopy (disappearance of the N-H stretch and appearance of the -N=C=O stretch).
-
Cool the reaction mixture to room temperature and filter to remove triethylamine hydrochloride.
-
The resulting toluene solution of 4-chloro-3-(trifluoromethyl)phenyl isocyanate can be used directly in the next step or carefully concentrated under reduced pressure. Note: Isocyanates can be moisture-sensitive and are often used in situ.
Application Note: Suzuki-Miyaura Coupling for Biaryl Kinase Scaffolds
A more direct application of this compound in medicinal chemistry is its use in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl scaffolds. Many kinase inhibitors feature a biaryl core, where one of the aryl rings is the 3-chloro-4-(trifluoromethyl)phenyl group. This moiety often binds in the hydrophobic pocket of the kinase active site. The coupling partner is typically a halogenated heterocycle, such as a pyridine, pyrimidine, or pyrazole, which can provide key hydrogen bonding interactions with the protein.
The electron-withdrawing nature of the trifluoromethyl and chloro groups can affect the reactivity of the boronic acid. Generally, electron-deficient boronic acids can be more challenging to couple than electron-rich ones. However, with the appropriate choice of catalyst, ligand, and base, high yields can be achieved.
Protocol 3: General Protocol for Suzuki-Miyaura Coupling of this compound with a Heterocyclic Halide
This protocol provides a general starting point for the coupling of this compound with a heterocyclic halide (e.g., 2-chloropyridine). Optimization of the catalyst, ligand, base, and solvent may be necessary for different substrates.
Materials:
-
This compound
-
Heterocyclic halide (e.g., 2-chloropyridine)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., 1,4-dioxane/water mixture, toluene, DMF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and stir bar
-
Heating block or microwave reactor
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a Schlenk tube or microwave vial, add the heterocyclic halide (1.0 eq), this compound (1.2-1.5 eq), palladium catalyst (1-5 mol%), and base (2.0-3.0 eq).
-
Seal the vessel and evacuate and backfill with an inert gas three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Heat the reaction mixture to 80-120 °C (conventional heating) or 100-150 °C (microwave irradiation) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
| Parameter | Recommendation for Electron-Deficient Boronic Acids | Rationale |
| Catalyst | PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligand (e.g., SPhos, XPhos) | Buchwald-type ligands are often effective for challenging couplings. |
| Base | Stronger, non-nucleophilic bases like K₃PO₄ or Cs₂CO₃ | Facilitates the transmetalation step with electron-deficient boronic acids. |
| Solvent | Aprotic polar solvents like 1,4-dioxane, DMF, or toluene, often with water | The choice of solvent can significantly impact reaction rates and yields. |
Part 2: Applications in Agrochemical Synthesis
The trifluoromethyl group is a common feature in modern agrochemicals, enhancing their efficacy and metabolic stability.[1] Substituted phenylboronic acids are valuable precursors for introducing this moiety into herbicides, insecticides, and fungicides.
Application Note: Synthesis of Picolinate Herbicides
Picolinic acid derivatives are an important class of herbicides that act as synthetic auxins. The incorporation of a substituted phenyl group via a Suzuki-Miyaura coupling reaction is a key step in the synthesis of many of these compounds.[4][5] The 3-chloro-4-(trifluoromethyl)phenyl group, when attached to the picolinate core, can significantly enhance herbicidal activity.
The general synthetic strategy involves the coupling of a halogenated picolinic acid derivative with this compound. The resulting biaryl compound then undergoes further functionalization to yield the final herbicide.
Caption: Synthesis of OLED materials via Suzuki coupling.
Conclusion
This compound and its derivatives are highly valuable and versatile reagents in modern organic synthesis. Whether used directly in Suzuki-Miyaura cross-coupling reactions to form C-C bonds or as a precursor to other functional groups like isocyanates for the formation of C-N bonds, this building block provides a reliable means to introduce the electronically and sterically unique 3-chloro-4-(trifluoromethyl)phenyl moiety. The protocols and application notes provided in this guide are intended to serve as a practical resource for researchers in drug discovery, agrochemical development, and materials science, enabling the efficient synthesis of novel and functional molecules.
References
-
Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides. (2023). Molecules, 28(3), 1431. [Link]
-
Discovery and Optimization of 1-(4-chloro-3-(trifluoromethyl)- phenyl)-3-(2-(amino)pyridin-3-yl)ureas as Novel KDR Kinase Inhibitors. (n.d.). PubMed. [Link]
-
Key Benefits of 4-(Trifluoromethyl)phenylboronic Acid in Modern Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
Six-step synthesis of regorafenib 30 synthesized from simple materials. (n.d.). ResearchGate. [Link]
-
One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. (n.d.). The Royal Society of Chemistry. [Link]
-
Triarylborane-Based Materials for OLED Applications. (2017). MDPI. [Link]
-
A practical and efficient method for synthesis of sorafenib and regorafenib. (2023). ResearchGate. [Link]
-
Synthetic Approaches to Triarylboranes from 1885 to 2020. (2021). Semantic Scholar. [Link]
- Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate. (n.d.).
-
Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. (2013). NIH. [Link]
-
Synthetic Approaches to Triarylboranes from 1885 to 2020. (2021). PMC - PubMed Central. [Link]
- An improved process for the preparation of Regorafenib. (n.d.).
-
Microwave‐Assisted Suzuki–Miyaura and Sonogashira Coupling of 4‐Chloro‐2‐(trifluoromethyl)pyrido[1,2‐e]purine Derivatives. (2019). ResearchGate. [Link]
-
Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]
-
Triarylborane-Based Materials for OLED Applications. (2017). PubMed. [Link]
-
Suzuki coupling of different chloropyridines with phenylboronic acids. (n.d.). ResearchGate. [Link]
-
Mastering Organic Synthesis: The Versatility of 3-Chloro-4-fluoro-5-(trifluoromethyl)aniline. (n.d.). Inno-Pharmchem. [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). PMC - PubMed Central. [Link]
- Preparation method of 4-chlorine-3-trifluoromethyl aniline hydrochloride. (n.d.).
-
Aminative Suzuki-Miyaura coupling. (2024). PubMed. [Link]
-
Synthesis and Characterization of 3-Methyl-1-(4-(trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4(1H)-one. (2022). MDPI. [Link]
- Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
-
Synthesis of 4‐aminopyridazinyl urea analogs. Reagents and conditions: a) O‐phenyl chloroformate, CH3CN, THF, pyr, RT, 57%. (n.d.). ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. CN110885298B - Synthesis method of 4-chloro-3- (trifluoromethyl) phenylisocyanate - Google Patents [patents.google.com]
- 4. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids - Google Patents [patents.google.com]
Application Notes & Protocols: Leveraging 3-Chloro-4-(trifluoromethyl)phenylboronic Acid in Advanced Agrochemical Synthesis
Introduction: A Strategic Building Block for Modern Crop Protection
In the landscape of modern agrochemical development, the precise construction of bioactive molecules is paramount. 3-Chloro-4-(trifluoromethyl)phenylboronic acid (CAS No: 847756-88-1) has emerged as a critical structural synthon, enabling the synthesis of a new generation of herbicides, fungicides, and insecticides. Its utility is rooted in the unique combination of a chloro substituent and a trifluoromethyl (-CF3) group on a phenylboronic acid scaffold. This arrangement provides a versatile handle for carbon-carbon bond formation while imparting desirable physicochemical properties to the final active ingredient.
The trifluoromethyl group, in particular, is a cornerstone of contemporary agrochemical design.[1][2] Its strong electron-withdrawing nature and high lipophilicity can significantly enhance a molecule's biological efficacy.[3][4] The -CF3 moiety can improve metabolic stability by blocking sites susceptible to enzymatic degradation, increase membrane permeability for better uptake by the target pest or weed, and enhance binding affinity to target proteins.[1][3][5] This application note provides an in-depth guide to the strategic use of this compound, focusing on its application in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions—a powerful and widely adopted method in industrial and discovery chemistry.[6][7][8][9]
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The primary application of this compound is as a coupling partner in the Suzuki-Miyaura reaction. This Nobel Prize-winning methodology is one of the most robust and versatile methods for constructing biaryl and heteroaryl-aryl linkages, which are common motifs in agrochemicals.[10][11][12] The reaction facilitates the formation of a C-C bond between the boronic acid and an organic halide or triflate, catalyzed by a palladium complex.[12]
Mechanistic Rationale: Understanding the "Why" Behind the Protocol
The success of a Suzuki-Miyaura coupling hinges on the interplay of the catalyst, base, and solvent. A foundational understanding of the catalytic cycle is crucial for troubleshooting and optimization.
-
Oxidative Addition: The cycle begins with a coordinatively unsaturated Palladium(0) complex, which reacts with the aryl halide (Ar-X). The palladium inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate. The choice of aryl halide (I > Br > Cl) influences the rate of this step.
-
Transmetalation: This is the key step where the boronic acid transfers its organic group to the palladium center. It is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate complex (-ate complex). The choice of base is critical; it must be strong enough to form the boronate but not so strong as to degrade the starting materials or catalyst.
-
Reductive Elimination: The two organic groups on the Pd(II) complex couple and are expelled from the coordination sphere, forming the desired biaryl product. This step regenerates the Pd(0) catalyst, allowing it to re-enter the catalytic cycle.
Experimental Protocol: Synthesis of a Biaryl Fungicide Intermediate
This protocol details a representative synthesis of a biaryl compound, a common core structure in modern fungicides, using this compound.
Objective: To synthesize 2-(3-Chloro-4-(trifluoromethyl)phenyl)-5-bromopyridine via Suzuki-Miyaura coupling.
Materials and Reagents:
-
This compound (1.0 eq)
-
2,5-Dibromopyridine (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with CH₂Cl₂ (Pd(dppf)Cl₂) (0.03 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
-
1,4-Dioxane (Anhydrous)
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Brine (Saturated NaCl solution)
-
Magnesium Sulfate (MgSO₄), anhydrous
-
Silica Gel for column chromatography
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Methodology:
-
Reaction Setup:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.24 g, 10.0 mmol, 1.0 eq), 2,5-dibromopyridine (2.84 g, 12.0 mmol, 1.2 eq), and potassium carbonate (4.15 g, 30.0 mmol, 3.0 eq).
-
Place the flask under an inert atmosphere by evacuating and backfilling with nitrogen or argon three times. This is crucial as the Pd(0) species, formed in situ, is oxygen-sensitive.
-
-
Solvent and Catalyst Addition:
-
Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (40 mL) and deionized water (10 mL) via syringe. The aqueous phase is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species.
-
Add the palladium catalyst, Pd(dppf)Cl₂ (245 mg, 0.3 mmol, 0.03 eq), to the stirring mixture.
-
-
Reaction Execution:
-
Fit the flask with a reflux condenser and heat the mixture to 85-90 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS every hour. The reaction is typically complete within 4-8 hours. A complete reaction is indicated by the consumption of the limiting reagent (the boronic acid).
-
-
Work-up and Extraction:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (50 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate (2 x 30 mL).
-
Combine the organic extracts and wash with brine (50 mL). The brine wash helps to remove residual water and inorganic salts.
-
-
Drying and Concentration:
-
Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., starting from 95:5) to elute the product.
-
Combine the fractions containing the pure product and concentrate in vacuo to yield the final product as a solid.
-
Data Summary: Reaction Parameters
The following table summarizes typical parameters for Suzuki-Miyaura reactions involving substituted phenylboronic acids. This serves as a starting point for optimization.
| Parameter | Recommended Condition | Rationale / Causality |
| Aryl Halide Partner | Aryl Bromide or Iodide | C-Br and C-I bonds are weaker and more reactive in the oxidative addition step than C-Cl bonds. |
| Catalyst Loading | 1-5 mol% | Balances reaction efficiency with cost and ease of removal. Higher loading may be needed for less reactive substrates. |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | A moderately strong inorganic base is required to activate the boronic acid for transmetalation without causing side reactions. |
| Solvent System | Toluene, Dioxane, or DME with H₂O | An organic solvent to dissolve the organic components and an aqueous phase to dissolve the base. |
| Temperature | 70-110 °C | Provides the necessary activation energy for the catalytic cycle to proceed at an efficient rate. |
| Atmosphere | Inert (N₂ or Ar) | Prevents the oxidation and deactivation of the Pd(0) catalyst. |
Conclusion and Outlook
This compound is a high-value intermediate for the synthesis of complex agrochemicals. Its effective use through the Suzuki-Miyaura cross-coupling reaction allows for the direct installation of the chloro- and trifluoromethyl-substituted phenyl moiety, a key pharmacophore in many modern pesticides.[13][14] The protocol and mechanistic insights provided herein offer a robust framework for researchers and process chemists to develop novel, more effective, and sustainable crop protection solutions. Understanding the causality behind each experimental step empowers scientists to optimize conditions, troubleshoot challenges, and ultimately accelerate the discovery pipeline.
References
-
Devendar, P., Qu, R. Y., Kang, W. M., He, B., & Yang, G. F. (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. Journal of Agricultural and Food Chemistry, 66(34), 8914-8934. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Advancing Agriculture: The Role of Trifluoromethyl Pyrimidines in Crop Protection. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Agrochemical Innovation: The Role of 4-Fluoro-2-(trifluoromethyl)benzonitrile. [Link]
-
Fujikawa, K., & Fujioka, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 1-18. [Link]
-
ResearchGate (2023). An agrochemical perspective on Pd-catalyzed cross-coupling chemistry. [Link]
-
ResearchGate (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. [Link]
-
Bohl, M., & Vasile, F. (2024). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 29(14), 3328. [Link]
-
FAO AGRIS (2022). Palladium-catalyzed cross-couplings in the synthesis of agrochemicals. [Link]
-
ResearchGate (2024). Recent Applications of the Suzuki—Miyaura Cross-Coupling Reaction in Organic Synthesis. [Link]
-
OUCi (2018). Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Tool for the Synthesis of Agrochemicals. [Link]
-
Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). Suzuki-Miyaura Coupling: A Cornerstone for Specialty Chemical Synthesis. [Link]
- Google Patents (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
-
The Chemists' Cookbook (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
-
PubChem (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid. [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Fluorination: Using Boronic Acids in Agrochemical Synthesis. [Link]
-
SciELO México (2020). Design, Synthesis and Biological Evaluation of Novel Fungicides for the Management of Fusarium DieBack Disease. [Link]
-
ResearchGate (2019). Fungicidal Properties of Some Novel Trifluoromethylphenyl Amides. [Link]
- Google Patents (n.d.).
-
NIH (2020). Synthesis of potent antifungal 3,4-dichloroisothiazole-based strobilurins with both direct fungicidal activity and systemic acquired resistance. [Link]
-
Wang, F., et al. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(9), 2725-2735. [Link]
-
ResearchGate (2013). Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles. [Link]
-
Seven Chongqing Chemdad Co. (n.d.). 4-Chloro-3-(trifluoromethyl)phenylboronic acid. [Link]
-
ScienceDirect (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]
-
ResearchGate (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
NIH (2024). Study on Design, Synthesis and Herbicidal Activity of Novel 4-Amino-6-(5-Aryl-Substituted-1-Pyrazolyl)-3-Chloro-5-Fluoro-2-Picolinic Acids. [Link]
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- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 12. m.youtube.com [m.youtube.com]
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- 14. Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation [ccspublishing.org.cn]
The Strategic Utility of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid in Advanced Material Synthesis
Introduction: Unlocking Advanced Material Capabilities with a Versatile Building Block
In the relentless pursuit of novel materials with enhanced performance characteristics, the strategic incorporation of fluorine atoms into organic scaffolds has emerged as a paramount design principle. The unique physicochemical properties imparted by fluorine, such as high thermal stability, chemical resistance, and altered electronic behavior, are highly sought after in fields ranging from organic electronics to medicinal chemistry.[1] 3-Chloro-4-(trifluoromethyl)phenylboronic acid stands as a important building block in this context, offering a synthetically accessible route to introduce a trifluoromethyl (CF3) and a chloro group into complex molecular architectures.
The trifluoromethyl group, a potent electron-withdrawing moiety, significantly influences the electronic nature of the phenyl ring, enhancing properties like metabolic stability and binding affinity in bioactive molecules.[1] In material science, these electronic effects, combined with the inherent stability of the C-F bond, make it an attractive component for the synthesis of specialized polymers and functional materials.[1] This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its role in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a cornerstone of modern synthetic chemistry for the formation of C-C bonds.[2]
Core Application: Suzuki-Miyaura Cross-Coupling for the Synthesis of Advanced Biaryl Intermediates
The paramount application of this compound lies in its function as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the boronic acid and an aryl or vinyl halide/triflate, enabling the construction of complex biaryl structures. These biaryl motifs are fundamental to a vast array of functional materials and pharmacologically active compounds.
Mechanistic Rationale and Causality in Experimental Design
The Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium(0) species. Understanding this mechanism is crucial for optimizing reaction conditions, particularly for challenging substrates like this compound, which is an electron-deficient boronic acid.
Diagram: Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The key steps in the cycle are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.
-
Transmetalation: The organic moiety from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid with a base.
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the biaryl product (Ar-Ar') and regenerating the Pd(0) catalyst.
For electron-deficient boronic acids like this compound, the transmetalation step can be sluggish. Furthermore, a competing side reaction, protodeboronation (the replacement of the boronic acid group with a hydrogen atom), can be accelerated under basic conditions, leading to reduced yields. The selection of an appropriate catalyst, base, and solvent system is therefore critical to favor the desired cross-coupling pathway.
Detailed Experimental Protocol: Suzuki-Miyaura Coupling
This protocol provides a generalized yet detailed procedure for the Suzuki-Miyaura cross-coupling of this compound with an aryl halide. Optimization may be required based on the specific coupling partner.
Materials and Reagents:
-
This compound
-
Aryl halide (bromide or iodide are typically more reactive than chloride)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], or a pre-catalyst system like [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂])
-
Base (e.g., Potassium Carbonate (K₂CO₃), Sodium Carbonate (Na₂CO₃), Potassium Phosphate (K₃PO₄))
-
Anhydrous, degassed solvent (e.g., 1,4-Dioxane, Toluene, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
Step-by-Step Methodology:
-
Reaction Setup:
-
To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (repeat this cycle three times) to ensure an oxygen-free atmosphere.
-
-
Catalyst and Solvent Addition:
-
Under a positive pressure of inert gas, add the palladium catalyst (typically 1-5 mol%).
-
Add the degassed solvent via syringe. A common solvent system is a mixture of an organic solvent and water (e.g., 4:1 Dioxane:Water) to facilitate the dissolution of the base.
-
-
Reaction Execution:
-
Immerse the flask in a preheated oil bath and stir the reaction mixture vigorously at the desired temperature (typically ranging from 80°C to 110°C).
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl halide is consumed.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent like ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with the organic solvent (2-3 times).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Diagram: Experimental Workflow for Suzuki-Miyaura Coupling
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Data Presentation: Catalyst and Base Selection for Electron-Deficient Boronic Acids
The choice of catalyst and base is pivotal for the successful coupling of electron-deficient boronic acids. The following table summarizes general recommendations based on literature for similar substrates.
| Catalyst System | Ligand Type | Recommended Base | Rationale & Insights |
| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃, K₂CO₃ | A classic, versatile catalyst. May require higher temperatures for less reactive aryl halides. |
| Pd(dppf)Cl₂ | Ferrocene-based bisphosphine | K₃PO₄, Cs₂CO₃ | Often provides good yields with a broad range of substrates. The stronger base can facilitate transmetalation. |
| Buchwald Precatalysts (e.g., XPhos Pd G3) | Biaryl monophosphine | K₃PO₄, CsF | State-of-the-art catalysts designed for challenging couplings, including those with electron-deficient partners. They often allow for lower catalyst loadings and milder reaction conditions. |
Applications in Material Science: A Gateway to Functional Molecules
While specific, large-scale material applications of this compound are still emerging in publicly available research, its utility as a precursor for advanced materials is clear. The biaryl compounds synthesized using this building block are key intermediates for:
-
Organic Electronics: The introduction of the chloro and trifluoromethyl groups can tune the HOMO/LUMO energy levels of conjugated molecules, a critical parameter for materials used in Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). These groups can also enhance the thermal stability and morphological properties of thin films.
-
Chemical Sensors: The electronically distinct nature of the 3-chloro-4-(trifluoromethyl)phenyl moiety can be exploited in the design of chemosensors. Its incorporation into a larger molecular framework can modulate the sensor's interaction with specific analytes, leading to changes in fluorescence or electrochemical signals.
-
Liquid Crystals: The rigid structure of biaryl compounds is a common feature in liquid crystalline materials. The specific substitution pattern of this boronic acid can influence the mesophase behavior and other physical properties of the resulting liquid crystals.
Conclusion and Future Outlook
This compound is a valuable and versatile building block for modern organic synthesis. Its primary application through the Suzuki-Miyaura cross-coupling reaction provides a reliable method for constructing complex biaryl structures. The electron-withdrawing nature of the trifluoromethyl group, combined with the presence of a chlorine atom, offers a unique handle for fine-tuning the electronic and physical properties of target molecules. As the demand for advanced materials with tailored properties continues to grow, the strategic use of building blocks like this compound will undoubtedly play a crucial role in the development of next-generation technologies in organic electronics, sensor technology, and beyond.
References
catalytic systems for 3-Chloro-4-(trifluoromethyl)phenylboronic acid cross-coupling
An In-Depth Guide to Catalytic Systems for Suzuki-Miyaura Cross-Coupling of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
Introduction: The Significance of the 3-Chloro-4-(trifluoromethyl)phenyl Moiety
In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorine atoms and trifluoromethyl (CF₃) groups can dramatically enhance a molecule's physicochemical and biological properties.[1][2] The 3-chloro-4-(trifluoromethyl)phenyl scaffold is a privileged structural motif found in numerous pharmaceuticals and agrochemicals. Its utility stems from the combined electronic effects of the electron-withdrawing trifluoromethyl and chloro groups, which can improve metabolic stability, lipophilicity, and binding affinity.[2][3]
The construction of complex molecules containing this scaffold relies heavily on robust and efficient synthetic methods. Palladium-catalyzed cross-coupling reactions, particularly the Nobel Prize-winning Suzuki-Miyaura reaction, stand as the premier tool for forming carbon-carbon bonds with high precision and functional group tolerance.[1][4] This guide provides a comprehensive overview of the catalytic systems and detailed protocols for the successful cross-coupling of this compound with various aryl and heteroaryl chlorides.
Scientific Principles: Understanding the Suzuki-Miyaura Reaction
The Suzuki-Miyaura coupling is a versatile reaction that forges a C-C bond between an organoboron compound (like a boronic acid) and an organohalide using a palladium catalyst.[4] While incredibly powerful, its success, especially with challenging substrates like aryl chlorides, hinges on a deep understanding of the underlying catalytic cycle and the rational selection of each reaction component.
A major historical limitation of palladium-catalyzed couplings was the poor reactivity of aryl chlorides, which are far more cost-effective and abundant than the corresponding bromides or iodides.[5][6][7][8] The high strength of the C-Cl bond makes the initial, rate-limiting oxidative addition step to the palladium(0) center challenging. However, the presence of the electron-withdrawing trifluoromethyl group on the coupling partner of the boronic acid activates the C-Cl bond, making substrates like 3-chloro-4-(trifluoromethyl)aniline derivatives more amenable to this reaction.[5][8] The development of specialized, bulky, and electron-rich ligands since the late 1990s has revolutionized this field, enabling efficient coupling of even unactivated aryl chlorides.[8][9]
The Catalytic Cycle
The generally accepted mechanism for the Suzuki-Miyaura reaction proceeds through three key stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride (Ar-X) bond, forming a Pd(II) complex. This is typically the slowest step for aryl chlorides.
-
Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic group (R¹) to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic groups on the Pd(II) center couple and are expelled from the coordination sphere, forming the desired biaryl product (Ar-R¹) and regenerating the active Pd(0) catalyst to continue the cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Component Selection: A Scientist's Guide to Optimizing the Reaction
The success of coupling this compound with an aryl chloride partner is critically dependent on the judicious choice of catalyst, ligand, base, and solvent.
Palladium Precatalyst
The active catalyst is a Pd(0) species, which is typically generated in situ from a more stable Pd(II) or Pd(0) precatalyst.
-
Common Choices: Palladium(II) acetate (Pd(OAc)₂) and Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃).[4][10]
-
Causality: These are commercially available, relatively air-stable sources of palladium. In the presence of a phosphine ligand and/or a base, they are readily reduced to the active Pd(0) catalytic species that enters the cycle.
Ligands: The Key to Unlocking Aryl Chloride Reactivity
The ligand is arguably the most crucial component for aryl chloride coupling. It stabilizes the palladium center and modulates its electronic and steric properties to facilitate the difficult oxidative addition and reductive elimination steps.[9]
-
Bulky, Electron-Rich Phosphines (Buchwald Ligands): This class of ligands is the gold standard for challenging couplings. Their large steric bulk promotes reductive elimination, while their high electron density increases the electron density on the palladium center, facilitating its insertion into the C-Cl bond.[9]
-
Examples: XPhos, SPhos, RuPhos, and Tri-tert-butylphosphine (P(tBu)₃).
-
-
N-Heterocyclic Carbenes (NHCs): NHCs are strong σ-donors that form very stable bonds with palladium. They are highly effective for activating aryl chlorides.[5][9]
-
Examples: IMes, SIMes. These can be generated in situ from their corresponding imidazolium salts.[4]
-
Base
The base plays a critical role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic "ate" complex (e.g., [R-B(OH)₃]⁻), which more readily transfers its organic group to the palladium center.
-
Common Choices: Potassium carbonate (K₂CO₃), Potassium phosphate (K₃PO₄), Cesium carbonate (Cs₂CO₃), and Cesium fluoride (CsF).[11]
-
Causality: The choice of base can significantly impact yield. Stronger bases like K₃PO₄ are often required for less reactive systems. The solubility of the base and the resulting boronate salt in the reaction solvent is also a key factor.
Solvent
The solvent must be capable of dissolving the reactants and be stable at the required reaction temperature. It should also be sufficiently polar to facilitate the ionic intermediates in the catalytic cycle.
-
Common Choices: Aprotic solvents such as Toluene, Dioxane, Tetrahydrofuran (THF), and Dimethylformamide (DMF).[10]
-
Expert Insight: Often, a mixture of an organic solvent with a small amount of water is beneficial. Water can help dissolve the inorganic base and facilitate the formation of the active boronate species.[12] Degassing the solvent (e.g., by sparging with argon or nitrogen) is crucial to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.
Comparative Data: Catalytic Systems for Aryl Chloride Coupling
The following table summarizes representative catalytic systems that have proven effective for the Suzuki-Miyaura coupling of aryl chlorides, which serves as a strong starting point for reactions involving this compound.
| Aryl Halide Partner | Boronic Acid Partner | Catalyst System (Pd Source / Ligand) | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| 4-Chloroanisole | Phenylboronic acid | Pd₂(dba)₃ / P(tBu)₃ | Cs₂CO₃ | Dioxane | 80 | 98 | [Littke, A. F., Fu, G. C. (2002)][8] |
| 2-Chlorotoluene | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene | 100 | 95 | [Buchwald, S. L., et al.][9] |
| 4-Chlorobenzonitrile | Phenylboronic acid | Pd(OAc)₂ / IMes·HCl (NHC) | Cs₂CO₃ | Dioxane | 80 | 96 | [Nolan, S. P., et al. (1999)][4] |
| Heteroaryl Chloride | Phenylboronic acid | Pd(dppf)Cl₂ | Na₃PO₄ | Dioxane/H₂O | 80-100 | Good | [Various Sources][12] |
Experimental Protocols
Safety Precaution: These reactions must be performed under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Palladium compounds, ligands, and some solvents can be toxic. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling using a Buchwald Ligand
This protocol is a robust starting point for coupling this compound with a generic aryl chloride.
Workflow Diagram
Sources
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. jelsciences.com [jelsciences.com]
- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 5. uwindsor.ca [uwindsor.ca]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. organic-synthesis.com [organic-synthesis.com]
- 12. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Suzuki Reactions with 3-Chloro-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges encountered when using 3-Chloro-4-(trifluoromethyl)phenylboronic acid. As a sterically hindered and electron-deficient substrate, its successful application requires careful optimization of reaction parameters. This document provides in-depth, experience-driven advice in a question-and-answer format to help you navigate these complexities and achieve high-yield outcomes in your research and development endeavors.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary factors I should investigate?
A1: Low yields with this specific boronic acid are common and typically stem from its electronic properties and the stability of the C-B bond. The trifluoromethyl group (-CF3) is a strong electron-withdrawing group, which significantly impacts the reactivity of the boronic acid. Here's a systematic approach to troubleshooting:
-
Protodeboronation: This is a major competing side reaction where the boronic acid group is replaced by a hydrogen atom, effectively quenching your nucleophile.[1][2] Electron-deficient arylboronic acids, like the one you're using, are particularly susceptible to this process, especially under basic aqueous conditions.[1][3]
-
Catalyst and Ligand Choice: The combination of an electron-deficient boronic acid with an electron-deficient aryl chloride (your coupling partner) can make the oxidative addition and transmetalation steps of the catalytic cycle challenging. Your choice of palladium catalyst and phosphine ligand is critical for overcoming these hurdles.[4][5]
-
Base Selection: The base is not just a simple activator; its strength, solubility, and interaction with the boronic acid can dictate the success of the reaction. An inappropriate base can accelerate protodeboronation.[6]
-
Reaction Conditions: Temperature and reaction time are critical. Insufficient heat can lead to a sluggish reaction, while prolonged heating, especially with a suboptimal catalyst system, can lead to catalyst decomposition and increased side reactions.
-
Reagent Quality and Inert Atmosphere: The purity of your boronic acid, aryl halide, and catalyst is crucial. Additionally, oxygen can irreversibly oxidize the active Pd(0) catalyst, leading to reaction failure.[4]
Q2: I suspect protodeboronation is the main issue. How can I minimize this side reaction?
A2: Protodeboronation is indeed a likely culprit. The electron-withdrawing nature of the trifluoromethyl group makes the boronic acid more susceptible to cleavage by proton sources (like water) in the reaction mixture.[1][3] Here are several strategies to mitigate this:
-
Use of Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol ester, can protect it from premature decomposition.[3] These esters slowly hydrolyze under the reaction conditions to release the boronic acid in situ, maintaining a low steady-state concentration and minimizing the opportunity for protodeboronation.
-
Anhydrous or Low-Water Conditions: While some water is often beneficial for Suzuki couplings, excessive amounts can promote protodeboronation. Consider using anhydrous solvents and carefully dried reagents. Some modern protocols have been developed for anhydrous Suzuki couplings.
-
Choice of Base: Weaker bases are often preferred for electron-deficient boronic acids. Strong bases can increase the rate of protodeboronation.[7] Potassium phosphate (K₃PO₄) is often a good choice as it is a moderately strong base with low aqueous solubility.[4]
-
Protecting Groups: In some cases, boronic acids can be protected with reagents like diethanolamine to form air- and water-stable adducts that can be used directly in the coupling reaction.[8]
Here is a workflow for addressing suspected protodeboronation:
graph Protodeboronation_Troubleshooting { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
Start [label="Low Yield:\nSuspected Protodeboronation", fillcolor="#FBBC05", fontcolor="#202124"]; Check_Conditions [label="Analyze Reaction Conditions", fillcolor="#F1F3F4", fontcolor="#202124"]; High_Water [label="High Water Content?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Strong_Base [label="Using a Strong Base\n(e.g., NaOH, KOH)?", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prolonged_Heating [label="Prolonged High\nTemperature?", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Solution_Water [label="Use Anhydrous Solvents\n or Boronic Ester", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Base [label="Switch to Weaker Base\n(e.g., K3PO4, Cs2CO3)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution_Temp [label="Optimize Temperature\nand Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final_Check [label="Re-run Experiment", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Start -> Check_Conditions; Check_Conditions -> High_Water [label="Water"]; Check_Conditions -> Strong_Base [label="Base"]; Check_Conditions -> Prolonged_Heating [label="Heat"];
High_Water -> Solution_Water; Strong_Base -> Solution_Base; Prolonged_Heating -> Solution_Temp;
Solution_Water -> Final_Check; Solution_Base -> Final_Check; Solution_Temp -> Final_Check; }
Q3: What is the best catalyst and ligand combination for coupling this compound, especially with another electron-deficient partner like an aryl chloride?
A3: This is a classic example of a challenging Suzuki coupling that requires a highly active catalyst system. The oxidative addition to an aryl chloride is often the rate-limiting step and is generally slower than for aryl bromides or iodides.[5][9] Furthermore, the electron-withdrawing trifluoromethyl group on your boronic acid can slow down the transmetalation step.
For this type of transformation, you should employ modern, highly active palladium catalysts and electron-rich, bulky phosphine ligands. Standard catalysts like Pd(PPh₃)₄ are often ineffective.
| Catalyst/Ligand Class | Examples | Rationale |
| Buchwald-type Biarylphosphine Ligands | XPhos, SPhos, RuPhos | These are electron-rich and sterically demanding, which accelerates both the oxidative addition and the reductive elimination steps.[4] They are the go-to ligands for coupling unreactive aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | PEPPSI-type catalysts | NHCs are strong σ-donors that can activate even very unreactive C-Cl bonds.[10] |
| Palladacycle Pre-catalysts | Buchwald G2, G3, G4 Pre-catalysts | These are air-stable Pd(II) pre-catalysts that readily form the active Pd(0) species in solution, leading to more reproducible results.[11] |
Starting Point Recommendation: A good starting point would be a second-generation Buchwald palladacycle pre-catalyst, such as XPhos Pd G2, in combination with a suitable base and solvent system.
Q4: My reaction is also producing a significant amount of dehalogenated byproduct from my aryl chloride starting material. What causes this and how can I prevent it?
A4: Dehalogenation is another common side reaction where the halogen on your aryl halide is replaced by a hydrogen atom.[9] This typically occurs through the formation of a palladium-hydride (Pd-H) species, which can then undergo reductive elimination with the aryl group.[9]
Sources of Hydride:
-
Bases: Some bases can act as hydride sources.
-
Solvents: Alcohols and even trace water can react with the palladium complex to form Pd-H species.[9]
-
Slow Transmetalation: If the desired transmetalation step with the boronic acid is slow, it provides a larger window of opportunity for the competing dehalogenation pathway to occur.[9]
Strategies to Minimize Dehalogenation:
-
Optimize the Catalyst System: Using a highly active catalyst and ligand combination (as discussed in Q3) that promotes rapid transmetalation and reductive elimination of the desired product will outcompete the dehalogenation pathway.
-
Choice of Base: Avoid bases that are known to promote hydride formation. K₃PO₄ is generally a good choice.
-
Protect N-H Containing Heterocycles: If your aryl halide is an N-H containing heterocycle (like an indole or pyrrole), deprotonation by the base can increase the electron density of the ring and make it more susceptible to dehalogenation. Protecting the N-H group can often suppress this side reaction.[9][12]
The interplay between the desired catalytic cycle and the dehalogenation side reaction is illustrated below:
Experimental Protocols
General Protocol for a Challenging Suzuki Coupling with this compound
This protocol is a robust starting point for the coupling of this compound with an aryl chloride.
Materials:
-
Aryl chloride (1.0 mmol)
-
This compound (1.2 mmol)
-
XPhos Pd G2 (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol)
-
Anhydrous 1,4-Dioxane (5 mL)
-
Degassed water (0.5 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the aryl chloride, this compound, XPhos Pd G2, and finely ground K₃PO₄.
-
Evacuate and backfill the flask with the inert gas three times.
-
Add the anhydrous dioxane and degassed water via syringe.
-
Degas the reaction mixture by bubbling the inert gas through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
References
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Reductive Arylation of Nitroarenes with Chloroarenes: Reducing Conditions Enable New Reactivity from Palladium Catalysts. Retrieved from [Link]
- Denmark, S. E., & Smith, R. C. (2007). Practical Aspects of Carbon−Carbon Cross-Coupling Reactions Using Heteroarenes. In P. J. Stang & F. Diederich (Eds.), Modern Acetylene Chemistry (pp. 205-316). Wiley-VCH.
-
ResearchGate. (n.d.). Oxidative addition of aryl chlorides to palladium N-heterocyclic carbene complexes and their role in catalytic arylamination. Retrieved from [Link]
-
Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Retrieved from [Link]
-
ResearchGate. (n.d.). Palladium Catalyzed Suzuki-Miyaura Cross-Coupling of Secondary α-(Trifluoromethyl)benzyl Tosylates. Retrieved from [Link]
-
ResearchGate. (n.d.). An Unusual Dehalogenation in the Suzuki Coupling of 4-Bromopyrrole-2-carboxylates. Retrieved from [Link]
-
ACS Publications. (n.d.). The Trifluoromethyl Group in Medical Chemistry. Retrieved from [Link]
-
PubMed. (2005). Preferential oxidative addition in palladium(0)-catalyzed suzuki cross-coupling reactions of dihaloarenes with arylboronic acids. Retrieved from [Link]
-
ACS Publications. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
St. John's University & College of St. Benedict. (n.d.). Palladium Coupling Reactions in Organic Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Retrieved from [Link]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of trifluoromethyl-substituted bi- and terphenyls by site-selective Suzuki-Miyaura reactions of various dihalogenated trifluoromethyl-benzene derivatives. Retrieved from [Link]
-
Royal Society of Chemistry. (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1. Retrieved from [Link]
-
ACS Publications. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). The Stereochemical Course of Pd-Catalyzed Suzuki Reactions Using Primary Alkyltrifluoroborate Nucleophiles. Retrieved from [Link]
-
ResearchGate. (n.d.). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Retrieved from [Link]
-
Wiley Online Library. (n.d.). "Cationic" Suzuki-Miyaura Coupling with Acutely Base-Sensitive Boronic Acids. Retrieved from [Link]
-
PubMed. (2012). Organotrifluoroborate hydrolysis: boronic acid release mechanism and an acid-base paradox in cross-coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]
-
ChemRxiv. (n.d.). Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki coupling of different chloropyridines with phenylboronic acids. Retrieved from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with.... Retrieved from [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
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- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Yield with 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
Welcome to the technical support center for 3-Chloro-4-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for optimizing reaction yields, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on established literature and extensive field experience to help you navigate the unique challenges presented by this electron-deficient boronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the key structural features of this compound that influence its reactivity?
A1: this compound possesses two strong electron-withdrawing groups on the phenyl ring: a chlorine atom at the meta-position and a trifluoromethyl group at the para-position. This substitution pattern significantly lowers the electron density of the aromatic ring and increases the Lewis acidity of the boron center. While this can enhance the rate of transmetalation in some cases, it also renders the C-B bond more susceptible to certain side reactions, such as protodeboronation.[1][2]
Q2: What are the best practices for storing and handling this reagent to ensure its stability and reactivity?
A2: To maintain the integrity of this compound, it should be stored in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials like strong oxidizing agents.[3] For long-term storage, refrigeration under an inert atmosphere is recommended.[4] Avoid repeated exposure to atmospheric moisture, as boronic acids can form unreactive trimeric anhydrides (boroxines) upon dehydration.[5]
Q3: Can I use this compound directly, or should I consider using a protected form?
A3: While the boronic acid can be used directly, for challenging coupling reactions or when encountering significant protodeboronation, using a protected form like a MIDA ester or a trifluoroborate salt can be advantageous.[6] These derivatives often exhibit enhanced stability and can release the boronic acid in situ under the reaction conditions, minimizing decomposition.[7]
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments with this compound and provides actionable solutions.
Issue 1: Low or No Product Yield
A common challenge in Suzuki-Miyaura reactions is a low yield of the desired coupled product. Several factors can contribute to this issue.
Potential Cause A: Inefficient Catalyst System
The choice of palladium catalyst and ligand is critical for the success of the coupling reaction. The electron-deficient nature of this compound may require a more specialized catalyst system than standard phenylboronic acid.
Solutions:
-
Catalyst Screening: If standard catalysts like Pd(PPh₃)₄ are ineffective, consider screening more advanced catalyst systems. Buchwald-type ligands such as SPhos and XPhos, in combination with a suitable palladium precatalyst (e.g., G2, G3, or G4), are often effective for coupling challenging substrates.[8][9][10]
-
Catalyst Loading: Ensure an adequate catalyst loading, typically ranging from 1-5 mol%. For difficult couplings, a higher catalyst load may be necessary.[11][12]
Table 1: Recommended Catalyst Systems for Electron-Deficient Boronic Acids
| Catalyst System | Ligand | Typical Loading (mol%) | Key Advantages |
| XPhos Pd G2/G3/G4 | XPhos | 1 - 3 | High activity for challenging substrates, including heteroaryl chlorides.[9] |
| SPhos Pd G2/G3 | SPhos | 1 - 3 | Effective for sterically hindered and electron-deficient partners.[7] |
| Pd₂(dba)₃ with a phosphine ligand | cataCXium® A, SPhos | 1 - 5 | Allows for flexible ligand screening. |
Potential Cause B: Inappropriate Base Selection
The base plays a crucial role in the Suzuki-Miyaura catalytic cycle, primarily by activating the boronic acid to form a more nucleophilic boronate species.[13] However, a base that is too strong or used in excess can promote protodeboronation of the electron-deficient boronic acid.
Solutions:
-
Base Screening: Weaker bases are often preferred for electron-deficient boronic acids. Consider screening bases such as K₃PO₄, Cs₂CO₃, K₂CO₃, or even fluoride sources like CsF or KF.[14][15][16]
-
Stoichiometry: The amount of base can influence the reaction's selectivity and yield. Using a slight excess (2-3 equivalents) is a good starting point.[9][13]
Potential Cause C: Suboptimal Solvent and Temperature
The choice of solvent can significantly impact the solubility of reagents and the stability of catalytic intermediates.[17][18] Temperature also plays a critical role; while higher temperatures can increase reaction rates, they can also accelerate decomposition pathways.[12]
Solutions:
-
Solvent Selection: A mixture of an organic solvent and water is commonly used. Toluene/water, dioxane/water, or THF/water are good starting points.[14][18] The polarity of the solvent can influence the reaction's selectivity.[17][19] Ensure the use of high-purity, degassed solvents, as impurities can poison the catalyst.[18][20]
-
Temperature Optimization: Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed.[11][14] If protodeboronation is observed, lowering the temperature may be beneficial.[6]
Workflow for Optimizing Reaction Conditions
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tcichemicals.com [tcichemicals.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. aaronchem.com [aaronchem.com]
- 5. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Efficient catalyst for the Suzuki-Miyaura coupling of potassium aryl trifluoroborates with aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reddit.com [reddit.com]
- 11. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
- 16. researchgate.net [researchgate.net]
- 17. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Impact of solvent and their contaminants on Pd/C catalyzed Suzuki-Miyaura cross-coupling reactions - HEIA-FR [heia-fr.ch]
- 19. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from 3-Chloro-4-(trifluoromethyl)phenylboronic Acid Reactions
Welcome to the technical support center for post-reaction purification involving 3-Chloro-4-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of products from reactions utilizing this versatile reagent, most notably the Suzuki-Miyaura cross-coupling. Our focus is on providing practical, field-proven solutions grounded in chemical principles to ensure the integrity and purity of your target compounds.
Introduction: The Purification Challenge
This compound is a valuable building block in medicinal chemistry and materials science, prized for its ability to introduce the chloro- and trifluoromethyl-substituted phenyl moiety. While its reactivity in palladium-catalyzed cross-coupling reactions is generally robust, the subsequent purification of the desired biaryl product is often non-trivial. The primary challenges arise from the removal of boron-containing species, palladium catalyst residues, and reaction byproducts which can be structurally similar to the product. This guide provides a systematic approach to troubleshooting these purification hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Section 1: Boronic Acid and Boron-Containing Impurity Removal
One of the most persistent challenges in purifying Suzuki-Miyaura reaction products is the removal of excess boronic acid and its derivatives.[1] These impurities can interfere with downstream applications and complicate structural analysis.
Question 1: My standard aqueous workup isn't removing the unreacted this compound. What's going wrong and what should I do?
Answer: This is a common issue that typically arises from either insufficient basification of the aqueous wash or the formation of less soluble boronic acid derivatives like boroxines (cyclic anhydrides).[1] The key is to convert the boronic acid into its highly water-soluble boronate salt.
Troubleshooting Protocol: Enhanced Aqueous Extraction
-
Initial Dilution: After the reaction is complete, dilute the reaction mixture with an organic solvent like ethyl acetate or toluene.
-
Basic Wash Optimization:
-
Increase pH: Instead of a simple water wash, use a 1-2 M solution of NaOH or K₂CO₃. Ensure the pH of the aqueous layer is greater than 10 to fully deprotonate the boronic acid.[1][2]
-
Add a Complexing Agent: To further enhance the partitioning of the boronate into the aqueous layer, add a 1,2- or 1,3-diol such as D-sorbitol to the basic aqueous wash. Sorbitol forms a highly water-soluble anionic complex with the boronate.[1]
-
-
Separation: Thoroughly mix the biphasic system and separate the layers. Repeat the basic wash 2-3 times.
-
Final Washes: Wash the organic layer with water and then brine to remove any residual base and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
Question 2: The boronic acid impurity is co-eluting with my product on a silica gel column. What are my options?
Answer: Co-elution is a frequent problem due to the polar nature of many boronic acids.[1] When standard chromatography fails, more targeted methods are required.
Strategy 1: Boron Scavenger Resins
This is often the most effective solution for selectively removing boronic acid impurities.[3] These resins are functionalized with groups (typically diols) that covalently bind to boronic acids.
Experimental Protocol: Scavenger Resin Purification
-
Dissolve Crude Product: Dissolve the crude product in a suitable organic solvent (e.g., dichloromethane, THF).
-
Add Resin: Add the scavenger resin (e.g., SiliaBond Diol) to the solution. The amount of resin will depend on the estimated amount of boronic acid impurity and the resin's capacity.
-
Stir: Stir the mixture at room temperature for 1-4 hours.
-
Filter: Filter the mixture to remove the resin, which now has the boronic acid bound to it.
-
Concentrate: Rinse the resin with a small amount of fresh solvent and combine the filtrates. Concentrate the solution to yield the purified product.
Strategy 2: Conversion to a Trifluoroborate Salt
Boronic acids can be converted to their corresponding potassium trifluoroborate salts (R-BF₃K). These salts have significantly different solubility and chromatographic properties, often simplifying separation.
Section 2: Palladium Catalyst Removal
Residual palladium from the catalyst is a major concern, especially in pharmaceutical applications, due to its cost and potential toxicity.[4]
Question 3: I see a persistent black or gray color in my product, and I suspect it's residual palladium. How can I remove it?
Answer: Palladium can persist in the product as fine, often colloidal, particles or soluble complexes. Several methods can be employed for its removal.
Method 1: Filtration through Celite
This is a quick and common first step to remove heterogeneous palladium residues.[5]
Experimental Protocol: Celite Filtration
-
Prepare Celite Pad: In a Büchner or fritted glass funnel, prepare a short pad of Celite (1-2 cm).
-
Pre-wash: Wash the Celite pad with the solvent you will use to dissolve your crude product.
-
Filter: Dissolve your crude product in a suitable solvent (e.g., ethyl acetate, DCM) and pass it through the Celite pad.[5][6]
-
Rinse: Rinse the reaction flask and the Celite pad with additional solvent to ensure complete transfer of the product.
-
Concentrate: Collect the filtrate and concentrate it under reduced pressure.
Method 2: Palladium Scavengers
For removing trace amounts of soluble palladium, scavenger resins or reagents are highly effective.[7][8] Thiol-functionalized silica (SiliaMetS Thiol) or isocyanide reagents are particularly efficient.[7]
Experimental Protocol: Palladium Scavenger
-
Dissolve Product: Dissolve the crude product in an appropriate solvent.
-
Add Scavenger: Add the palladium scavenger to the solution.
-
Stir: Stir the mixture, sometimes with gentle heating, for a few hours.
-
Filter and Concentrate: Filter off the scavenger and concentrate the filtrate to obtain the product with significantly reduced palladium content.
Method 3: Recrystallization
Recrystallization is an effective method for purifying solid products and can often leave palladium residues behind in the mother liquor.[6][9]
Solvent Selection Table for Recrystallization
| Product Polarity | Recommended Solvent System |
| Non-polar to moderately polar | Hexanes/Ethyl Acetate, Hexanes/Methanol, Toluene |
| Polar | Ethanol/Water, Isopropanol/Water |
Section 3: Byproduct Management
Side reactions can lead to impurities that complicate purification. Understanding their origin is key to effective removal.
Question 4: I've isolated a byproduct with a mass corresponding to a dimer of my boronic acid. How did this form and how can I avoid it?
Answer: This is a result of homo-coupling, a common side reaction in Suzuki-Miyaura couplings.[10] It occurs when two molecules of the boronic acid couple with each other. This is often promoted by the presence of oxygen in the reaction mixture, which can re-oxidize the active Pd(0) catalyst to Pd(II), facilitating this undesired pathway.[10][11]
Prevention and Removal Strategy:
-
Prevention:
-
Thorough Degassing: Ensure all solvents are properly degassed before use.
-
Inert Atmosphere: Maintain a strict inert atmosphere (Nitrogen or Argon) throughout the reaction setup and duration.[12]
-
-
Removal:
-
Chromatography: Homo-coupled products are typically less polar than the desired biaryl product and can usually be separated by silica gel column chromatography.
-
Recrystallization: Differences in solubility and crystal lattice energy between the product and the homo-coupled dimer can often be exploited through careful recrystallization.
-
Purification Workflow Diagram
The following diagram illustrates a typical decision-making workflow for the purification of a Suzuki-Miyaura reaction product.
Caption: A decision tree for purifying Suzuki coupling products.
Logical Relationship of Common Impurities
This diagram illustrates the origin of common impurities in a Suzuki-Miyaura reaction.
Caption: Origin of common impurities in Suzuki-Miyaura reactions.
References
- University of San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls.
- BenchChem. (2025). Removal of boron-containing byproducts from reactions.
- Google Patents. (2016). US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling.
- BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- ResearchGate. (2013). How can I easily remove a Pd-catalyst from my Sonogashira or Suzuki couplings?
- SiliCycle Inc. (n.d.). Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity.
- Google Patents. (2005). WO2005019229A1 - Process for purification of boronic acid and its derivatives.
- ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF.
- ResearchGate. (2016). Can I remove boronic acid using Work up process?
- ResearchGate. (2016). How to purify boronic acids/boronate esters?
- ResearchGate. (2025). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents | Request PDF.
- ACS Publications. (2023). Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions | Organometallics.
- ResearchGate. (2017). How to remove palladium catalyst from reaction mixture ?
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- ResearchGate. (2018). What's the problem of Suzuki-Miyuara coupling reaction conditions?
- ACS Publications. (n.d.). A Catalytic Asymmetric Suzuki Coupling for the Synthesis of Axially Chiral Biaryl Compounds | Journal of the American Chemical Society.
- Paul Murray Catalysis Consulting. (n.d.). Case Study: Knowledge Based Problem Solving.
- Reddit. (2022). Tips on increasing yield of Miyaura coupling reaction?
- ResearchGate. (2019). Biaryl formation via Suzuki and Stille coupling reactions using palladium nanoparticle/polymeric N-heterocyclic carbene grafted silica as recyclable and efficient catalyst.
- ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. silicycle.com [silicycle.com]
- 4. US20160340311A1 - Recovery and/or reuse of palladium catalyst after a suzuki coupling - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
- 6. home.sandiego.edu [home.sandiego.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Yoneda Labs [yonedalabs.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Troubleshooting Cross-Coupling Reactions with 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
From the Desk of the Senior Application Scientist
Welcome to our dedicated technical support guide for researchers utilizing 3-Chloro-4-(trifluoromethyl)phenylboronic acid in cross-coupling reactions. This reagent is a valuable building block in medicinal chemistry and materials science due to the unique electronic properties conferred by the chloro and trifluoromethyl substituents. However, its strong electron-deficient nature presents specific challenges that can lead to frustrating side reactions and diminished yields.
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols. We will move beyond simple procedural steps to explain the underlying chemical principles, empowering you to diagnose issues and rationally design robust reaction conditions.
FAQ 1: The Primary Culprit - Protodeboronation
Q: My reaction yields are low, and I've isolated 1-chloro-2-(trifluoromethyl)benzene. What is happening?
A: You are observing protodeboronation, the most common and often most significant side reaction with this substrate.[1] It is the formal replacement of the boronic acid functional group with a hydrogen atom, consuming your starting material and generating an inert byproduct.
The mechanism involves the cleavage of the carbon-boron bond by a proton source, which is typically water present in the reaction medium.[1][2] The strong electron-withdrawing effect of the trifluoromethyl group and the chlorine atom polarizes the C-B bond, making the ipso-carbon more susceptible to protonolysis. This inherent reactivity is a central challenge when working with this and similar electron-deficient boronic acids.[3]
Q: How can I definitively detect and quantify protodeboronation?
A: Monitoring your reaction is critical. We recommend setting up a small-scale trial reaction and taking aliquots at regular intervals (e.g., every 30-60 minutes).
Recommended Analytical Protocol: GC-MS Analysis
-
Sample Preparation: Quench a small aliquot (~50 µL) of the reaction mixture in a vial containing ethyl acetate (~1 mL) and a saturated aqueous solution of ammonium chloride (~0.5 mL).
-
Extraction: Vortex the vial thoroughly and allow the layers to separate.
-
Analysis: Inject a small portion of the organic layer into a Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Identification: Look for the mass-to-charge ratio (m/z) and retention time corresponding to your starting aryl halide, the desired cross-coupled product, and the protodeboronated byproduct, 1-chloro-2-(trifluoromethyl)benzene. Quantification can be achieved by integrating the respective peak areas.
Q: What are the key strategies to minimize protodeboronation?
A: The core principle is to accelerate the rate of the desired productive cross-coupling so that it significantly outpaces the rate of protodeboronation.[4] This can be achieved by carefully tuning several reaction parameters.
| Parameter | Recommendation & Rationale |
| Base Selection | Use weaker, non-hydroxide bases. Strong bases (e.g., NaOH, KOH) in aqueous media create a high concentration of hydroxide ions, which can accelerate protodeboronation.[5] Weaker bases like potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄) are generally preferred. For particularly sensitive substrates, potassium fluoride (KF) can be effective.[5][6] |
| Solvent System | Minimize water content. Water is the primary proton source for this side reaction.[5] While some water is often necessary to solubilize the base and facilitate the catalytic cycle, using the minimum amount required is crucial. Consider using solvent systems like dioxane/H₂O (e.g., 10:1 ratio) or toluene/H₂O. Running the reaction under strictly anhydrous conditions is another effective strategy, though it may require different base/catalyst systems. |
| Catalyst & Ligand | Employ a highly active catalyst system. A fast catalyst promotes rapid turnover, consuming the boronic acid in the desired pathway before it can decompose.[4] For electron-deficient partners, catalysts based on bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbenes (NHCs) are often superior.[7][8] Using air-stable Pd(II) precatalysts (e.g., XPhos Pd G3) ensures the rapid generation of the active Pd(0) species.[4] |
| Temperature | Optimize for rate, not just mildness. While lower temperatures can slow decomposition, they may also stall the desired reaction, giving protodeboronation more time to occur.[9] It is often more effective to find a temperature (e.g., 80-110 °C) where the productive coupling is rapid, even if it slightly increases the absolute rate of protodeboronation. The relative rates are what matter. |
| Reagent Protection | Consider using a boronate ester. Boronate esters, such as pinacol or MIDA esters, are more stable towards protodeboronation than the free boronic acid.[1] They act as "slow-release" sources of the boronic acid under the reaction conditions, keeping the instantaneous concentration low and minimizing the side reaction.[4] |
FAQ 2: Dealing with Homocoupling
Q: My TLC/LC-MS shows a high molecular weight, non-polar byproduct. I suspect it's a dimer of my boronic acid. Why does this form?
A: You are likely observing homocoupling (also known as a Glaser-type coupling), which results in the formation of 3,3'-Dichloro-4,4'-bis(trifluoromethyl)biphenyl. This side reaction can occur via two primary mechanisms:
-
Oxygen-Mediated Pathway: This is the most common cause. If molecular oxygen is present in the reaction, it can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo two successive transmetalation steps with your boronic acid, followed by reductive elimination to yield the homocoupled product and regenerate Pd(II), creating a catalytic cycle for this undesired process.[5][10]
-
Protonolysis/Transmetalation Pathway: For highly electron-deficient boronic acids, an alternative mechanism not requiring oxygen has been identified. This involves a protonolysis event followed by a second transmetalation.[11]
Q: How can I prevent the formation of this homocoupled dimer?
A: The strategies focus on eliminating the conditions that favor these pathways.
Troubleshooting Homocoupling
-
Rigorous Degassing: This is the most critical step to prevent the oxygen-mediated pathway. Solvents must be thoroughly deoxygenated before use. The most effective method is to sparge the solvent with an inert gas (Argon or Nitrogen) for at least 30-60 minutes. Assembling the reaction under a positive pressure of inert gas is mandatory.[5][10]
-
Use of Pre-catalysts: Using a well-defined Pd(II) precatalyst can sometimes be advantageous over generating Pd(0) in situ from sources like Pd(OAc)₂ which can be more susceptible to side reactions.
-
Additives: In some industrial processes, mild reducing agents like potassium formate have been added to the reaction mixture to keep the palladium in its Pd(0) state and suppress homocoupling.[10]
Visualizing the Reaction Landscape
To better understand the challenges, it is helpful to visualize the competing reaction pathways.
Caption: The Suzuki cycle and competing side reactions.
The key to success is to ensure the rate of the main catalytic cycle (blue) is much faster than the rates of the protodeboronation and homocoupling side reactions (red).
Troubleshooting Workflow
When a reaction fails, a systematic approach is necessary. Use this flowchart to diagnose the likely issue.
Caption: A systematic workflow for troubleshooting failed reactions.
Reference Experimental Protocol
This protocol incorporates best practices to minimize the aforementioned side reactions for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
This compound (1.2 - 1.5 equiv)
-
Potassium Carbonate (K₂CO₃), finely powdered and dried (2.0 - 3.0 equiv)
-
XPhos Pd G3 (Palladium precatalyst, 1-2 mol%)
-
1,4-Dioxane (Anhydrous grade)
-
Deionized Water
Procedure:
-
Solvent Degassing: In a separate flask, sparge the required volume of 1,4-dioxane with Argon or Nitrogen gas for at least 30 minutes. Sparge the deionized water separately for the same duration.
-
Reaction Setup: To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.5 equiv).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with Argon or Nitrogen three times.
-
Catalyst Addition: Under a positive pressure of inert gas, add the XPhos Pd G3 precatalyst (0.02 equiv).
-
Solvent Addition: Via syringe, add the degassed 1,4-dioxane, followed by the degassed water, to achieve a desired solvent ratio (e.g., 10:1 Dioxane:H₂O) and a final concentration of ~0.1 M with respect to the aryl bromide.
-
Reaction: Place the sealed flask in a preheated oil bath or heating block at 90-100 °C and stir vigorously.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing via GC-MS or LC-MS as described previously.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.
By implementing these informed strategies and protocols, you can significantly improve the success rate of your cross-coupling reactions and effectively mitigate the common side reactions associated with this compound.
References
-
Blackaby, L. P., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1263–1277. [Link][2]
-
Molloy, J. J., et al. (2019). Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications. Organic Letters, 21(8), 2488–2492. [Link][12]
-
Yotphan, S., et al. (2020). Suppressing Protodeboronation in Cu‐Mediated ¹⁸F/¹⁹F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Angewandte Chemie International Edition, 59(32), 13443-13450. [Link][9]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link][1]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link][4]
-
Deniz, O. E., et al. (2016). Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids. The Journal of Organic Chemistry, 81(17), 7434–7443. [Link][3]
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? Retrieved from [Link][13]
-
Catalysts. (2023). Preformed Pd(II) Catalysts based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. Catalysts, 13(2), 303. [Link][8]
-
Anderson, K. W., et al. (2006). Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society, 128(33), 10694–10695. [Link][14]
-
ResearchGate. (2014). How can I solve my problem with Suzuki coupling? Retrieved from [Link][15]
-
Catalysts. (2023). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions. Catalysts, 13(1), 210. [Link][16]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link][6]
-
Guild, C., & Zhang, Y. (2018). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. The Journal of Organic Chemistry, 83(15), 8016–8021. [Link][11]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling. Retrieved from [Link][17]
-
Wallace, D. J., et al. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 7(4), 513–516. [Link][10]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. benchchem.com [benchchem.com]
- 8. pure.hw.ac.uk [pure.hw.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Mechanism of Cu-Catalyzed Aryl Boronic Acid Halodeboronation Using Electrophilic Halogen: Development of a Base-Catalyzed Iododeboronation for Radiolabeling Applications [organic-chemistry.org]
- 13. reddit.com [reddit.com]
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- 16. mdpi.com [mdpi.com]
- 17. reddit.com [reddit.com]
catalyst deactivation in 3-Chloro-4-(trifluoromethyl)phenylboronic acid couplings
Technical Support Center
Topic: Catalyst Deactivation in Suzuki-Miyaura Couplings of 3-Chloro-4-(trifluoromethyl)phenylboronic acid
Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating a Challenging Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forming carbon-carbon bonds.[1] However, not all coupling partners are created equal. The reaction involving This compound presents a "perfect storm" of challenges that frequently leads to low yields and catalyst deactivation.
This guide is designed to function as a dedicated technical support resource. We will move beyond generic advice to provide specific, actionable troubleshooting strategies grounded in mechanistic principles, addressing the unique difficulties posed by this substrate combination:
-
Aryl Chloride Inertness: The carbon-chlorine bond is significantly stronger and less reactive than its bromide or iodide counterparts.[2] This makes the initial, often rate-limiting, oxidative addition step kinetically challenging, requiring highly active catalytic systems.[3][4]
-
Electron-Deficient Boronic Acid: The potent electron-withdrawing trifluoromethyl (-CF3) group deactivates the boronic acid. This slows the crucial transmetalation step and increases the likelihood of competitive side reactions, most notably protodeboronation.[5]
This combination of a reluctant electrophile and a deactivated nucleophile puts immense strain on the palladium catalyst, making it susceptible to various deactivation pathways that must be understood and mitigated for a successful outcome.
Section 1: Frequently Asked Questions (FAQs)
Q1: My reaction has stalled with low conversion of the aryl chloride. What is the most likely cause?
A: The most probable bottleneck is the oxidative addition step. The Pd(0) catalyst struggles to insert into the strong C-Cl bond of your electrophile. Standard ligands like triphenylphosphine are often insufficient.[4] This step is the primary reason for failure when coupling aryl chlorides. To overcome this, you need a more potent catalytic system.
-
Immediate Action: Switch to a catalyst system known for activating aryl chlorides. This involves using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-Heterocyclic Carbene (NHC) ligands.[4][6] These ligands increase the electron density on the palladium center, making it more nucleophilic and lowering the activation energy for C-Cl bond insertion.[4]
Q2: I'm observing a black precipitate in my reaction flask. What is it and how do I stop it?
A: You are observing the formation of palladium black , which is finely divided, aggregated, and catalytically inactive palladium metal.[7] It signifies that the active, ligand-stabilized Pd(0) species is falling out of the catalytic cycle and decomposing.[6][8]
-
Causality: This occurs when the rate of reductive elimination (forming the product and regenerating Pd(0)) is faster than the rate of oxidative addition (consuming Pd(0)). The "naked" Pd(0) catalyst, unstabilized by a ligand, rapidly agglomerates. This is common in challenging couplings where the oxidative addition is slow.
-
Prevention:
-
Use Robust Ligands: Bulky phosphine or NHC ligands not only activate the catalyst but also provide a sterically protective sphere that prevents aggregation.[4][6]
-
Maintain Ligand:Palladium Ratio: A slight excess of the ligand can help ensure the Pd(0) species remains coordinated and soluble. However, a large excess can sometimes inhibit catalysis.[9]
-
Ensure Strict Anaerobic Conditions: Oxygen can degrade phosphine ligands and facilitate the formation of palladium oxides, which can then precipitate as palladium black.
-
Q3: My boronic acid is being consumed, but I'm getting very little of my desired product. What side reaction should I suspect?
A: The primary suspect is protodeboronation , a reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (typically water). Electron-deficient arylboronic acids, like the one you are using, are particularly susceptible to this side reaction.[5]
-
Diagnosis: Use LC-MS or GC-MS to look for a byproduct with a mass corresponding to 1-chloro-2-(trifluoromethyl)benzene.
-
Mitigation Strategies:
-
Base Selection: Use a strong, non-nucleophilic base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[10] These bases are highly effective at promoting the desired transmetalation without introducing excessive water or hydroxide that can facilitate protodeboronation.
-
Solvent Choice: While a small amount of water is often necessary, excessive water can accelerate protodeboronation. Consider using anhydrous solvents and a carefully controlled amount of water, or using a boronic ester (e.g., a pinacol ester) which can be more stable.[5][11]
-
Q4: I see a significant amount of biaryl product derived from two molecules of my boronic acid coupling together. What is this and why is it happening?
A: This is homocoupling . It arises from the reaction of two boronic acid molecules to form a symmetrical biaryl. This side reaction is often promoted by the presence of Pd(II) species in the reaction mixture or exposure to oxygen.[6] If your Pd(II) precatalyst is not efficiently reduced to the active Pd(0) state, the remaining Pd(II) can mediate this undesired pathway.
-
Solutions:
-
Use a Precatalyst: Employ modern, well-defined Pd(II) precatalysts (e.g., palladacycles like G3-XPhos) that are designed for clean and rapid reduction to the active Pd(0) catalyst in situ.[6]
-
Degas Thoroughly: Remove oxygen from the reaction mixture, as it can re-oxidize Pd(0) to Pd(II), fueling the homocoupling pathway.
-
Section 2: In-Depth Troubleshooting Workflow
When a reaction fails, a systematic approach is crucial. The following workflow, illustrated in the diagram below, guides you from initial observation to a targeted solution.
Caption: Troubleshooting Decision Workflow for Suzuki-Miyaura Couplings.
Data-Driven Ligand Selection
The choice of ligand is the single most critical parameter for this reaction. The data below illustrates the dramatic effect of ligand choice on the success of coupling unactivated aryl chlorides.
| Ligand | Ligand Class | Typical Performance with Aryl Chlorides | Key Feature |
| PPh₃ (Triphenylphosphine) | Monodentate Phosphine | Very Poor to None | "Standard" ligand, insufficient for C-Cl activation. |
| dppf | Bidentate Phosphine | Poor to Moderate | Can be effective for some activated aryl chlorides, but often fails with electron-neutral or -rich ones.[6] |
| P(t-Bu)₃ | Monodentate Phosphine | Good | Highly electron-donating and sterically bulky, promoting oxidative addition.[4] |
| XPhos / SPhos | Biarylphosphine (Buchwald) | Excellent | State-of-the-art for C-Cl activation; combines steric bulk and high electron density to facilitate both oxidative addition and reductive elimination.[4] |
| IPr | N-Heterocyclic Carbene | Excellent | Strong σ-donors, even more so than phosphines, making them highly effective. Can be more stable at high temperatures.[6] |
Section 3: Understanding the Mechanisms of Deactivation
Catalyst deactivation occurs when a palladium species is diverted from the main catalytic cycle into an inactive state. Understanding these pathways is key to prevention.
Caption: The Suzuki-Miyaura Cycle and Key Deactivation Pathways.
-
Aggregation to Palladium Black: As shown in the diagram, if the oxidative addition of Ar-Cl to Pd(0) is slow, the concentration of ligand-stabilized Pd(0) builds up. If not sufficiently protected by a bulky ligand, these species can collide and aggregate into catalytically dead palladium black.[7][12]
-
Protodeboronation: This off-cycle pathway consumes the boronic acid before it can participate in transmetalation. The mechanism involves the protonolysis of the C-B bond, which is accelerated for electron-deficient systems.[5]
-
Dehalogenation: This side reaction consumes the aryl chloride. It typically occurs when a palladium hydride (Pd-H) species is formed.[6] This hydride can be generated from various sources, including water, alcohols, or even certain bases. The Ar-Pd(II)-Cl complex can then undergo reductive elimination with the hydride to form Ar-H and regenerate a Pd(II) species, effectively short-circuiting the productive cycle.[6]
Section 4: Recommended Experimental Protocol
This protocol is designed as a robust starting point for the coupling of an aryl chloride with this compound, incorporating best practices to mitigate catalyst deactivation.
Reaction: Coupling of 4-chloroanisole with this compound.
Materials:
-
Electrophile: 4-chloroanisole (1.0 mmol, 1.0 equiv)
-
Nucleophile: this compound (1.2 mmol, 1.2 equiv)
-
Precatalyst: XPhos Pd G3 (0.02 mmol, 2 mol%)
-
Base: Potassium Phosphate, tribasic (K₃PO₄) (2.0 mmol, 2.0 equiv), finely ground and dried.
-
Solvent: 1,4-Dioxane (4 mL) and Degassed DI Water (0.4 mL) (10:1 v/v)
Procedure:
-
Vessel Preparation: To a flame-dried Schlenk flask or microwave vial equipped with a magnetic stir bar, add the 4-chloroanisole, this compound, K₃PO₄, and XPhos Pd G3 precatalyst.
-
Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed 1,4-dioxane followed by the degassed water via syringe.
-
Heating and Monitoring: Place the flask in a preheated oil bath at 100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 2 hours). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.
References
-
Wikipedia contributors. (2024). Suzuki reaction. Wikipedia, The Free Encyclopedia. [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Thomas, A. A., & Denmark, S. E. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(5), 1413–1425. [Link]
-
Nishihara, Y., & Osakada, K. (2021). Transmetalation of boronic acids and their derivatives: mechanistic elucidation and relevance to catalysis. Dalton Transactions, 50(35), 12049–12065. [Link]
-
NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. [Link]
-
Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(21), 7575–7587. [Link]
-
Lennox, A. J. J. (2016). Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction. IDEALS. [Link]
-
Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Communications, 15(1), 8824. [Link]
-
Bedford, R. B., et al. (2024). The iron-catalysed Suzuki coupling of aryl chlorides. Nature Communications, 15, 8824. [Link]
-
Macharia, J. M., et al. (2021). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Harvard University. [Link]
-
Prosvirkin, A., et al. (2020). Study of Deactivation in Suzuki Reaction of Polymer-Stabilized Pd Nanocatalysts. Polymers, 12(12), 2983. [Link]
-
Bedford, R. B., et al. (2021). Cobalt-Catalyzed Coupling of Aryl Chlorides with Aryl Boron Esters Activated by Alkoxides. ACS Catalysis, 11(7), 4156–4161. [Link]
-
ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples|. YouTube. [Link]
-
Norrby, P.-O., et al. (2012). Transmetalation Versus β-Hydride Elimination: The Role of 1,4-Benzoquinone in Chelation-Controlled Arylation Reactions with Arylboronic Acids. Chemistry – A European Journal, 18(25), 7788–7795. [Link]
-
Martina, F., et al. (2025). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004–1019. [Link]
-
Chen, K., & Daugulis, O. (2012). Cross-coupling of C(sp3)–H Bonds with Organometallic Reagents via Pd(II)/Pd(0) Catalysis. Angewandte Chemie International Edition, 51(49), 12329–12332. [Link]
-
Iwasawa, T., et al. (2004). Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols. Journal of the American Chemical Society, 126(21), 6554–6555. [Link]
-
Organic Chemistry Portal. (2023, March 17). Evading Beta-Oxygen Elimination in Suzuki-Miyaura Cross Couplings with Antonio LaPorte. YouTube. [Link]
-
ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. [Link]
-
Singh, H. B., & Butcher, R. J. (2012). Formation and Role of Palladium Chalcogenide and Other Species in Suzuki–Miyaura and Heck C–C Coupling Reactions Catalyzed with Palladium(II) Complexes of Organochalcogen Ligands: Realities and Speculations. Organometallics, 31(22), 7813–7830. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Larrosa, I., et al. (2023). β-X vs. β-H Elimination. Selection Rules for Chemoselectivity Enabled by Mechanistic Studies. ChemRxiv. [Link]
-
Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling of Aryl Chlorides with Phenylboronic Acid in Water, Using Microwave Heating with Simultaneous Cooling. Organic Letters, 4(17), 2973–2976. [Link]
-
Iwasawa, T., et al. (2004). Homogeneous Palladium Catalyst Suppressing Pd Black Formation in Air Oxidation of Alcohols. researchmap. [Link]
-
ResearchGate. (n.d.). General and User-friendly Method for Suzuki Reactions with Aryl Chlorides. [Link]
-
Morken, J. P., et al. (2013). Mechanistic Investigation of the Nickel-Catalyzed Suzuki Reaction of N,O-Acetals: Evidence for Boronic Acid Assisted Oxidative Addition and an Iminium Activation Pathway. Journal of the American Chemical Society, 135(14), 5469–5481. [Link]
-
Semproni, J., et al. (2023). Catalyst Deactivation Modes in Nickel-Catalyzed Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand. ChemRxiv. [Link]
-
Al-Zoubi, R. M. (2017). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 7(5), 147. [Link]
-
Szymański, P., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2266–2277. [Link]
-
Bouattour, R., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one with (hetero)arylboronic acids. Scientific Reports, 11(1), 11. [Link]
-
ResearchGate. (n.d.). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]
-
Reddit. (2023). Struggling with Suzuki Reaction. r/Chempros. [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. [Link]
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 4. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. Homogeneous palladium catalyst suppressing Pd black formation in air oxidation of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchmap.jp [researchmap.jp]
- 9. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D4QO02335H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. Transmetalation from boronic esters to arylpalladium complexes without prior hydrolysis – mechanistic studies and preparative applications in the anhydrous, Suzuki-Miyaura cross-coupling reaction | IDEALS [ideals.illinois.edu]
- 12. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Base Selection for 3-Chloro-4-(trifluoromethyl)phenylboronic Acid Reactivity
An advanced technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting, FAQs, and expert protocols for optimizing reactions involving 3-Chloro-4-(trifluoromethyl)phenylboronic acid, with a specific focus on the critical role of the base.
Introduction
This compound is a key building block in modern synthetic chemistry, valued for its utility in constructing complex molecules, particularly through palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. The electron-withdrawing nature of both the chloro and trifluoromethyl substituents significantly influences the electronic properties of the phenyl ring and the reactivity of the boronic acid moiety.[1][2] This electronic deficiency makes the boron atom more Lewis acidic but also renders the C-B bond susceptible to premature cleavage (protodeboronation), a common failure mode in coupling reactions.[3][4]
The choice of base is therefore not a trivial parameter but a critical determinant of reaction success. It directly governs the activation of the boronic acid for the key transmetalation step while simultaneously influencing the rates of competing decomposition pathways. This guide provides a comprehensive framework for understanding and troubleshooting the effect of the base on the reactivity of this specific boronic acid.
The Mechanistic Role of the Base in Suzuki-Miyaura Coupling
In the Suzuki-Miyaura reaction, the base is essential for activating the boronic acid. The currently accepted mechanism posits that the base reacts with the boronic acid (R-B(OH)₂) to form a more nucleophilic boronate species, typically a trihydroxyboronate [R-B(OH)₃]⁻.[5][6][7] This anionic boronate is then competent to undergo transmetalation with the arylpalladium(II) halide complex generated after oxidative addition. Some studies also provide strong evidence for an alternative "oxo-palladium pathway," where the base first coordinates to the palladium center, forming a palladium hydroxo complex which then reacts with the neutral boronic acid.[8][9] Regardless of the precise pathway, the base's function is to facilitate the transfer of the aryl group from boron to palladium, a rate-determining step in many cases.
Caption: A decision workflow for selecting an appropriate base for couplings involving this compound.
FAQ 2: What is the mechanistic difference between using a carbonate (K₂CO₃) and a phosphate (K₃PO₄) base?
Potassium carbonate in the presence of water generates bicarbonate and hydroxide ions. The hydroxide is what primarily activates the boronic acid. [5]Potassium phosphate is the salt of a weaker acid (HPO₄²⁻) and is a stronger base than K₂CO₃. It can be used under both aqueous and anhydrous conditions and is often more effective for activating electron-deficient boronic acids without being as harsh as strong hydroxides, thus striking a good balance for challenging substrates. [10][11] FAQ 3: Are organic bases like triethylamine (TEA) or DIPEA suitable for this reaction?
Generally, organic amine bases are not effective for Suzuki-Miyaura couplings. They are often not basic enough to efficiently form the required boronate species for transmetalation. [11]Inorganic bases are almost always the preferred choice.
Data & Protocols
Comparative Table of Common Bases
The following table provides an illustrative comparison of various bases for the Suzuki-Miyaura coupling of an electron-deficient boronic acid like this compound with a reactive aryl bromide.
| Base | Typical Conditions | Relative Reactivity | Common Issues | Recommendation |
| Na₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Moderate | Can be too weak for sluggish couplings. | A good starting point for simple systems. |
| K₂CO₃ | Toluene/H₂O or Dioxane/H₂O | Moderate-High | Generally reliable, similar to Na₂CO₃. | A robust, cost-effective choice. |
| K₃PO₄ | Anhydrous Dioxane or Toluene | High | Can be hygroscopic; ensure it is dry. | Highly recommended for this substrate. [10][11] |
| Cs₂CO₃ | Anhydrous Dioxane or Toluene | Very High | Expensive; can be very hygroscopic. | Excellent for very challenging or sterically hindered couplings. [10] |
| KF | Anhydrous Dioxane or THF | Moderate | Can be slow; solubility can be an issue. | A good option when protodeboronation is severe. [3] |
| NaOH/KOH | Aqueous Solvents | Very High | High risk of promoting protodeboronation. | Generally not recommended for this substrate. |
Data compiled from multiple sources for illustrative purposes. Yields are highly substrate and condition-dependent. [3][10][11]
General Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a robust starting point for reactions using this compound.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium Precatalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol%)
-
Potassium Phosphate (K₃PO₄, powder, dried, 2.0 mmol, 2.0 equiv)
-
Anhydrous 1,4-Dioxane (5 mL, ~0.2 M)
Procedure:
-
Setup: To a flame-dried reaction vial or flask equipped with a magnetic stir bar, add the aryl halide, this compound, palladium precatalyst, and potassium phosphate.
-
Inert Atmosphere: Seal the vessel with a septum cap. Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment. [3]3. Solvent Addition: Under a positive pressure of inert gas, add the anhydrous, degassed 1,4-dioxane via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to the desired temperature (typically 80–110 °C). Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS until the limiting reagent is consumed.
-
Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
References
- Benchchem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids.
- Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.
- Benchchem. (n.d.).
- ResearchGate. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Hartwig, J. F., et al. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- Braga, A. A. C., et al. (2005). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- Thomas, D. A., & Chirik, P. J. (n.d.). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. PMC - PubMed Central.
- Reddit. (2024). Struggling with Suzuki Reaction : r/Chempros.
- ACS Publications. (n.d.). Insight into Transmetalation Enables Cobalt-Catalyzed Suzuki–Miyaura Cross Coupling. ACS Central Science.
- ResearchGate. (2025). Role of a base in Suzuki-Miyaura reaction | Request PDF.
- ChemRxiv. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction.
- Royal Society of Chemistry. (n.d.). Copper-mediated trifluoromethylation of arylboronic acids by trifluoromethyl sulfonium salts.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? : r/Chempros.
- YouTube. (2020). Suzuki cross-coupling reaction.
- ChemRxiv. (n.d.).
- Benchchem. (n.d.). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.
- University of Windsor. (n.d.). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis.
- PubChem. (n.d.). 4-Chloro-3-(trifluoromethyl)benzeneboronic acid.
- ChemicalBook. (2025). 3-CHLORO-4-(TRIFLUOROMETHYL)
- Benchchem. (n.d.).
- Buchwald, S. L., et al. (2016).
- Dakenchem. (n.d.). Mastering Suzuki Coupling: A Guide to Trifluorophenylboronic Acid.
- MDPI. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. PMC - NIH.
- Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
- Sigma-Aldrich. (n.d.). 3-Chloro-4-fluorophenylboronic acid.
- Sigma-Aldrich. (n.d.). 4-(Trifluoromethyl)phenylboronic acid.
- Royal Society of Chemistry. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
- MDPI. (2019). Synthesis of Triazole Click Ligands for Suzuki-Miyaura Cross-Coupling of Aryl Chlorides.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research.
Sources
- 1. nbinno.com [nbinno.com]
- 2. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Solvent Effects on 3-Chloro-4-(trifluoromethyl)phenylboronic Acid Coupling Efficiency
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical guidance and troubleshooting advice for Suzuki-Miyaura cross-coupling reactions involving 3-Chloro-4-(trifluoromethyl)phenylboronic acid. The unique electronic properties of this substrate—namely, the electron-withdrawing nature of both the chloro and trifluoromethyl groups—present specific challenges that necessitate careful optimization of reaction conditions, with a particular focus on the choice of solvent.
This document will delve into the critical role of the solvent system in modulating coupling efficiency, addressing common issues, and providing robust protocols to enhance your success rate.
Part 1: Troubleshooting Guide - Common Issues & Solutions
This section addresses specific challenges you may encounter when utilizing this compound in Suzuki-Miyaura coupling reactions.
Q1: My reaction is showing low to no yield of the desired product. What are the likely causes and how can I fix it?
Low yields with this substrate often stem from a few key factors related to its electronic nature. The electron-deficient phenyl ring can impact multiple steps of the catalytic cycle.
Initial Checks:
-
Reagent Integrity: Ensure your this compound is of high purity and has been stored correctly. Electron-deficient boronic acids can be susceptible to degradation.[1] Similarly, confirm the quality and activity of your palladium catalyst and phosphine ligand.[1]
-
Inert Atmosphere: The exclusion of oxygen is paramount to prevent the oxidation and deactivation of the Pd(0) catalyst and phosphine ligands. Ensure your reaction vessel is thoroughly purged with an inert gas like argon or nitrogen.[1]
-
Solvent and Base Purity: Always use anhydrous and degassed solvents. Oxygen dissolved in the solvent can be a major source of catalyst deactivation. Ensure your base is finely powdered and of high purity.
Troubleshooting Workflow for Low Yield:
Caption: Troubleshooting workflow for low reaction yield.
Q2: I'm observing significant formation of a byproduct that appears to be the protonated version of my starting boronic acid. What is happening?
This is a classic case of protodeboronation , a common side reaction with electron-deficient arylboronic acids.[1] The C-B bond is cleaved and replaced by a C-H bond, consuming your starting material.
Strategies to Minimize Protodeboronation:
-
Solvent Choice: While aqueous mixtures are common in Suzuki couplings to facilitate the dissolution of the base, excessive water can promote protodeboronation.
-
Recommendation: Start with a lower proportion of water in your solvent mixture (e.g., 10:1 organic to water). If the problem persists, consider moving to an anhydrous solvent system, although this may require a different choice of base (e.g., KF, CsF).
-
-
Base Selection: The choice and strength of the base are critical.
-
Recommendation: Use milder bases like K3PO4 or Cs2CO3, which are generally effective without being overly harsh. Stronger bases like NaOH can accelerate protodeboronation.
-
-
Protect the Boronic Acid: Converting the boronic acid to a more stable derivative, such as a pinacol ester, can significantly reduce its susceptibility to premature decomposition.[1] These esters often release the active boronic acid species slowly into the reaction mixture, minimizing its concentration and thus the rate of protodeboronation.[1]
-
Reaction Temperature and Time: Lowering the reaction temperature and minimizing the reaction time can also help reduce the extent of this side reaction.
Q3: My main byproduct is the homocoupling of the boronic acid. How can I prevent this?
Homocoupling of the boronic acid to form a symmetrical biaryl is often a sign of oxygen in your reaction system. Oxygen can lead to the oxidation of the Pd(0) catalyst to Pd(II), which can promote this undesired side reaction.
Minimizing Homocoupling:
-
Rigorous Degassing: This is the most critical step. Ensure your solvent is thoroughly degassed. Methods include:
-
Freeze-Pump-Thaw: For the most rigorous oxygen removal, perform at least three cycles of freezing the solvent, applying a vacuum, and then thawing under an inert atmosphere.
-
Sparging: Bubbling a stream of argon or nitrogen through the solvent for an extended period (20-30 minutes) is also effective.
-
-
Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh3)4 or a pre-catalyst that readily generates the active Pd(0) species can be beneficial. If you are using a Pd(II) source like Pd(OAc)2, ensure your conditions are suitable for its in-situ reduction.[2]
-
Ligand Choice: Bulky, electron-rich ligands can sometimes suppress homocoupling by sterically hindering the formation of the homocoupled product and favoring the desired cross-coupling pathway.[2]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent system for the Suzuki-Miyaura coupling of this compound?
There is no single "best" solvent, as the optimal choice is highly dependent on the coupling partner (the aryl halide). However, a good starting point is a biphasic mixture of an organic solvent and water.
| Solvent System (Organic/Water Ratio) | Rationale & Considerations |
| Toluene/H₂O (e.g., 4:1 to 10:1) | A common and often effective choice. Toluene is non-polar and can be beneficial for the oxidative addition step. The biphasic nature helps dissolve both the organic substrates and the inorganic base. |
| 1,4-Dioxane/H₂O (e.g., 4:1 to 10:1) | Another widely used system. Dioxane is a polar aprotic solvent that can be effective in many cases.[3][4] |
| Tetrahydrofuran (THF)/H₂O (e.g., 4:1 to 10:1) | THF is another good polar aprotic option. It can be particularly useful for substrates with moderate polarity. |
| 2-Methyltetrahydrofuran (2-MeTHF)/H₂O | A greener alternative to THF and dioxane, 2-MeTHF often provides excellent results and can lead to better phase separation during workup. |
Key Considerations for Solvent Selection:
-
Solubility: Ensure that both your this compound and your aryl halide coupling partner are sufficiently soluble in the chosen solvent system at the reaction temperature. Poor solubility is a common reason for failed reactions.[1]
-
Polarity and the Catalytic Cycle: The solvent's polarity can influence different steps of the reaction. While a detailed discussion is complex, some studies suggest that polar solvents can stabilize certain transition states in the catalytic cycle.[5] However, the relationship is not always straightforward, and solvent coordination to the palladium center can also play a significant role.[5]
-
Aprotic vs. Protic Solvents: Generally, polar aprotic solvents (like THF, dioxane, DMF) in combination with water are preferred for Suzuki-Miyaura couplings. Protic organic solvents (like alcohols) can sometimes participate in side reactions or interfere with the catalyst. However, in some cases, alcohols are used successfully.[5][6]
Q2: How does the solvent affect the key steps of the catalytic cycle for this specific substrate?
The solvent plays a crucial role in all three main stages of the Suzuki-Miyaura coupling.
Caption: The Suzuki-Miyaura catalytic cycle and the influence of the solvent at each stage.
-
Oxidative Addition: This is the insertion of the Pd(0) catalyst into the carbon-halogen bond of the coupling partner. When using an aryl chloride, this step can be slow. The solvent can influence the rate and selectivity of oxidative addition.[5] Some polar solvents may stabilize the transition state of this step.
-
Transmetalation: This is the transfer of the 3-Chloro-4-(trifluoromethyl)phenyl group from the boron atom to the palladium center. This step requires the activation of the boronic acid by a base to form a more nucleophilic boronate species. The solvent must be able to dissolve the inorganic base and facilitate this activation. The presence of water is often crucial here.
-
Reductive Elimination: This is the final step where the new carbon-carbon bond is formed, and the Pd(0) catalyst is regenerated. The solvent can influence the rate of this step and the overall catalyst turnover.
Q3: Should I be concerned about the stability of this compound in different solvents?
Yes, this is a valid concern. Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines. This dehydration can occur both in the solid state and in solution. The position of this equilibrium can be solvent-dependent. For some related trifluoromethyl-substituted phenylboronic acids, it has been noted that solvents like THF can interact with the boronic acid, potentially influencing this equilibrium. While this may not always be detrimental to the reaction, it is a factor to be aware of. Using fresh, high-quality boronic acid is always the best practice.
Part 3: Experimental Protocol
This protocol is a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. It may require optimization for your specific aryl halide.
Materials:
-
This compound (1.2 equiv)
-
Aryl bromide (1.0 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄), finely powdered (2.0 equiv)
-
Toluene (or 1,4-Dioxane)
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and finely powdered K₃PO₄ (2.0 equiv).
-
Catalyst and Ligand Addition: In a separate vial, weigh out Pd(OAc)₂ (0.02 equiv) and SPhos (0.04 equiv). Add these solids to the Schlenk flask.
-
Establish Inert Atmosphere: Seal the flask with a septum and purge the vessel by evacuating and backfilling with argon or nitrogen. Repeat this cycle three times to ensure all oxygen is removed.
-
Solvent Addition: Prepare a degassed 4:1 mixture of toluene and water by bubbling argon through the mixture for at least 20 minutes. Add the solvent mixture to the reaction flask via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.
-
Reaction Execution: Place the sealed flask in a preheated oil bath at 80-100 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and transfer to a separatory funnel.
-
Wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
-
Experimental Workflow Diagram:
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
References
-
Organic Synthesis. Suzuki-Miyaura Coupling. Available at: [Link]
-
ChemRxiv. Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. Available at: [Link]
-
National Institutes of Health (NIH). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
ResearchGate. Suzuki cross-coupling of chlorobenzene and phenylboronic acid catalyzed by PATP-stabilized Pd nanoparticles. Available at: [Link]
-
YouTube. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. Available at: [Link]
-
Taylor & Francis Online. Protic solvents – Knowledge and References. Available at: [Link]
-
YouTube. The difference between protic vs. aprotic solvents. Available at: [Link]
-
ResearchGate. Effects of temperature and solvent in Suzuki reactions of phenylboronic... Available at: [Link]
-
MDPI. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Available at: [Link]
-
National Institutes of Health (NIH). Enantiospecific Trifluoromethyl-Radical-Induced Three-Component Coupling of Boronic Esters with Furans. Available at: [Link]
-
PubMed. Protic vs Aprotic Solvent Effect on Proton Transfer in 3-Hydroxyisoquinoline: A Theoretical Study. Available at: [Link]
-
ResearchGate. Equilibria in the 3-(trifluoromethyl)phenylboronic acid - boroxine system. Solubility of the acid and its cyclic esters in organic solvents. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. youtube.com [youtube.com]
- 5. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 6. taylorandfrancis.com [taylorandfrancis.com]
Technical Support Center: Large-Scale Synthesis of 3-Chloro-4-(trifluoromethyl)phenylboronic acid
Welcome to the technical support center for the large-scale synthesis of 3-Chloro-4-(trifluoromethyl)phenylboronic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of synthesizing this valuable building block. Here, we address common challenges through detailed troubleshooting guides and frequently asked questions, grounding our advice in established chemical principles and practical, field-proven insights.
I. Overview of Synthetic Challenges
The large-scale synthesis of this compound, a key intermediate in many pharmaceutical and agrochemical applications, presents several challenges. These primarily revolve around the generation of a reactive organometallic intermediate from the relatively inert starting material, 1-chloro-2-(trifluoromethyl)benzene, followed by controlled borylation and subsequent purification. The electron-withdrawing nature of the trifluoromethyl group and the presence of the chloro substituent significantly influence the reactivity and stability of intermediates. Key challenges include:
-
Formation of the Organometallic Intermediate: Both lithiation and Grignard formation can be difficult to initiate and control on a large scale.
-
Stability of the Boronic Acid: Arylboronic acids are susceptible to degradation, particularly protodeboronation, and can be challenging to handle and purify.
-
Purification and Isolation: Removing impurities such as starting materials, homocoupling byproducts, and boronic acid anhydrides (boroxines) is critical for downstream applications like Suzuki-Miyaura coupling.[1]
This guide will provide structured advice to overcome these hurdles.
II. Troubleshooting Guide: Synthesis & Work-up
This section is formatted as a series of questions and answers to address specific problems you may encounter during the synthesis and work-up procedures.
Frequently Asked Questions (FAQs): Synthesis
Question 1: My lithiation reaction to form the organolithium intermediate is low-yielding or fails to initiate. What are the common causes and solutions?
Answer:
Failure to initiate or low yields in a lithiation reaction at scale are common issues. The primary causes are typically related to reagent purity, temperature control, and solvent conditions.
-
Causality: Organolithium reagents like n-butyllithium (n-BuLi) are extremely reactive and sensitive to moisture and air. Trace amounts of water or oxygen will quench the reagent, preventing the desired lithium-halogen exchange or deprotonation. The solvent, typically tetrahydrofuran (THF), must be scrupulously anhydrous.[2]
-
Troubleshooting Steps:
-
Rigorous Drying of Glassware and Solvents: Ensure all glassware is oven-dried or flame-dried under vacuum and cooled under an inert atmosphere (Argon or Nitrogen). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for THF) or obtained from a solvent purification system.
-
Titration of Organolithium Reagent: The molarity of commercially available organolithium reagents can decrease over time. It is crucial to titrate the n-BuLi solution before use to determine its exact concentration.
-
Strict Inert Atmosphere: The reaction must be conducted under a positive pressure of an inert gas. Multiple vacuum/backfill cycles are recommended to remove all air from the reaction vessel.
-
Temperature Control: The lithiation of halogenated aromatics is typically performed at very low temperatures (e.g., -78 °C) to prevent side reactions, such as reaction with the solvent.[2] Ensure your cooling bath is stable and that the internal temperature of the reaction mixture is monitored.
-
Question 2: I am observing significant amounts of the homocoupling byproduct (biphenyl) in my Grignard-based synthesis. How can I minimize this?
Answer:
The formation of biphenyl derivatives through homocoupling is a known side reaction in Grignard syntheses. This occurs when the Grignard reagent reacts with the unreacted aryl halide starting material.
-
Causality: This side reaction, often referred to as Wurtz-type coupling, can be promoted by localized high concentrations of the Grignard reagent and the aryl halide. The rate of Grignard formation versus its subsequent reaction is a key factor.
-
Troubleshooting Steps:
-
Slow Addition of Aryl Halide: Instead of adding all the aryl halide at once, add it slowly and portion-wise to the magnesium turnings. This maintains a low concentration of the aryl halide in the presence of the formed Grignard reagent.
-
Use of Initiators: A small crystal of iodine or a few drops of 1,2-dibromoethane can be used to activate the magnesium surface and ensure a smooth and consistent initiation of the Grignard formation.[3]
-
Solvent Choice: While THF is common, other ethereal solvents can be explored. Ensure the solvent is anhydrous, as water will quench the Grignard reagent and can affect the reaction kinetics.
-
Magnesium Quality: Use fresh, high-quality magnesium turnings. If the magnesium is old or oxidized, its surface may be passivated, leading to poor reaction initiation and favoring side reactions.
-
Question 3: During the borylation step with trialkyl borates, I am getting a mixture of products and low yields of the desired boronic acid. What is going wrong?
Answer:
The reaction of the organometallic intermediate with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) is a critical step that must be carefully controlled.
-
Causality: The initial reaction forms a borate ester. If the temperature is not kept sufficiently low, the organometallic reagent can add a second or even a third time to the boron center, leading to the formation of borinic and boronic acids as byproducts, which are difficult to separate.
-
Troubleshooting Steps:
-
Maintain Low Temperature: The addition of the trialkyl borate should be performed at a very low temperature (typically -78 °C for lithiation reactions).[2] The reaction mixture should be held at this temperature for a period before being allowed to slowly warm to room temperature.
-
Stoichiometry: Use a slight excess of the trialkyl borate (e.g., 1.2-1.5 equivalents) to ensure complete trapping of the organometallic intermediate.[2]
-
Reverse Addition: In some cases, adding the organometallic solution to the trialkyl borate solution (reverse addition) can be beneficial, as it ensures the borate is always in excess.
-
Choice of Borate: Triisopropyl borate is sterically bulkier than trimethyl borate and can sometimes help to disfavor multiple additions.
-
Logical Flow for Troubleshooting Lithiation-Borylation
Below is a Graphviz diagram illustrating a decision-making workflow for troubleshooting common issues in a lithiation-borylation synthesis.
Caption: Troubleshooting workflow for lithiation-borylation.
III. Purification and Stability
Purification is often the most significant challenge in the large-scale synthesis of arylboronic acids.
Frequently Asked Questions (FAQs): Purification and Stability
Question 4: I am having difficulty purifying the crude this compound by silica gel chromatography. What are my options?
Answer:
Direct purification of arylboronic acids on standard silica gel is often problematic and not recommended for large-scale operations.
-
Causality: Boronic acids are Lewis acidic and can interact strongly with the Lewis basic silanol groups on the silica surface, leading to tailing, poor separation, and sometimes decomposition (protodeboronation).
-
Alternative Purification Strategies:
-
Recrystallization: This is the preferred method for large-scale purification. A common procedure involves dissolving the crude solid in a minimal amount of a hot solvent (e.g., ethyl acetate or water) and then adding a non-solvent (e.g., hexanes) to induce crystallization upon cooling.[3] This method is effective at removing less polar impurities.
-
Conversion to a Boronate Ester: For challenging purifications, converting the crude boronic acid to a more stable and less polar boronate ester (e.g., a pinacol or neopentyl glycol ester) is a highly effective strategy. These esters are generally stable to silica gel chromatography.[1] The pure ester can then be hydrolyzed back to the boronic acid if required, or used directly in subsequent reactions.
-
Acid/Base Extraction: An aqueous basic wash can extract the acidic boronic acid into the aqueous layer, leaving non-acidic impurities in the organic phase. The aqueous layer is then acidified to precipitate the pure boronic acid, which is collected by filtration.[4]
-
Question 5: My purified boronic acid seems to degrade upon storage, showing the presence of a trimeric anhydride (boroxine). How can I prevent this and what are the implications?
Answer:
Arylboronic acids can reversibly dehydrate to form cyclic trimeric anhydrides known as boroxines.[3] While this is a common occurrence, it can affect the material's physical properties and apparent purity if not accounted for.
-
Causality: The equilibrium between the boronic acid and the boroxine is driven by the presence of water. In a very dry environment, the boroxine form is favored.
-
Prevention and Management:
-
Storage Conditions: Store the boronic acid in a tightly sealed container in a cool, dry place. Storing under an inert atmosphere can also be beneficial.
-
Implications for Reactions: For many applications, particularly Suzuki-Miyaura coupling, the presence of the boroxine is not detrimental, as it will readily hydrolyze back to the active boronic acid under the aqueous basic conditions of the reaction.[1]
-
Analytical Considerations: When analyzing the material by techniques like NMR, you may see signals for both the boronic acid and the boroxine. Adding a drop of D2O to the NMR sample can help to simplify the spectrum by shifting the equilibrium towards the boronic acid.[5]
-
IV. Experimental Protocols (Illustrative)
The following are generalized protocols based on established procedures for arylboronic acid synthesis. These should be considered starting points and require optimization for large-scale production.
Protocol 1: Synthesis via Lithiation-Borylation
This protocol is adapted from general procedures for the synthesis of arylboronic acids.[2]
-
Preparation: Under an inert atmosphere (Argon), charge a suitable, dry reactor with 1-bromo-2-chloro-4-(trifluoromethyl)benzene (1.0 eq.) and anhydrous THF.
-
Cooling: Cool the solution to -78 °C using a suitable cooling system.
-
Lithiation: Slowly add n-butyllithium (1.05 eq., solution in hexanes) dropwise to the solution, maintaining the internal temperature below -70 °C.
-
Stirring: Stir the reaction mixture for 1-2 hours at -78 °C.
-
Borylation: Add triisopropyl borate (1.2 eq.) dropwise to the reaction mixture at -78 °C.
-
Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench and Work-up:
-
Cool the reaction to 0 °C and slowly quench with saturated aqueous ammonium chloride.
-
Adjust the pH to ~2-3 with 2M HCl.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Protocol 2: Purification by Recrystallization
This protocol is based on general recrystallization procedures for arylboronic acids.[3]
-
Dissolution: Transfer the crude this compound to a clean reactor. Add a minimal amount of hot ethyl acetate to dissolve the solid completely.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Crystallization: Slowly add hexanes to the hot solution until it becomes cloudy.
-
Cooling: Allow the solution to cool slowly to room temperature, then cool further in an ice bath or refrigerator to maximize crystal formation.
-
Isolation: Collect the precipitated solid by filtration, wash with a small amount of cold hexanes, and dry under vacuum.
V. Data and Specifications
Table 1: Typical Analytical Specifications
| Parameter | Specification | Method |
| Appearance | White to off-white solid | Visual |
| Purity (HPLC) | ≥ 98.0% | HPLC[6] |
| Identity (¹H NMR) | Conforms to structure | ¹H NMR[5] |
| Water Content | ≤ 0.5% | Karl Fischer Titration |
VI. Concluding Remarks
The successful large-scale synthesis of this compound hinges on meticulous control over reaction conditions, particularly moisture, air, and temperature. The purification of the final product is a critical step that often requires moving beyond standard chromatographic techniques. By understanding the underlying chemistry and anticipating common pitfalls, researchers and production chemists can develop robust and scalable processes for this important synthetic intermediate.
References
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
-
(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). PMC - NIH. Retrieved from [Link]
- US Patent US8822730B2. (n.d.). Google Patents.
- A kind of high-purity, method to chlorophenylboronic acid is prepared in high yield. (n.d.). Google Patents.
-
Electronic Supplementary Information (ESI) for - The Royal Society of Chemistry. (n.d.). Retrieved from [Link]
-
Quantitation of boronic acids at pg/mL levels of sensitivity. (n.d.). SCIEX. Retrieved from [Link]
- Process for purification of boronic acid and its derivatives. (n.d.). Google Patents.
Sources
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Validation & Comparative
A Senior Application Scientist's Guide to Phenylboronic Acids: A Comparative Analysis of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
Introduction: The Strategic Importance of Electron-Deficient Boronic Acids
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science discovery, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for carbon-carbon bond formation.[1] The choice of the organoboron reagent is a critical parameter that dictates the efficiency, selectivity, and scope of this transformation. While a vast array of boronic acids are available, those bearing strong electron-withdrawing groups (EWGs) present a unique set of properties and challenges.
This guide provides an in-depth comparison of 3-chloro-4-(trifluoromethyl)phenylboronic acid, a reagent distinguished by two powerful EWGs, against a panel of other commonly used phenylboronic acids. We will dissect how its unique electronic and steric profile influences its physicochemical properties and its performance in the Suzuki-Miyaura coupling. This analysis is designed for researchers, scientists, and drug development professionals seeking to make informed decisions in reagent selection for complex molecular synthesis. The trifluoromethyl group, in particular, is a prized moiety in medicinal chemistry for its ability to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[2][3][4]
Part 1: Physicochemical Properties - The Impact of Electronic Effects
The reactivity of a phenylboronic acid is fundamentally governed by the electron density at the boron center and the C-B bond. Substituents on the phenyl ring modulate these properties through inductive and resonance effects. This compound is characterized by a chlorine atom at the meta position and a trifluoromethyl group at the para position relative to the boronic acid moiety.
-
Trifluoromethyl Group (-CF₃): This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of fluorine atoms.[5][6]
-
Chloro Group (-Cl): The chlorine atom also exhibits a strong -I effect, further depleting electron density from the aromatic ring.
This dual electron-withdrawing nature significantly increases the Lewis acidity of the boron atom.[7] A primary measure of this acidity in aqueous media is the pKₐ value, which reflects the equilibrium between the neutral boronic acid and the anionic boronate form. A lower pKₐ value indicates a stronger Lewis acid, meaning the boronate form is more readily accessible at a lower pH.[8][9]
Comparative Analysis of pKₐ Values
The table below compares the experimental pKₐ of several phenylboronic acids to illustrate the profound impact of substituents.
| Phenylboronic Acid Derivative | Substituent Effect | Approximate pKₐ | Reference |
| 4-Methoxyphenylboronic acid | Strong Electron-Donating (+M) | 9.25 | [10] |
| Phenylboronic acid | Neutral (Reference) | 8.8 | [5][10] |
| 4-Chlorophenylboronic acid | Electron-Withdrawing (-I, +M) | 8.27 | [11] |
| 4-(Trifluoromethyl)phenylboronic acid | Strong Electron-Withdrawing (-I) | 7.86 | [9] |
| This compound | Very Strong Electron-Withdrawing (-I) | ~7.5 (Estimated) | N/A |
Note: The pKₐ for this compound is estimated based on the additive effects of the -Cl and -CF₃ groups. The combined effect should result in a lower pKₐ than 4-(trifluoromethyl)phenylboronic acid alone.
Implications for Reactivity: In the Suzuki-Miyaura reaction, the boronic acid must be activated by a base to form a tetrahedral "ate" complex (boronate).[12] A lower pKₐ suggests that this activation step is more facile, potentially leading to a faster entry into the catalytic cycle. However, the increased electron deficiency on the aromatic ring can decrease the nucleophilicity of the ipso-carbon, which may slow the crucial transmetalation step.[13] Furthermore, highly electron-deficient boronic acids can be more susceptible to side reactions like protodeboronation, especially under harsh basic conditions.[14]
Part 2: Performance in Suzuki-Miyaura Cross-Coupling: An Experimental Case Study
To provide a practical comparison, we will analyze a representative Suzuki-Miyaura coupling reaction. The objective is to evaluate the performance of this compound relative to other phenylboronic acids with varying electronic and steric properties.
Experimental Design & Rationale
-
Coupling Partners: 4-Bromoacetophenone is chosen as the electrophile. Its moderate reactivity provides a good baseline for observing differences in the performance of the boronic acids.
-
Catalyst System: A common and robust catalyst system, Pd(PPh₃)₄, is selected. It is well-characterized and provides reliable results across a range of substrates.
-
Base and Solvent: A combination of K₂CO₃ as the base in a Toluene/Ethanol/Water solvent system is used. This biphasic system is effective for promoting the reaction while managing the solubility of the various reagents.
-
Comparison Substrates:
-
Phenylboronic acid: The unsubstituted baseline.
-
4-Methoxyphenylboronic acid: Represents an electron-rich system.
-
4-(Trifluoromethyl)phenylboronic acid: An electron-poor system for direct comparison.
-
2-Chlorophenylboronic acid: Introduces steric hindrance at the ortho position.[15][16]
-
This compound: The subject of our investigation.
-
Experimental Workflow
The following diagram outlines the logical flow of the comparative experiment.
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- 15. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 16. Some mechanistic aspects regarding the Suzuki-Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylboronic Acids in Suzuki Coupling
For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of carbon-carbon bonds.[1] This palladium-catalyzed reaction offers a versatile and robust method for creating biaryl structures, which are prevalent in pharmaceuticals and advanced materials.[2] The success and efficiency of this reaction are critically dependent on the nature of the coupling partners, particularly the substituted phenylboronic acid.
This guide provides an in-depth comparison of the reactivity of various substituted phenylboronic acids in the Suzuki coupling reaction. We will explore the nuanced interplay of electronic and steric effects that govern reaction outcomes, supported by experimental data. Furthermore, a detailed experimental protocol and a mechanistic overview are presented to empower you to optimize your synthetic strategies.
The Engine of Biaryl Synthesis: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds via a well-established catalytic cycle involving a palladium(0) catalyst. The cycle can be dissected into three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1]
-
Oxidative Addition: The cycle commences with the insertion of the active palladium(0) catalyst into the carbon-halogen bond of an aryl halide (Ar-X), forming a Pd(II) complex. The reactivity of the aryl halide generally follows the trend: I > Br > Cl.[1][3]
-
Transmetalation: This is the crucial step where the organic moiety from the boronic acid is transferred to the palladium center. The presence of a base is essential to activate the boronic acid, forming a more nucleophilic boronate species, which facilitates this transfer.[4]
-
Reductive Elimination: In the final step, the two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The Impact of Substituents on Phenylboronic Acid Reactivity: A Tale of Electronics and Sterics
The electronic and steric properties of the substituents on the phenylboronic acid ring play a pivotal role in the efficiency of the Suzuki coupling reaction, primarily by influencing the transmetalation step.
Electronic Effects: The Push and Pull of Electrons
The electronic nature of the substituent on the phenylboronic acid can significantly modulate the nucleophilicity of the aryl group being transferred.
-
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃) and methyl (-CH₃) groups increase the electron density on the aromatic ring. This enhanced electron density makes the ipso-carbon (the carbon attached to the boron atom) more nucleophilic, thereby accelerating the rate of transmetalation and often leading to higher reaction yields.
-
Electron-Withdrawing Groups (EWGs): Conversely, substituents like nitro (-NO₂) and cyano (-CN) groups decrease the electron density of the aromatic ring. This reduction in nucleophilicity can slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions.[5]
Steric Effects: The Role of Bulk and Position
Steric hindrance, particularly from substituents at the ortho position, can dramatically impede the reactivity of phenylboronic acids.
-
Ortho Substituents: A bulky group at the position adjacent to the boronic acid moiety can physically obstruct the approach of the boronic acid to the palladium catalyst. This steric clash hinders the formation of the necessary intermediate for transmetalation, significantly slowing down the reaction rate and often resulting in poor yields.[6] For instance, the reactivity of nitrophenylboronic acid isomers generally follows the trend: para > meta >> ortho, with the ortho isomer being substantially less reactive due to steric hindrance from the nitro group.[5]
-
Meta and Para Substituents: Substituents at the meta and para positions are sufficiently distant from the boronic acid group to exert a minimal steric effect. Therefore, their influence on reactivity is primarily governed by their electronic properties.
Comparative Performance of Substituted Phenylboronic Acids: Experimental Data
The following table summarizes the performance of various substituted phenylboronic acids in Suzuki coupling reactions. It is important to note that the data is compiled from different sources with varying reaction conditions (e.g., aryl halide, catalyst, base, solvent), and thus should be interpreted as a general guide to reactivity trends rather than a direct quantitative comparison under identical conditions.
| Phenylboronic Acid Substituent | Position | Electronic Effect | Aryl Halide Coupling Partner | Yield (%) | Reference |
| -NO₂ | para | Electron-Withdrawing | 4-Bromoanisole | 95 | [5] |
| -NO₂ | meta | Electron-Withdrawing | 4-Bromoanisole | 88 | [5] |
| -NO₂ | ortho | Electron-Withdrawing | 4-Chlorotoluene | 35 | [5] |
| -OCH₃ | para | Electron-Donating | 2-Bromo-4-methylpyridine | ~90-95 | [7] |
| -Cl | para | Electron-Withdrawing | 2-Bromo-4-methylpyridine | ~85-90 | [7] |
| Unsubstituted | - | Neutral | 2-Bromo-4-methylpyridine | ~88 | [7] |
| 3-thienyl | - | Heteroaromatic | 2-Bromo-4-methylpyridine | ~80-85 | [7] |
A Validated Experimental Protocol for Suzuki-Miyaura Coupling
This protocol provides a general and robust methodology for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a substituted phenylboronic acid with an aryl bromide.
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
Substituted phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Anhydrous and degassed solvent (e.g., Toluene/Water or Dioxane/Water mixture)
-
Inert gas (Nitrogen or Argon)
Experimental Workflow:
Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a condenser, combine the aryl bromide (1.0 mmol), the substituted phenylboronic acid (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol). The use of a slight excess of the boronic acid ensures complete consumption of the often more valuable aryl halide.
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Nitrogen or Argon) three times. This is crucial to prevent the oxidation of the palladium(0) catalyst.
-
Reagent Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03-0.05 mmol). Subsequently, add the degassed solvent system (e.g., a 4:1 mixture of toluene and water). The use of a biphasic solvent system with an aqueous solution of the inorganic base is common.[8]
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring. The progress of the reaction should be monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS), until the starting aryl halide is consumed.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and transfer it to a separatory funnel. Wash the organic layer sequentially with water and brine to remove the inorganic salts and water-soluble impurities.
-
Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to afford the pure biaryl product.
Conclusion
The reactivity of substituted phenylboronic acids in Suzuki-Miyaura coupling is a finely tuned interplay of electronic and steric factors. Electron-donating groups generally enhance reactivity, while electron-withdrawing groups can have a deactivating effect. Steric hindrance, particularly from ortho substituents, poses a significant challenge to reaction efficiency. A thorough understanding of these principles is paramount for the rational design of synthetic routes and the optimization of reaction conditions, ultimately enabling the efficient construction of complex molecular architectures for applications in research, medicine, and materials science.
References
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Suzuki-Miyaura Coupling - Organic Synthesis. Available at: [Link]
-
Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids | ACS Catalysis. Available at: [Link]
-
Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin - Rose-Hulman. Available at: [Link]
-
C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - NIH. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - Beilstein Journals. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - ResearchGate. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine - PMC - NIH. Available at: [Link]
-
Suzuki reaction - Wikipedia. Available at: [Link]
-
Suzuki-Miyaura coupling reactions of phenylboronic acid and phenyl halides catalyzed by Pd/Ni-MOF. - ResearchGate. Available at: [Link]
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The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst - Journal of Nanostructures. Available at: [Link]
-
Organoborane coupling reactions (Suzuki coupling) - PMC - NIH. Available at: [Link]
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Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]
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Kinetics of the coupling of 4‐methoxyphenylboronic acid with... - ResearchGate. Available at: [Link]
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Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides - Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
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- 3. Suzuki reaction - Wikipedia [en.wikipedia.org]
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A Senior Application Scientist's Comparative Guide to the Analytical Characterization of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid and Its Derivatives
Introduction
3-Chloro-4-(trifluoromethyl)phenylboronic acid is a crucial building block in modern organic synthesis, particularly valued for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] These reactions are fundamental in the development of pharmaceuticals, agrochemicals, and advanced materials, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[2] The purity and structural integrity of this boronic acid are paramount, as impurities can significantly impact reaction yields, catalyst performance, and the quality of the final product.
This guide provides an in-depth comparison of the primary analytical techniques for the characterization of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying scientific rationale for methodological choices. We will explore the strengths and limitations of each technique, supported by experimental data and protocols, to ensure a comprehensive understanding of how to maintain the highest standards of quality control.
Core Analytical Techniques for Structural Elucidation and Purity Assessment
The comprehensive characterization of this compound and its reaction products requires a multi-faceted analytical approach. No single technique can provide a complete picture; instead, a combination of spectroscopic and chromatographic methods is essential for unambiguous structure confirmation and purity assessment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure
NMR spectroscopy is the most powerful technique for the definitive structural elucidation of organic molecules. For this compound, a suite of NMR experiments provides a wealth of information.
-
¹H NMR: Provides information on the number, environment, and connectivity of protons in the molecule. The aromatic protons will exhibit characteristic chemical shifts and coupling patterns that confirm the substitution pattern on the phenyl ring.
-
¹³C NMR: Reveals the number of unique carbon atoms and their chemical environments. The carbon attached to the boron atom, as well as the trifluoromethyl carbon, will have distinctive chemical shifts.
-
¹⁹F NMR: Is highly specific for the trifluoromethyl group and is an excellent tool for confirming its presence and purity.
-
¹¹B NMR: Directly probes the boron atom, providing crucial information about its hybridization state.[3][4] A key challenge with boronic acids is their propensity to dehydrate and form cyclic anhydrides known as boroxines.[5][6][7] ¹¹B NMR can readily distinguish between the sp²-hybridized boronic acid and the sp³-hybridized boronate esters or boroxines, which appear at different chemical shifts.[3][8]
Causality in NMR Analysis: The choice of deuterated solvent can influence the equilibrium between the boronic acid and its boroxine. Protic solvents like methanol-d4 can help break up the boroxine trimer, simplifying the ¹H NMR spectrum.[6]
Experimental Workflow: NMR Analysis
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- 5. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Spectroscopic Guide to 3-Chloro-4-(trifluoromethyl)phenylboronic Acid and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry and materials science, halogenated and trifluoromethylated phenylboronic acids are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex molecular architectures, making them vital intermediates in the synthesis of pharmaceuticals and functional materials. The incorporation of both chloro and trifluoromethyl groups can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.
This guide provides a comprehensive comparative analysis of the spectroscopic characteristics of 3-Chloro-4-(trifluoromethyl)phenylboronic acid and its closely related derivatives. As a Senior Application Scientist, the goal is to offer not just data, but a deeper understanding of how subtle structural modifications manifest in various spectroscopic techniques, thereby empowering researchers to make informed decisions in compound characterization and quality control.
The Spectroscopic Fingerprint: A Multi-faceted Approach
A thorough characterization of this compound and its derivatives necessitates a multi-technique spectroscopic approach. Each method provides a unique piece of the structural puzzle, and their combined interpretation allows for unambiguous identification and purity assessment. This guide will delve into the nuances of:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F, and ¹¹B): The cornerstone of structural elucidation for organic molecules.
-
Mass Spectrometry (MS): For determination of molecular weight and fragmentation patterns, offering clues to the compound's composition.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups and vibrational modes within the molecule.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: To probe the electronic transitions within the aromatic system.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Decoding the Core Structure
NMR spectroscopy is arguably the most powerful tool for the structural analysis of this compound derivatives. The presence of four different NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹¹B) provides a wealth of information.
¹H NMR Spectroscopy: Probing the Aromatic Protons
The ¹H NMR spectrum of this compound is characterized by distinct signals in the aromatic region. The electron-withdrawing nature of the chloro and trifluoromethyl groups, as well as the boronic acid moiety, significantly influences the chemical shifts of the aromatic protons, causing them to appear downfield.
Expected Spectral Features:
-
Aromatic Protons: Three distinct signals are expected for the aromatic protons, appearing as multiplets due to spin-spin coupling. The proton ortho to the boronic acid group will likely be the most downfield, followed by the proton ortho to the chlorine atom. The proton situated between the chloro and trifluoromethyl groups will also have a characteristic chemical shift.
-
Boronic Acid Protons: The protons of the B(OH)₂ group typically appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration, solvent, and temperature due to hydrogen bonding and chemical exchange. In many cases, this peak can be exchanged with D₂O.
Comparative Insights:
When comparing with derivatives, the position and multiplicity of the aromatic protons will change based on the nature and position of the substituents. For instance, replacing the chloro group with a different halogen or an electron-donating group will cause predictable upfield or downfield shifts.
Experimental Protocol: ¹H NMR of Arylboronic Acids
-
Sample Preparation: Dissolve 5-10 mg of the boronic acid derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a 5 mm NMR tube.[1] Arylboronic acids can sometimes be challenging to dissolve in CDCl₃.[2] DMSO-d₆ is often a good choice due to its excellent solvating power for polar compounds.
-
Addressing Oligomerization: Boronic acids have a tendency to form cyclic anhydrides (boroxines) in solution, which can lead to broad or complex NMR spectra.[2] To mitigate this, using a coordinating solvent like d₄-methanol can help break up these oligomers, although this will result in the loss of the B-OH proton signal due to solvent exchange.[2]
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Sequence: Standard single-pulse experiment.
-
Spectral Width: 0-12 ppm.
-
Number of Scans: 16-64, depending on concentration.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift axis using the residual solvent peak as an internal standard (e.g., DMSO at 2.50 ppm).[1]
-
Integrate the signals to determine the relative number of protons.
-
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The proton-decoupled ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule.
Expected Spectral Features:
-
Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon attached to the boron atom (ipso-carbon) often appears as a broad signal due to quadrupolar relaxation of the ¹¹B nucleus.[1] The chemical shifts of the other carbons are influenced by the inductive and resonance effects of the substituents.
-
Carbon-Fluorine Coupling: The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF). Long-range C-F couplings (²JCF, ³JCF) may also be observed for the aromatic carbons.[3][4]
Comparative Insights:
The chemical shifts of the aromatic carbons are sensitive to the electronic nature of the substituents. Comparing the spectra of different derivatives allows for the mapping of electron density distribution within the aromatic ring.
| Carbon Atom | Expected Chemical Shift Range (ppm) | Key Features |
| C-B | 120-140 | Often broad due to quadrupolar relaxation |
| C-Cl | 130-140 | |
| C-CF₃ | 125-135 | Quartet due to ¹JCF coupling |
| Aromatic C-H | 120-140 | |
| CF₃ | 120-130 | Quartet with a large ¹JCF coupling constant |
Note: These are estimated ranges and can vary based on solvent and other factors.
¹⁹F NMR Spectroscopy: A Sensitive Probe for Fluorinated Compounds
¹⁹F NMR is a highly sensitive technique for the analysis of fluorine-containing molecules.[5]
Expected Spectral Features:
-
Trifluoromethyl Group: The three fluorine atoms of the CF₃ group are equivalent and will give rise to a single signal, typically a singlet in a proton-decoupled spectrum. In a proton-coupled spectrum, this signal may show long-range coupling to the aromatic protons. The chemical shift of the CF₃ group is influenced by the electronic environment of the aromatic ring. For a trifluoromethyl group on a benzene ring, the chemical shift is typically in the range of -60 to -70 ppm relative to CFCl₃.[5]
Comparative Insights:
The ¹⁹F chemical shift is a sensitive indicator of the electronic effects of other substituents on the ring. Electron-donating groups will cause an upfield shift (less negative ppm value), while electron-withdrawing groups will cause a downfield shift (more negative ppm value).
¹¹B NMR Spectroscopy: Directly Observing the Boron Center
¹¹B NMR provides direct information about the coordination state and electronic environment of the boron atom.
Expected Spectral Features:
-
Boronic Acid: For a tricoordinate boronic acid, a relatively broad signal is expected in the range of +25 to +35 ppm.[6][7] The broadness is due to the quadrupolar nature of the ¹¹B nucleus.
-
Boronate Esters/Anhydrides: The formation of boronate esters (e.g., by reaction with a diol) or boroxines (anhydrides) will result in a change in the coordination number and a corresponding upfield shift in the ¹¹B NMR spectrum.[7]
Comparative Insights:
The ¹¹B chemical shift is sensitive to the electronic effects of the substituents on the phenyl ring. Electron-withdrawing groups, such as the chloro and trifluoromethyl groups in the target molecule, tend to shift the ¹¹B resonance to a lower field (higher ppm value) compared to unsubstituted phenylboronic acid.[6]
II. Mass Spectrometry: Unveiling Molecular Weight and Fragmentation
Mass spectrometry is a crucial technique for determining the molecular weight of this compound and for gaining structural information through its fragmentation pattern.
Expected Spectral Features:
-
Molecular Ion Peak (M⁺): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion peak will be accompanied by an M+2 peak with roughly one-third the intensity of the M⁺ peak. This isotopic signature is a clear indicator of the presence of a single chlorine atom.
-
Fragmentation: Common fragmentation pathways for arylboronic acids include the loss of water (H₂O), hydroxyl radicals (•OH), and the boronic acid group itself. The presence of the trifluoromethyl group may lead to the loss of a CF₃ radical. The fragmentation of the aromatic ring can also occur.
Comparative Insights:
By comparing the mass spectra of different derivatives, one can observe changes in the molecular weight and fragmentation patterns that correspond to the structural modifications. For example, replacing the chlorine atom with bromine would result in a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensities.
Experimental Protocol: Mass Spectrometry of Boronic Acids
-
Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile.
-
Ionization Technique: Electrospray ionization (ESI) is a common technique for the analysis of boronic acids.[8]
-
Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes to obtain comprehensive information.
-
Data Analysis: Identify the molecular ion peak and its isotopic pattern. Analyze the fragmentation pattern to deduce structural features.
III. Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups
FTIR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Expected Spectral Features:
-
O-H Stretch: A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl groups in the B(OH)₂ moiety. The broadness is due to hydrogen bonding.
-
B-O Stretch: A strong absorption band typically found in the 1300-1400 cm⁻¹ region is characteristic of the B-O stretching vibration.[9]
-
C-F Stretch: Strong absorption bands in the 1100-1300 cm⁻¹ range are indicative of the C-F stretching vibrations of the trifluoromethyl group.
-
C-Cl Stretch: The C-Cl stretching vibration is expected to appear in the fingerprint region, typically between 600-800 cm⁻¹.[10]
-
Aromatic C=C Stretch: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are due to the carbon-carbon stretching vibrations within the aromatic ring.
-
Aromatic C-H Stretch: Absorptions above 3000 cm⁻¹ are characteristic of aromatic C-H stretching.
Comparative Insights:
The positions of these characteristic bands can be influenced by the electronic effects of the substituents. For example, changes in the electron density of the aromatic ring can slightly shift the positions of the C=C stretching vibrations.
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H (stretch, H-bonded) | 3200-3600 | Broad, Strong |
| Aromatic C-H (stretch) | 3000-3100 | Medium |
| Aromatic C=C (stretch) | 1450-1600 | Medium-Weak |
| B-O (stretch) | 1300-1400 | Strong |
| C-F (stretch) | 1100-1300 | Strong |
| C-Cl (stretch) | 600-800 | Medium-Strong |
Experimental Protocol: FTIR of Solid Samples
-
Sample Preparation (Thin Solid Film):
-
Data Acquisition:
-
Place the salt plate in the sample holder of the FTIR spectrometer.
-
Acquire a background spectrum of the clean, empty salt plate.
-
Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the characteristic absorption bands and assign them to the corresponding functional groups.
-
IV. Ultraviolet-Visible (UV-Vis) Spectroscopy: Examining Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the π→π* transitions of the aromatic ring.
Expected Spectral Features:
-
Benzene Chromophore: Substituted benzene rings typically exhibit characteristic absorption bands in the UV region. The primary absorption bands of benzene are around 184, 204, and 256 nm.[12] Substitution on the ring can cause shifts in the position (bathochromic or hypsochromic) and intensity (hyperchromic or hypochromic) of these bands.[13]
-
Effect of Substituents: The chloro and trifluoromethyl groups are considered auxochromes that can modify the absorption of the benzene chromophore. Both are generally electron-withdrawing, which can lead to a slight hypsochromic (blue) shift or a small bathochromic (red) shift depending on the interplay of inductive and resonance effects.
Comparative Insights:
The λₘₐₓ (wavelength of maximum absorbance) is sensitive to the electronic nature of the substituents. By comparing the UV-Vis spectra of a series of derivatives, one can correlate the changes in λₘₐₓ with the electron-donating or electron-withdrawing properties of the substituents. This can be particularly useful for understanding the electronic structure of the molecule and how it might interact with light, which is relevant for applications in materials science.
Conclusion
The comprehensive spectroscopic analysis of this compound and its derivatives, utilizing a combination of NMR, MS, FTIR, and UV-Vis techniques, provides a powerful toolkit for researchers. Each technique offers a unique perspective on the molecular structure, and their synergistic application allows for unambiguous characterization, purity assessment, and a deeper understanding of structure-property relationships. This guide serves as a foundational resource, providing the expected spectral features and experimental considerations to aid scientists and drug development professionals in their research endeavors with this important class of compounds.
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A Comparative Guide to the Synthetic Utility of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid in Suzuki-Miyaura Cross-Coupling
In the landscape of modern medicinal chemistry and materials science, the construction of biaryl and heteroaryl structures is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a preeminent tool for this purpose, valued for its functional group tolerance and mild reaction conditions.[1] Central to this transformation is the choice of the organoboron reagent. This guide provides an in-depth validation and comparison of synthetic methods utilizing 3-Chloro-4-(trifluoromethyl)phenylboronic acid , a versatile building block for introducing a synthetically important chloro- and trifluoromethyl-substituted phenyl moiety.
We will objectively compare its performance in a standard Suzuki-Miyaura protocol against a common alternative, its corresponding potassium organotrifluoroborate salt. This comparison will be supported by detailed experimental protocols, comparative data, and mechanistic insights to guide researchers in selecting the optimal reagent and conditions for their specific synthetic challenges.
The Strategic Importance of the 3-Chloro-4-(trifluoromethyl)phenyl Moiety
The 3-chloro-4-(trifluoromethyl)phenyl group is a privileged scaffold in drug discovery. The trifluoromethyl (CF₃) group can significantly enhance metabolic stability, lipophilicity, and binding affinity of a molecule. The chlorine atom provides an additional vector for chemical modification or can be crucial for specific steric and electronic interactions within a biological target. The boronic acid derivative is a key reagent for installing this valuable fragment onto a wide array of molecular cores.
Method 1: The Archetypal Suzuki-Miyaura Reaction with this compound
The palladium-catalyzed cross-coupling of an aryl halide with an organoboronic acid is a foundational C-C bond-forming reaction.[2] The generally accepted catalytic cycle provides a framework for understanding the critical components of this reaction: the palladium source, the ligand, the base, and the solvent system.
Mechanistic Rationale
The reaction is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) species. This is followed by transmetalation with the boronate, which is formed in situ from the boronic acid and the base. The final step is reductive elimination, which forms the desired biaryl product and regenerates the Pd(0) catalyst.[2]
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A Senior Application Scientist's Guide to Assessing the Purity of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and materials science, the reliability of a chemical reaction is fundamentally tied to the quality of its starting materials. 3-Chloro-4-(trifluoromethyl)phenylboronic acid is a key building block, primarily utilized in Suzuki-Miyaura cross-coupling reactions to forge carbon-carbon bonds. Its purity is not a trivial specification; it is the cornerstone of reaction efficiency, yield, and the impurity profile of the final product. An impure boronic acid can lead to diminished yields, complex purification challenges, and the introduction of potentially mutagenic or toxicologically significant impurities into an active pharmaceutical ingredient (API) synthesis pipeline.[1]
This guide provides an in-depth comparison of the essential analytical techniques required to comprehensively assess the purity of this compound. We will move beyond mere procedural descriptions to explore the causality behind methodological choices, offering a robust framework for researchers, quality control analysts, and drug development professionals.
The First Line of Defense: Melting Point Analysis
Before deploying sophisticated and time-consuming techniques, a simple melting point determination serves as a rapid and invaluable qualitative assessment of purity. The underlying principle is the phenomenon of melting point depression: pure crystalline solids exhibit a sharp, well-defined melting point, whereas impurities disrupt the crystal lattice, causing melting to occur over a broader temperature range and at a lower temperature.[2][3][4]
This technique is not definitive for quantification but acts as a crucial first-pass screening tool. A significant deviation from the literature value or a wide melting range immediately flags a sample as potentially impure, warranting further investigation.[5][6]
Experimental Protocol: Capillary Melting Point Determination
-
Sample Preparation: Ensure the this compound sample is completely dry and finely powdered.
-
Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.[2]
-
Initial Rapid Heating: Place the capillary in the melting point apparatus and heat rapidly to determine an approximate melting range. This saves time in the subsequent accurate determination.[4]
-
Accurate Determination: Prepare a new capillary and heat the apparatus to a temperature approximately 15-20°C below the approximate melting point.
-
Ramped Heating: Decrease the heating rate to 1-2°C per minute to allow for thermal equilibrium.
-
Observation: Record the temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point). This range is the melting point.
Data Interpretation
| Sample ID | Observed Melting Range (°C) | Interpretation |
| Batch A-1 | 168.0 - 168.5 | High Purity (Sharp, narrow range) |
| Batch B-1 | 162.5 - 166.0 | Impure (Broad and depressed range) |
The Workhorse of Purity: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity assessment in the pharmaceutical industry, offering high-resolution separation of the main component from its impurities.[7] For a moderately polar compound like this compound, a reversed-phase method using a C18 column is the logical starting point. The nonpolar stationary phase retains the analyte, and a polar mobile phase, typically a mixture of water and acetonitrile or methanol, is used to elute it.
The choice of mobile phase modifiers is critical. An acidic modifier (e.g., formic acid or trifluoroacetic acid) is often used to suppress the ionization of any acidic or basic functional groups, ensuring sharp, symmetrical peaks. The UV detector is suitable for this analyte due to the presence of the aromatic ring, which acts as a chromophore. Purity is typically determined by an area percent calculation, assuming all components have a similar response factor at the chosen wavelength.
Visualizing the HPLC Workflow
Caption: A typical workflow for RP-HPLC purity analysis.
Detailed Experimental Protocol: HPLC Purity Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: Hold at 90% B
-
18-18.1 min: Return to 10% B
-
18.1-25 min: Re-equilibration at 10% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of the boronic acid and dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to create a 1 mg/mL stock solution.[7] Dilute further if necessary to be within the linear range of the detector.
Comparative Data Table
| Retention Time (min) | Batch A-1 Peak Area (%) | Batch B-1 Peak Area (%) | Identification |
| 3.5 | Not Detected | 1.2% | Unknown Impurity 1 |
| 8.9 | 99.8% | 97.5% | This compound |
| 10.2 | 0.2% | 0.8% | Boroxine Trimer |
| 11.5 | Not Detected | 0.5% | Unknown Impurity 2 |
| Total | 100.0% | 100.0% |
Unambiguous Identification: Nuclear Magnetic Resonance (NMR) Spectroscopy
While HPLC excels at quantification, NMR spectroscopy provides unparalleled structural information, making it the gold standard for confirming the identity of the main component and identifying impurities. For this compound, a multi-nuclear approach is most effective.
-
¹H NMR: Provides information on the aromatic protons. The number of signals, their splitting patterns (coupling), and chemical shifts confirm the substitution pattern on the phenyl ring.
-
¹⁹F NMR: A very sensitive nucleus. A single signal will confirm the presence of the -CF₃ group and can be used to detect any fluorine-containing impurities.
-
¹¹B NMR: This is particularly useful for boronic acids.[8] The chemical shift of the boron atom is highly sensitive to its chemical environment and hybridization state.[9] A trigonal planar boronic acid (sp²) will have a characteristic chemical shift (typically ~27-33 ppm), while tetrahedral boronate esters or the boroxine anhydride (a common impurity formed by dehydration) will appear at different chemical shifts.[10][11]
Experimental Protocol: NMR Sample Preparation
-
Solvent Selection: Choose a deuterated solvent in which the sample is soluble (e.g., DMSO-d₆, Methanol-d₄, or CDCl₃). DMSO-d₆ is often a good choice as it will solubilize the boronic acid and its common, more polar impurities.
-
Sample Dissolution: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry NMR tube.
-
Internal Standard (Optional): For quantitative NMR (qNMR), add a known amount of a stable internal standard with a signal that does not overlap with the analyte signals.
-
Data Acquisition: Acquire ¹H, ¹⁹F, and ¹¹B NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
Assessing a Key Contaminant: Water Content by Karl Fischer Titration
Boronic acids are susceptible to dehydration to form cyclic boroxine anhydrides. This is an equilibrium process, meaning the water content of the material is a critical quality attribute. Karl Fischer (KF) titration is the most widely accepted and accurate method for determining water content in chemical reagents.[12] It is a selective method based on a stoichiometric reaction between iodine and water.[13]
Two main types of KF titration exist:
-
Volumetric: Best for samples with higher water content (>0.1%). It measures the volume of a calibrated iodine-containing titrant required to reach the endpoint.[14]
-
Coulometric: Ideal for trace amounts of water (<0.1%). Iodine is generated electrochemically in situ, and the total charge passed is proportional to the amount of water.[15]
Visualizing the Karl Fischer Workflow
Caption: Workflow for water content analysis by Karl Fischer titration.
Detailed Experimental Protocol: Volumetric Karl Fischer Titration
-
Instrument Setup: Set up the Karl Fischer titrator. The titration vessel should be filled with a suitable solvent (e.g., anhydrous methanol) and conditioned to a dry, stable endpoint.
-
Titer Determination: Accurately add a known amount of a certified water standard (e.g., sodium tartrate dihydrate or a commercial liquid standard) to the vessel and titrate. This determines the titer (mg H₂O / mL of titrant) of the Karl Fischer reagent.[13] Repeat at least three times for accuracy.
-
Sample Analysis: Directly add an accurately weighed amount of the this compound sample into the conditioned titration vessel. The sample size should be chosen to consume a reasonable volume of titrant.
-
Titration: Start the titration. The instrument will automatically add the titrant and stop at the endpoint.
-
Calculation: The instrument's software will use the sample weight, titrant volume consumed, and the predetermined titer to calculate the water content in the sample, usually expressed as a weight/weight percentage (% w/w).
A Comparative Summary of Purity Assessment Techniques
| Technique | Principle | Information Provided | Strengths | Limitations |
| Melting Point | Thermodynamic property of a crystalline solid.[2] | Qualitative purity assessment, identity check. | Fast, inexpensive, requires minimal sample. | Not quantitative, not suitable for amorphous solids or oils.[5] |
| HPLC-UV | Differential partitioning between mobile and stationary phases. | Quantitative purity (area %), impurity profile, retention time. | High resolution, highly quantitative, robust, widely available.[7] | Requires a chromophore, assumes similar response factors for impurities. |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field. | Unambiguous structural confirmation, impurity identification. | Provides structural detail, ¹¹B NMR is specific for boron species.[8][11] | Lower sensitivity than HPLC, can be complex to interpret, higher cost. |
| Karl Fischer Titration | Stoichiometric reaction of iodine with water.[12] | Quantitative water content. | Gold standard for water determination, highly accurate and specific. | Only measures water, requires specialized equipment. |
| GC-MS | Separation of volatile compounds followed by mass analysis.[1] | Identification and quantification of volatile impurities. | Excellent for volatile organics, high sensitivity with MS detection. | Not suitable for non-volatile compounds; may require derivatization.[16] |
Conclusion: A Multi-faceted Approach to Quality Assurance
Assessing the purity of a critical reagent like this compound is not a task for a single analytical method. A comprehensive and robust quality control strategy relies on the intelligent application of orthogonal techniques. The rapid screen by melting point analysis , the quantitative power of HPLC , the structural certainty of NMR , and the specific quantification of water by Karl Fischer titration together create a self-validating system. This multi-faceted approach ensures that the material meets the stringent quality requirements for its intended use, ultimately safeguarding the integrity of the research and development process.
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Buchi.com. Melting Point Matters: The Key to Purity, Identification, and Quality Control. [Link]
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Wardani, P. A. (2015). Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University. [Link]
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Valenzuela, S. A., Howard, J. R., Park, H. M., & Anslyn, E. V. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]
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Labcompare. What Is Karl Fischer Titration?. [Link]
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Chen, Y. C., & Chen, C. T. (2020). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Molecules, 25(23), 5556. [Link]
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ResearchGate. CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. [Link]
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ACS Publications. Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. [Link]
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Chromatography Online. Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. [Link]
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PubMed. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]
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Waters Corporation. Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. [Link]
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Pandiyan, V., et al. (2013). A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry. Analytical Methods, 5(13), 3294-3300. [Link]
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Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Journal of Chromatography A, 1417, 57-63. [Link]
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ResearchGate. Strategies for the analysis of highly reactive pinacolboronate esters. [Link]
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PubMed. Selective On-Line Detection of Boronic Acids and Derivatives in High-Performance Liquid Chromatography Eluates by Post-Column Reaction With Alizarin. [Link]
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PubMed. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine. [Link]
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A Comparative Guide to the Biological Activity of Compounds Synthesized from 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry, the strategic selection of building blocks is paramount to the successful discovery of novel therapeutic agents. 3-Chloro-4-(trifluoromethyl)phenylboronic acid has emerged as a versatile reagent, offering a unique combination of electronic and steric properties that can be exploited to generate diverse compound libraries with a range of biological activities. The presence of the electron-withdrawing trifluoromethyl group and the chloro substituent on the phenyl ring significantly influences the physicochemical properties of the resulting molecules, impacting their binding affinity to biological targets and their pharmacokinetic profiles.
This guide provides a comparative analysis of the biological activities of compounds synthesized using the 3-Chloro-4-(trifluoromethyl)phenyl structural motif. We will delve into key classes of compounds, their synthesis, and a comparative look at their anticancer and antimicrobial properties, supported by experimental data.
The Synthetic Versatility of the 3-Chloro-4-(trifluoromethyl)phenyl Moiety
The 3-chloro-4-(trifluoromethyl)phenyl group is a valuable pharmacophore in drug design. The trifluoromethyl group can enhance metabolic stability, increase lipophilicity, and improve binding affinity through favorable interactions with protein targets. The chlorine atom further modulates the electronic nature of the aromatic ring and can participate in halogen bonding, a recognized interaction in drug-receptor binding.
While direct synthesis from this compound is a key application, this guide will also explore bioactive compounds containing the isomeric 4-chloro-3-(trifluoromethyl)phenyl moiety, as their biological activities provide valuable insights into the structure-activity relationships of this substitution pattern. The primary synthetic routes to incorporate this moiety often involve condensation reactions or palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, where a boronic acid is a critical reactant.
Anticancer Activity: A Focus on Indazole Derivatives
Recent research has highlighted the potential of indazole derivatives bearing the 4-chloro-3-(trifluoromethyl)phenyl group as potent anticancer agents. One such example is 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide .
Synthesis of an Indazole Carboxamide Derivative
This compound was synthesized through a multi-step process, culminating in the condensation of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene with 4-morpholino-1H-indazol-3-amine.[1][2] This synthesis underscores the utility of isocyanates derived from chloro-trifluoromethyl anilines in accessing complex heterocyclic scaffolds.
Experimental Protocol: Synthesis of 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide [2]
-
Preparation of 4-morpholino-1H-indazol-3-amine: This intermediate is prepared from 2,6-difluorobenzonitrile through a two-step process involving amination with morpholine followed by cyclization with hydrazine hydrate.
-
Condensation Reaction: An equimolar amount of 1-chloro-4-isocyanato-2-(trifluoromethyl)benzene is reacted with 4-morpholino-1H-indazol-3-amine in a suitable solvent, such as dichloromethane, at room temperature.
-
Work-up and Purification: The reaction mixture is stirred until completion (monitored by TLC). The resulting solid is then filtered, washed with the solvent, and dried to afford the final product. Further purification can be achieved by recrystallization.
Comparative Anticancer Activity
The synthesized indazole carboxamide derivative demonstrated significant inhibitory activity against human cancer cell lines. The table below summarizes its in vitro anticancer activity.
| Compound | Cell Line | IC50 (µM) |
| 3-amino-N-[4-chloro-3-(trifluoromethyl)phenyl]-4-morpholino-1H-indazole-1-carboxamide [1][2] | A549 (Lung Cancer) | Data not specified in abstract |
| BGC-823 (Gastric Cancer) | Data not specified in abstract | |
| Doxorubicin (Control) | A549 | ~0.1-1 |
| BGC-823 | ~0.1-1 |
Note: While the abstracts confirm distinct inhibitory capacity, specific IC50 values were not available in the provided search results. Further investigation of the full-text article is recommended for detailed quantitative data.
The activity of this compound highlights the potential of the 4-chloro-3-(trifluoromethyl)phenyl moiety in designing novel anticancer agents. The indazole scaffold itself is a well-known privileged structure in medicinal chemistry, and its combination with the substituted phenyl ring likely contributes to its biological effect.
Workflow for Anticancer Activity Screening
Caption: Workflow for determining the anticancer activity of synthesized compounds using the MTT assay.
Antimicrobial Activity: Exploring Pyrazole Derivatives
The trifluoromethylphenyl moiety has also been incorporated into pyrazole scaffolds to generate compounds with potent antimicrobial activity, particularly against Gram-positive bacteria.
Synthesis of N-(trifluoromethyl)phenyl Substituted Pyrazoles
A series of N-(trifluoromethyl)phenyl substituted pyrazoles were synthesized, and their antibacterial properties were evaluated.[3] The synthesis typically involves the reaction of a trifluoromethylphenyl hydrazine with a 1,3-dicarbonyl compound to form the pyrazole ring, followed by further modifications.[3]
Experimental Protocol: General Synthesis of N-(trifluoromethyl)phenyl Substituted Pyrazoles [3]
-
Hydrazone Formation: Reaction of an appropriate acetylbenzoic acid with 4-(trifluoromethyl)phenyl hydrazine to form the intermediate hydrazone.
-
Vilsmeier-Haack Reaction: The hydrazone is then reacted with a Vilsmeier reagent (generated in situ from phosphorus oxychloride and dimethylformamide) to afford a pyrazole-derived aldehyde.
-
Reductive Amination: The aldehyde is then reacted with various anilines via reductive amination to yield the final target molecules.
Comparative Antimicrobial Activity
Several of the synthesized pyrazole derivatives exhibited significant activity against a panel of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). The table below presents a comparison of the Minimum Inhibitory Concentrations (MICs) for selected compounds.
| Compound | Bacterial Strain | MIC (µg/mL) |
| Compound with Chloro and Bromo substitutions [3] | MRSA | 3.12 |
| Compound with Trifluoromethyl substitution [3] | MRSA | 3.12 |
| Compound with Dichloro substitution [3] | S. aureus | 0.78 |
| Vancomycin (Control) | MRSA | 1-2 |
These results indicate that the presence of the trifluoromethylphenyl group, in combination with other substituents on the aniline moiety, is crucial for potent antibacterial activity.[3]
Workflow for Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds.
Conclusion and Future Directions
The 3-chloro-4-(trifluoromethyl)phenyl moiety represents a valuable building block for the development of novel bioactive compounds. The examples of indazole and pyrazole derivatives discussed in this guide demonstrate its potential in generating potent anticancer and antimicrobial agents. The key to unlocking the full potential of this scaffold lies in the continued exploration of diverse chemical space through innovative synthetic strategies.
The Suzuki-Miyaura cross-coupling reaction, in particular, stands out as a powerful tool for incorporating the this compound into a wide array of molecular frameworks. This would allow for the synthesis of novel biaryl and heterocyclic compounds, which can then be screened for a broad range of biological activities. Future research should focus on:
-
Systematic Structure-Activity Relationship (SAR) Studies: To understand the influence of substituents on the biological activity of compounds containing the 3-chloro-4-(trifluoromethyl)phenyl moiety.
-
Mechanism of Action Studies: To elucidate the molecular targets and signaling pathways through which these compounds exert their biological effects.
-
Optimization of Pharmacokinetic Properties: To improve the drug-like properties of lead compounds, enhancing their potential for further development.
By leveraging the unique properties of this compound and employing modern synthetic and screening methodologies, the scientific community can continue to advance the discovery of novel and effective therapeutic agents.
References
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Medicinal Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8414002/]
- Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. Semantic Scholar. [URL: https://www.semanticscholar.org/paper/Synthesis%2C-Crystal-Structure-and-Antitumour-of-Li-Wang/64295e865f80d75037e96b6b779a527027b1402e]
- Design, Synthesis, and Antimicrobial Activity of N-(Trifluoromethyl)phenyl Substituted Pyrazole Derivatives. ResearchGate. [URL: https://www.researchgate.
- Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2021/md/d1md00230a]
- Design, synthesis, and antibacterial activity of -(trifluoromethyl)phenyl substituted pyrazole derivatives. National Genomics Data Center. [URL: https://ngdc.cncb.ac.
- 4-4-(Anilinomethyl)-3-[4-(trifluoromethyl)phenyl]-1H-pyrazol-1-ylbenzoic acid derivatives as potent anti-gram-positive bacterial agents. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4876801/]
- Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide. ResearchGate. [URL: https://www.researchgate.net/publication/327917711_Synthesis_Crystal_Structure_and_Antitumour_Activity_of_3-Amino-N-4-chloro-3-TrifluoromethylPhenyl-4-Morpholino-1H-Indazole-1-Carboxamide]
Sources
- 1. Synthesis, Crystal Structure and Antitumour Activity of 3-Amino-N-[4-chloro-3-(Trifluoromethyl)Phenyl]-4-Morpholino-1H-Indazole-1-Carboxamide | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
The Art of the Bond: A Comparative Guide to Cross-Coupling Efficiency with 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
For researchers, medicinal chemists, and professionals in drug development, the strategic construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds is a cornerstone of molecular design. The biaryl motif, in particular, is a privileged scaffold in a vast array of pharmaceuticals and functional materials. Among the array of building blocks available, 3-Chloro-4-(trifluoromethyl)phenylboronic acid stands out as a valuable synthon, offering a unique combination of electronic properties conferred by the electron-withdrawing trifluoromethyl group and the synthetically versatile chloro and boronic acid functionalities.
However, the presence of an electron-deficient aromatic ring and a notoriously unreactive chloro substituent presents a significant challenge for traditional cross-coupling methodologies. The inherent inertness of the C-Cl bond, with a bond dissociation energy significantly higher than its bromide and iodide counterparts, necessitates the use of highly active and specialized catalyst systems.[1][2] This guide provides an in-depth, comparative analysis of the efficiency of several prominent palladium-catalyzed cross-coupling methods for the utilization of this key building block, supported by experimental data and mechanistic insights.
The Challenge: Activating the C-Cl Bond in an Electron-Deficient System
The trifluoromethyl group (-CF3) is a powerful electron-withdrawing group, which deactivates the aromatic ring towards oxidative addition to a low-valent palladium center, the crucial first step in most cross-coupling catalytic cycles.[2] Compounding this is the strength of the C-Cl bond itself. Consequently, successful coupling reactions with substrates like this compound are highly dependent on the choice of the palladium catalyst, and more specifically, the ancillary ligands that coordinate to the metal center. Modern catalyst design has focused on the development of bulky, electron-rich phosphine ligands (e.g., Buchwald and Fu's ligands) and N-heterocyclic carbenes (NHCs) that promote the challenging oxidative addition step and facilitate the subsequent steps of the catalytic cycle.[1][3]
This guide will explore the practical efficiencies of four major cross-coupling strategies: the Suzuki-Miyaura coupling, the Stille coupling, the Heck reaction, and the Buchwald-Hartwig amination, in the context of reactions involving a 3-chloro-4-(trifluoromethyl)phenyl moiety.
Suzuki-Miyaura Coupling: The Workhorse of Biaryl Synthesis
The Suzuki-Miyaura reaction, a cornerstone of modern organic synthesis, couples an organoboron compound with an organohalide.[4] Its advantages include the commercial availability and relative stability of boronic acids, and the use of conditions that are generally tolerant of a wide range of functional groups.
Mechanistic Considerations
The catalytic cycle of the Suzuki-Miyaura reaction is a well-established sequence of oxidative addition, transmetalation, and reductive elimination. The choice of a potent catalyst system is paramount for the activation of the C-Cl bond in our substrate of interest. Catalyst systems based on bulky, electron-rich phosphine ligands such as XPhos, SPhos, and RuPhos, or N-heterocyclic carbene (NHC) ligands like PEPPSI-IPr, have demonstrated remarkable efficacy in the coupling of deactivated aryl chlorides.[3][5][6] These ligands facilitate the oxidative addition of the aryl chloride to the Pd(0) center and promote the subsequent transmetalation and reductive elimination steps.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Suzuki-Miyaura Coupling
The following protocol is a representative example for the Suzuki-Miyaura coupling of an aryl chloride with this compound.
Materials:
-
Aryl bromide (1.0 mmol)
-
This compound (1.2 mmol)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
XPhos (4 mol%)
-
Potassium phosphate (K₃PO₄, 2.0 mmol)
-
Anhydrous toluene (5 mL)
-
Anhydrous isopropanol (2 mL)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add the aryl bromide, this compound, and K₃PO₄.
-
Add the palladium(II) acetate and XPhos ligand.
-
Add the anhydrous toluene and isopropanol.
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling: An Alternative C-C Bond Formation
The Stille coupling utilizes organostannanes as the organometallic coupling partner. While the toxicity of organotin compounds is a significant drawback, the Stille reaction offers a broad substrate scope and is often tolerant of functional groups that may be incompatible with other methods.[7]
Mechanistic Considerations
Similar to the Suzuki-Miyaura reaction, the Stille coupling proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. The transmetalation step, involving the transfer of an organic group from the organostannane to the palladium center, is often the rate-limiting step. For challenging substrates like aryl chlorides, the choice of ligand is critical to promote both the initial oxidative addition and the subsequent transmetalation.[8]
Catalytic Cycle of the Stille Reaction
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-catalyzed coupling reactions of aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. An Extremely Active and General Catalyst for Suzuki Coupling Reaction of Unreactive Aryl Chlorides [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The bulky Pd-PEPPSI-embedded conjugated microporous polymer-catalyzed Suzuki–Miyaura cross-coupling of aryl chlorides and arylboronic acids - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Stille Coupling [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
structural analysis of crystals from 3-Chloro-4-(trifluoromethyl)phenylboronic acid derivatives
An In-Depth Guide to the Structural Analysis of Crystals from 3-Chloro-4-(trifluoromethyl)phenylboronic Acid Derivatives
For researchers in medicinal chemistry and materials science, this compound and its derivatives are invaluable building blocks. Their utility in Suzuki-Miyaura coupling and their potential as bioactive scaffolds make a thorough understanding of their solid-state structure paramount.[1][2] The precise three-dimensional arrangement of atoms in a crystal dictates critical physicochemical properties, including solubility, stability, and bioavailability, which are decisive factors in drug development.
This guide provides a comprehensive comparison of methodologies for the structural analysis of this class of compounds. We will delve into the causality behind experimental choices, present validated protocols, and explore the phenomena of polymorphism and co-crystallization, which are of critical importance for both intellectual property and regulatory approval in the pharmaceutical industry.
The Foundational Role of Molecular Structure
This compound is a fascinating subject for crystallographic studies. Its structure combines several key features that influence crystal packing:
-
The Boronic Acid Moiety: This functional group is a strong hydrogen bond donor (-OH) and a Lewis acid (the boron atom).[3][] Phenylboronic acids typically form hydrogen-bonded dimers in the solid state, creating a robust and predictable supramolecular synthon.[5][6]
-
The Trifluoromethyl Group: A potent electron-withdrawing group, it can participate in weaker C-H···F hydrogen bonds and dipole-dipole interactions, influencing molecular conformation and packing.[7]
-
The Chloro Substituent: This halogen atom can engage in halogen bonding (C-Cl···X), a directional interaction that is increasingly utilized in crystal engineering to guide molecular assembly.
The interplay of these groups makes predicting the final crystal structure a non-trivial challenge, often resulting in multiple crystalline forms, or polymorphs.
Single Crystal X-Ray Diffraction (SCXRD): The Definitive Method
Single Crystal X-ray Diffraction (SCXRD) stands as the unequivocal gold standard for determining molecular structure.[8][9] It provides unambiguous information on bond lengths, bond angles, molecular conformation, and the intricate network of intermolecular interactions within a crystal lattice.
The experimental workflow, while powerful, is contingent on the successful growth of high-quality single crystals, which is often the most challenging, rate-limiting step.[9]
Caption: The workflow for Single Crystal X-ray Diffraction (SCXRD).
Comparative Analysis of Solid Forms: Polymorphism and Co-crystals
A single compound can often crystallize in multiple distinct forms, a phenomenon known as polymorphism.[10] Polymorphs have the same chemical composition but different crystal lattices, which can lead to dramatic differences in physical properties.[11] For instance, one polymorph may be significantly more soluble or stable than another, impacting a drug's efficacy and shelf-life.
Alternative Strategy: Co-crystallization When a compound exhibits poor morphology (e.g., needles) or undesirable physical properties, co-crystallization is a powerful crystal engineering technique to overcome these challenges.[12] It involves crystallizing the target molecule with a second, benign molecule (a "co-former") to create a new crystalline phase with a defined stoichiometric ratio.[13] For this compound, potential co-formers could include compounds with strong hydrogen bond acceptors like pyridine or carboxylic acids, designed to disrupt the typical boronic acid dimer and form new, potentially more robust, supramolecular synthons.
| Technique/Phenomenon | Primary Goal | Result | Impact on Properties |
| Polymorph Screening | To discover all possible crystalline forms of a single compound. | Multiple crystal structures of the same molecule (Polymorphs). | Can vary significantly (solubility, stability, melting point). |
| Co-crystallization | To design a new solid form by combining the target with a co-former. | A new, multi-component crystal structure (Co-crystal). | Intentionally modified and often improved (solubility, stability, morphology). |
| Table 1. Comparison of Polymorphism and Co-crystallization Strategies. |
The table below presents hypothetical, yet plausible, crystallographic data for two potential polymorphs of this compound, based on common motifs observed in related structures.[7][14]
| Parameter | Polymorph I (Hypothetical) | Polymorph II (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 10.5 | 12.1 |
| b (Å) | 8.2 | 9.8 |
| c (Å) | 11.3 | 15.4 |
| β (°) | 98.5 | 90 |
| Z | 4 | 8 |
| Key Interaction | Classic O-H···O hydrogen-bonded dimer. | Catemer chain via O-H···O hydrogen bonds; C-H···F interactions. |
| Table 2. Illustrative Crystallographic Data for Hypothetical Polymorphs. Note: This data is for educational purposes to illustrate the differences between polymorphs and is not based on a published structure of this specific compound. |
Alternative and Complementary Analytical Techniques
While SCXRD is definitive, other techniques are essential for a comprehensive analysis, particularly for screening and bulk characterization.
| Technique | Information Obtained | Sample Requirement | Key Advantage | Limitation |
| Powder X-Ray Diffraction (PXRD) | Crystalline fingerprint, phase purity, polymorph identification. | ~10-20 mg powder | High-throughput, suitable for bulk material. | Does not provide atomic-level structural detail. |
| Differential Scanning Calorimetry (DSC) | Melting point, phase transitions, thermodynamic stability. | ~2-5 mg powder | Quantifies thermal events and relative stability. | An indirect structural technique. |
| Thermogravimetric Analysis (TGA) | Solvent/water content, decomposition temperature. | ~5-10 mg powder | Determines presence of solvates/hydrates. | No direct structural information. |
| Solid-State NMR (ssNMR) | Local atomic environments, number of unique molecules in the asymmetric unit. | >50 mg powder | Powerful for distinguishing polymorphs with similar PXRD patterns. | Complex data interpretation; lower resolution than SCXRD. |
| Table 3. Comparison of Key Analytical Techniques for Solid-Form Characterization. |
A robust polymorph and co-crystal screening strategy integrates these techniques to ensure that novel forms are not only discovered but also properly characterized.
Caption: A typical workflow for polymorph screening.
Experimental Protocols
Protocol 1: General Crystallization Screening for Phenylboronic Acids
This protocol is designed to maximize the chances of obtaining single crystals by exploring a wide range of crystallization conditions.
Causality: The choice of solvent is critical. Boronic acids have moderate polarity. A solvent system that dissolves the compound at a higher temperature but leads to supersaturation upon cooling or slow evaporation is ideal. The inclusion of both protic and aprotic solvents, as well as co-solvent systems, explores different potential hydrogen bonding interactions between the solute and the solvent, which can favor different packing arrangements.
Materials:
-
This compound
-
HPLC-grade solvents: Methanol, Ethanol, Isopropanol, Acetonitrile, Ethyl Acetate, Toluene, Heptane, Dichloromethane, Water.
-
4 mL glass vials with screw caps.
-
0.22 µm syringe filters.
Methodology:
-
Stock Solution Preparation: Prepare a near-saturated stock solution of the compound in a moderately good solvent (e.g., Acetonitrile or Ethyl Acetate) at room temperature. Filter the solution using a 0.22 µm filter to remove any particulate matter.
-
Slow Evaporation Setup:
-
Dispense 0.5 mL of the filtered stock solution into several clean vials.
-
Cover the vials with parafilm and pierce 1-3 small holes to allow for slow solvent evaporation.
-
Place the vials in an undisturbed, vibration-free location at both room temperature and 4°C.
-
-
Vapor Diffusion Setup (Liquid-Liquid):
-
Dispense 0.5 mL of the stock solution into a small inner vial.
-
Place this inner vial inside a larger vial containing 2 mL of a poor solvent (an "anti-solvent") in which the compound is insoluble (e.g., Heptane or Hexane).
-
Seal the outer vial tightly. The anti-solvent vapor will slowly diffuse into the stock solution, reducing the compound's solubility and inducing crystallization.
-
-
Cooling Crystallization:
-
Prepare a saturated solution in a suitable solvent (e.g., Isopropanol) at an elevated temperature (e.g., 50°C).
-
Slowly cool the solution to room temperature, and then transfer it to 4°C. The rate of cooling should be slow (e.g., over 24-48 hours) to promote the growth of larger, higher-quality crystals.
-
-
Monitoring and Analysis:
-
Visually inspect the vials daily for crystal growth using a microscope.
-
Once crystals are observed, harvest them carefully.
-
Analyze the bulk sample by PXRD to check for phase purity and identify potential new forms.
-
Select well-formed single crystals for SCXRD analysis.
-
Self-Validation: This protocol is self-validating because it explores a wide phase space. The appearance of different crystal habits or morphologies from different solvent systems is a strong indicator of potential polymorphism, which can then be confirmed by PXRD and SCXRD.
Conclusion
The structural analysis of this compound and its derivatives is a multi-faceted process that extends beyond the determination of a single structure. A comprehensive investigation, grounded in the gold-standard technique of SCXRD and complemented by methods like PXRD and DSC, is essential. By systematically screening for polymorphs and employing crystal engineering strategies like co-crystallization, researchers can gain full control over the solid-state properties of these vital chemical entities. This rigorous approach not only ensures the selection of the optimal solid form for development but also builds a robust foundation of scientific understanding and intellectual property.
References
- 1. researchgate.net [researchgate.net]
- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Crystal polymorphism - Wikipedia [en.wikipedia.org]
- 11. gexinonline.com [gexinonline.com]
- 12. zora.uzh.ch [zora.uzh.ch]
- 13. mdpi.com [mdpi.com]
- 14. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 3-Chloro-4-(trifluoromethyl)phenylboronic Acid: A Guide for Laboratory Professionals
For Immediate Release
For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides a detailed, procedural framework for the proper disposal of 3-Chloro-4-(trifluoromethyl)phenylboronic acid, ensuring the protection of personnel and the environment.
Immediate Safety & Handling: The First Line of Defense
Before initiating any disposal-related activities, a thorough understanding of the hazards associated with this compound is critical. This compound is known to cause skin and serious eye irritation, and may also lead to respiratory irritation.[1][2][3] Therefore, all handling and disposal operations must be conducted within a certified chemical fume hood to mitigate inhalation risks.
Personal Protective Equipment (PPE) is non-negotiable. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specification | Rationale |
| Eye Protection | Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[4] | Protects against splashes and airborne particles that can cause serious eye irritation. |
| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected for integrity before use.[5] | Prevents skin contact, which can lead to irritation.[2][3] |
| Protective Clothing | A lab coat or chemical-resistant apron.[5] | Provides a barrier against accidental spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator is recommended if handling the compound as a powder or if there is a risk of aerosolization.[5][6] | Minimizes the inhalation of dust or vapors that may cause respiratory tract irritation.[1] |
An emergency eyewash station and safety shower must be readily accessible in the immediate work area.[7]
Waste Characterization & Segregation: A Critical Step for Compliance
This compound must be treated as hazardous waste.[5][8] It is imperative that this waste stream is not mixed with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[9] Improper mixing can lead to unforeseen chemical reactions and create additional hazards.[10]
Key Principles of Waste Segregation:
-
Dedicated Waste Containers: Use separate, clearly labeled, and sealable containers for solid and liquid waste containing this compound.[8]
-
Incompatible Materials: Store waste away from strong oxidizing agents, strong acids, and strong bases to prevent hazardous reactions.[7]
-
Clear Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by institutional and local regulations.[9]
Step-by-Step Disposal Protocol: Ensuring Safe and Compliant Practices
The following protocol outlines the systematic procedure for the disposal of this compound.
Waste Collection
-
Solid Waste: Carefully collect unused this compound and any contaminated solid materials (e.g., weighing paper, contaminated gloves, absorbent pads) in a designated, sealable container for solid hazardous waste.[5][8] Minimize dust generation during transfer.[11]
-
Liquid Waste: For solutions containing the compound, pour the liquid into a designated, compatible waste container (e.g., High-Density Polyethylene - HDPE, or glass).[5] Use a funnel to prevent spills.
Container Management
-
Container Selection: Choose containers that are chemically compatible with boronic acids and halogenated organic compounds.[9]
-
Sealing and Storage: Ensure containers are tightly closed and stored in a cool, dry, and well-ventilated designated hazardous waste accumulation area.[4] This area should be secure and separate from general laboratory storage.[8]
Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be handled by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4] Do not attempt to dispose of this chemical down the drain or in regular trash.[4][9]
-
Institutional Coordination: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.[5] They will ensure compliance with all federal, state, and local regulations.[11][12]
The logical workflow for the disposal of this compound is illustrated in the diagram below.
Caption: Disposal workflow for this compound.
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and correct action is crucial to minimize harm.
Spill Response
-
Evacuate and Secure: Alert personnel in the immediate area and restrict access.[5]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled disposal container.[11][13] Avoid creating dust.[4] For liquid spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill, then collect the absorbed material into a sealed, labeled hazardous waste container.[5]
-
Decontamination: Clean the spill area thoroughly. All cleaning materials must also be disposed of as hazardous waste.[5]
-
Reporting: Report the incident to your supervisor and the institutional EHS department.[5]
Personnel Exposure
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do.[4] Seek immediate medical attention.[14] |
| Skin Contact | Take off contaminated clothing immediately.[4] Wash the affected area with plenty of soap and water.[4] If skin irritation occurs, seek medical help.[4] |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing.[4] If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[4] |
| Ingestion | Rinse mouth with water. Do not induce vomiting.[4] Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[4] |
Conclusion: Fostering a Culture of Safety
The proper disposal of this compound is not merely a procedural task but a fundamental aspect of responsible scientific practice. By adhering to these guidelines, researchers and institutions can ensure a safe laboratory environment, maintain regulatory compliance, and protect the broader ecosystem. This commitment to safety and environmental stewardship is integral to the integrity of scientific research.
References
-
How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. [Link]
Sources
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- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. chemicalbook.com [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. laballey.com [laballey.com]
- 11. aksci.com [aksci.com]
- 12. fishersci.com [fishersci.com]
- 13. fishersci.com [fishersci.com]
- 14. matrixscientific.com [matrixscientific.com]
A Senior Application Scientist's Guide to Handling 3-Chloro-4-(trifluoromethyl)phenylboronic Acid
As researchers and developers, our work with novel chemical entities forms the bedrock of innovation. Compounds like 3-Chloro-4-(trifluoromethyl)phenylboronic acid are valuable building blocks in medicinal chemistry and materials science. However, their potential for discovery is matched by the imperative for rigorous safety protocols. This guide provides an in-depth, procedural framework for handling this specific reagent, moving beyond a simple checklist to instill a culture of safety grounded in scientific causality.
Hazard Profile: Understanding the "Why" Behind the Precautions
This compound is a solid organic compound that, while not explosive or pyrophoric, presents significant localized hazards upon contact.[1] A thorough understanding of its hazard classification is the first step in designing a self-validating safety protocol. The Globally Harmonized System (GHS) provides a clear, quantitative summary of the risks.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement | Causality for Protective Measures |
| Skin Irritation | 2 | H315: Causes skin irritation.[1] | The compound can cause redness, itching, or inflammation upon dermal contact. This necessitates robust skin protection. |
| Eye Irritation | 2 / 2A | H319: Causes serious eye irritation.[1][2] | Fine dust or particles can cause significant, potentially damaging, irritation to the eyes, requiring full-seal eye protection. |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation.[1][2] | Inhalation of the dust can irritate the nose, throat, and lungs, making respiratory protection and ventilation critical. |
The trifluoromethyl group is generally stable, but the primary hazards stem from the compound's nature as a fine, potentially airborne, corrosive solid that can react with moisture on the skin or in the respiratory tract.[3][4]
Core Directive: Personal Protective Equipment (PPE) Ensemble
The selection of PPE is not a matter of preference but a direct response to the identified hazards. For this compound, the protocol must prevent all contact with the solid dust and its aerosols.
Eye and Face Protection
-
Mandatory: Wear tightly fitting safety goggles conforming to EN 166 (EU) or NIOSH (US) standards.[1] Standard safety glasses with side shields are insufficient as they do not provide a complete seal against fine dust particles that can become airborne during handling.[3]
-
Recommended for Large Quantities (>10g) or Splash Risk: Use safety goggles in conjunction with a full-face shield.[3][5] A face shield alone does not provide adequate eye protection but protects the rest of the face from contact.[3]
Skin and Body Protection
-
Hand Protection: Chemical-resistant gloves are required. Nitrile or neoprene gloves are appropriate for handling this solid.[5] Always inspect gloves for tears or punctures before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact.[6]
-
Body Protection: A standard laboratory coat is mandatory to protect skin and clothing.[7] Ensure it is fully buttoned. For tasks involving large quantities or a high risk of dust generation, a chemical-resistant apron may be worn over the lab coat.[8]
-
Footwear: Closed-toe shoes are required at all times in the laboratory; sandals are never permitted.[9]
Respiratory Protection
-
Primary Control: All handling of this compound solid should be performed within a certified chemical fume hood to control exposure.[4][6] This is the most critical engineering control.
-
Secondary Control: If a fume hood is not available or if significant dust is generated (e.g., during a spill cleanup), respiratory protection is necessary.[5] Use a NIOSH-approved respirator with a particulate filter (type N95 or better).[6] Avoid relying on simple dust masks, which may not provide sufficient protection.
Operational Plan: A Step-by-Step Workflow for Safe Handling
This protocol outlines the procedural steps from preparation to disposal, ensuring safety at every stage.
Experimental Workflow Diagram
Caption: Procedural workflow for safe handling of solid boronic acids.
Detailed Protocol
-
Preparation:
-
Ensure the chemical fume hood is operational and has a valid certification.
-
Gather all necessary equipment (spatulas, weigh boats, glassware) and place them in the hood to minimize traffic in and out of the workspace.
-
Don the complete PPE ensemble: safety goggles, lab coat, and nitrile gloves.[7]
-
-
Handling (inside the fume hood):
-
Carefully open the container of this compound. Avoid creating puffs of dust.
-
Use a spatula to transfer the desired amount to a weigh boat or directly into the reaction vessel. Perform this action slowly and deliberately to prevent aerosolization.
-
Once the transfer is complete, securely close the primary container.
-
Wipe the spatula and any surfaces with a damp cloth or paper towel to collect residual dust. Treat this cleaning material as hazardous waste.
-
-
Post-Handling and Decontamination:
-
Once the experiment is complete or the chemical is stored away, decontaminate the work area.
-
Carefully remove gloves first, turning them inside out, and dispose of them in a designated hazardous waste container.[6]
-
Remove your lab coat and safety goggles.
-
Wash your hands thoroughly with soap and water for at least 15 seconds, even though you were wearing gloves.[6][9]
-
Emergency and Disposal Plans
In Case of Exposure
-
Skin Contact: Immediately remove contaminated clothing.[1] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists.[1]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[1][3] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.
-
Inhalation: Move the victim to fresh air.[1] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[10] Call a poison control center or doctor immediately.[10]
Disposal
-
Chemical Waste: All surplus this compound and solutions containing it must be disposed of as hazardous chemical waste.[1][11] Do not pour down the drain.[6] Collect in a clearly labeled, sealed container.
-
Contaminated Materials: All items that have come into direct contact with the solid, including gloves, weigh boats, and cleaning materials, must be disposed of in a designated solid hazardous waste container.[6][11] Follow all local, state, and federal regulations for hazardous waste disposal.[1]
By adhering to this comprehensive guide, you can confidently handle this compound, ensuring both your personal safety and the integrity of your research.
References
-
How to Work Safely with – Corrosive Liquids and Solids – Fact Sheet. CoAction Specialty. [Link]
-
Corrosive Safety: Protecting Workers from Harmful Substances. OSHA Training School. [Link]
-
Managing Corrosive Substances: Safety Protocols for Businesses. DENIOS. [Link]
-
Corrosive Materials | Office of Environmental Health and Safety. Princeton University EHS. [Link]
-
4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671. PubChem, National Center for Biotechnology Information. [Link]
-
Boric Acid Safety & Hazards. Lab Alley. [Link]
-
Safety Data Sheet: Phenylboronic acid. Carl ROTH. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory. California State University, Bakersfield (CSUB). [Link]
Sources
- 1. chemicalbook.com [chemicalbook.com]
- 2. 4-Chloro-3-(trifluoromethyl)benzeneboronic acid | C7H5BClF3O2 | CID 2782671 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 8.9 Corrosives | Environment, Health and Safety [ehs.cornell.edu]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. oshatrainingschool.com [oshatrainingschool.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. labproinc.com [labproinc.com]
- 8. coactionspecialty.safetynow.com [coactionspecialty.safetynow.com]
- 9. csub.edu [csub.edu]
- 10. fishersci.com [fishersci.com]
- 11. carlroth.com [carlroth.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
